molecular formula C6H4O3S B043174 2-Thiopheneglyoxylic acid CAS No. 4075-59-6

2-Thiopheneglyoxylic acid

Cat. No.: B043174
CAS No.: 4075-59-6
M. Wt: 156.16 g/mol
InChI Key: GIWRVUADKUVEGU-UHFFFAOYSA-N
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Description

2-Thiopheneglyoxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H4O3S and its molecular weight is 156.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxo-2-thiophen-2-ylacetic acid
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InChI

InChI=1S/C6H4O3S/c7-5(6(8)9)4-2-1-3-10-4/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWRVUADKUVEGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90193733
Record name alpha-Oxothiophen-2-acetic acid
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Molecular Weight

156.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4075-59-6
Record name 2-Thiopheneglyoxylic acid
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Record name 2-Thiopheneglyoxylic acid
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Record name alpha-Oxothiophen-2-acetic acid
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Record name Alpha-oxothiophen-2-acetic acid
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Record name 2-THIOPHENEGLYOXYLIC ACID
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Foundational & Exploratory

2-Thiopheneglyoxylic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Thiopheneglyoxylic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound (also known as α-Oxo-2-thiopheneacetic acid). The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental protocols, and structural elucidation.

Chemical Properties and Structure

This compound is a heterocyclic organic compound containing a thiophene ring substituted with a glyoxylic acid functional group. Its chemical structure and properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 2-Oxo-2-(thiophen-2-yl)acetic acid[1][2]
Synonyms α-Oxo-2-thiopheneacetic acid, 2-Thienylglyoxylic acid[3]
CAS Number 4075-59-6
Molecular Formula C₆H₄O₃S
Molecular Weight 156.16 g/mol
Melting Point 88-91 °C
Boiling Point 274.2 °C at 760 mmHg
Solubility Data not available. Expected to be soluble in polar organic solvents and aqueous bases.
pKa Data not available. As a carboxylic acid, it is expected to be acidic.

Table 2: Structural Identifiers for this compound

IdentifierValueSource(s)
SMILES O=C(C(=O)O)c1cccs1
InChI InChI=1S/C6H4O3S/c7-5(6(8)9)4-2-1-3-10-4/h1-3H,(H,8,9)
InChIKey GIWRVUADKUVEGU-UHFFFAOYSA-N

Spectral Data

  • ¹H NMR: The spectrum would show signals for the three protons on the thiophene ring, likely in the aromatic region (δ 7.0-8.5 ppm), with coupling patterns characteristic of a 2-substituted thiophene. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (>10 ppm), though its observation may depend on the solvent used.

  • ¹³C NMR: The spectrum would display six distinct carbon signals. The two carbonyl carbons (keto and carboxylic acid) would be found in the downfield region (δ 160-190 ppm). The four carbons of the thiophene ring would appear in the aromatic region (δ 120-150 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and carboxylic acid groups (typically in the range of 1650-1760 cm⁻¹). A broad O-H stretching band for the carboxylic acid would be expected around 2500-3300 cm⁻¹. C-H stretching of the thiophene ring would appear around 3100 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum under electron ionization would likely show a molecular ion peak at m/z 156. Common fragmentation patterns for α-keto acids include the loss of CO₂ (m/z 44) and CO (m/z 28). Fragmentation of the thiophene ring would also be observed.

Experimental Protocols

Synthesis of this compound from 2-Acetylthiophene

A common method for the synthesis of this compound is the oxidation of 2-acetylthiophene. The following protocol is adapted from a patented procedure[4].

Reaction Scheme:

Materials:

  • 2-Acetylthiophene

  • Nitrosyl sulfuric acid (40% solution in sulfuric acid)

  • Sulfuric acid (60-70%)

  • Ice

  • Sodium hydroxide solution

  • Dichloromethane or other suitable organic solvent for extraction

  • Hydrochloric acid

Procedure:

  • In a reaction vessel equipped with a stirrer and cooling bath, add 2-acetylthiophene to a solution of sulfuric acid.

  • Cool the mixture to 0-10 °C with stirring.

  • Slowly add nitrosyl sulfuric acid to the reaction mixture, maintaining the internal temperature between 10-20 °C.

  • After the addition is complete, continue to stir the mixture for approximately 1 hour at the same temperature.

  • Slowly pour the reaction mixture into a larger vessel containing ice-water with vigorous stirring to precipitate the product.

  • Filter the resulting solid and wash with cold water.

  • Dissolve the crude solid in an aqueous sodium hydroxide solution.

  • Adjust the pH of the solution to approximately 3 with hydrochloric acid.

  • Extract the aqueous solution with dichloromethane to remove impurities.

  • Separate the aqueous layer and further acidify to a pH of approximately 1 with hydrochloric acid to precipitate the purified this compound.

  • Filter the solid product, wash with a small amount of cold water, and dry under vacuum.

Purification and Characterization:

The purity of the synthesized this compound can be assessed by measuring its melting point and using techniques such as thin-layer chromatography (TLC), NMR spectroscopy, and mass spectrometry. The expected melting point is in the range of 88-91 °C.

Reactivity and Potential Applications

This compound, as an α-keto acid, is a versatile synthetic intermediate. The carboxylic acid can undergo esterification and amidation reactions. The ketone functionality can be subject to nucleophilic attack. Decarboxylation of this compound can be a route to 2-thenaldehyde.

While specific biological activities or signaling pathway involvement for this compound are not well-documented in the available literature, thiophene derivatives, in general, are known to possess a wide range of pharmacological properties, including anti-inflammatory and antimicrobial activities. Given its structure, this compound serves as a valuable building block in medicinal chemistry for the synthesis of more complex, biologically active molecules.

Visualization of Synthetic Pathway

As no specific signaling pathway for this compound has been identified, the following diagram illustrates its synthesis from 2-acetylthiophene, a key experimental workflow.

Synthesis_of_2_Thiopheneglyoxylic_Acid Start 2-Acetylthiophene Oxidation Oxidation Start->Oxidation Reagents Nitrosyl Sulfuric Acid in Sulfuric Acid Reagents->Oxidation Quenching Quenching in Ice Water Oxidation->Quenching Reaction Mixture Crude_Product Crude this compound (Solid) Quenching->Crude_Product Precipitation Purification Purification Steps (Base-Acid Workup & Extraction) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

This guide provides a foundational understanding of this compound for scientific and research purposes. Further investigation is warranted to fully elucidate its spectral characteristics, pKa, and potential biological activities.

References

A Comprehensive Technical Guide to 2-Thiopheneglyoxylic Acid (CAS: 4075-59-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiopheneglyoxylic acid, also known as α-oxo-2-thiopheneacetic acid, is a heterocyclic compound incorporating a thiophene ring linked to a glyoxylic acid moiety. The thiophene nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a detailed overview of this compound, focusing on its synthesis, physicochemical properties, and potential biological relevance based on the activities of related thiophene-containing molecules. While specific biological data for this compound is limited in publicly available literature, this document aims to provide a foundational understanding for researchers interested in exploring its potential applications.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 4075-59-6[1]
Molecular Formula C₆H₄O₃S[1]
Molecular Weight 156.16 g/mol [1]
Melting Point 88-91 °C
Appearance White to light yellow crystalline powder
Purity ≥95%
InChI Key GIWRVUADKUVEGU-UHFFFAOYSA-N
SMILES O=C(C(=O)C1=CC=CS1)O
Table 2: Safety and Hazard Information
Hazard ClassificationGHS PictogramSignal WordHazard Statement(s)
Skin Corrosion/Irritation, Category 1BGHS05DangerH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation, Category 1

Synthesis of this compound

The primary synthetic route to this compound involves the oxidation of 2-acetylthiophene. Several patented methods detail this conversion, with variations in oxidizing agents, reaction conditions, and purification procedures.

Experimental Protocol: Synthesis via Oxidation of 2-Acetylthiophene

This protocol is a composite of methodologies described in the patent literature.

Materials:

  • 2-Acetylthiophene

  • Nitrosyl sulfuric acid (40% solution in sulfuric acid)

  • Sulfuric acid (60-70%)

  • Ice

  • Sodium hydroxide or other suitable base

  • Hydrochloric acid or other suitable acid

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate, chloroform)

  • Water

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer and cooling system, add 2-acetylthiophene to a solution of sulfuric acid.

  • Cooling: Cool the mixture to a temperature between 0°C and 10°C.

  • Addition of Oxidizing Agent: Slowly add nitrosyl sulfuric acid to the reaction mixture while maintaining the internal temperature between -2°C and 15°C.

  • Reaction: After the addition is complete, continue to stir the mixture at the controlled temperature for approximately 1 hour.

  • Quenching and Crystallization: Slowly pour the reaction mixture into a vessel containing ice water to quench the reaction and precipitate the crude product. Allow for crystallization to complete over several hours at a low temperature.

  • Filtration: Filter the resulting solid and collect the crude this compound.

  • Purification: a. Dissolve the crude solid in an alkaline aqueous solution. b. Adjust the pH to between 2 and 5 with acid. c. Extract with an organic solvent (e.g., dichloroethane, ethyl acetate, chloroform) to remove impurities. d. Separate the aqueous layer and further acidify to a pH of 0.8-1 to precipitate the purified product. e. The purified product can be collected by filtration and dried, or extracted into an organic solvent, which is then evaporated to yield the final product.

Yield and Purity:

  • Yield: 81-88%

  • Purity: >98.5%

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 2-Acetylthiophene + Nitrosyl sulfuric acid + Sulfuric acid ReactionMix Reaction Mixture (0-10°C, 1h) Reactants->ReactionMix Oxidation Quenching Quenching in Ice Water ReactionMix->Quenching Crystallization Crystallization Quenching->Crystallization Filtration1 Filtration Crystallization->Filtration1 Crude Crude Product Filtration1->Crude Dissolution Dissolution in Alkali Crude->Dissolution Extraction Impurity Extraction with Organic Solvent (pH 2-5) Dissolution->Extraction Precipitation Precipitation (pH 0.8-1) Extraction->Precipitation Filtration2 Final Filtration & Drying Precipitation->Filtration2 PureProduct Pure this compound Filtration2->PureProduct VEGFR2_AKT_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PI3K PI3K VEGFR2->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates PI3K->PIP3 Converts mTOR mTOR AKT->mTOR Activates CellSurvival Cell Survival mTOR->CellSurvival Proliferation Proliferation mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis Thiophene Thiophene Derivatives Thiophene->VEGFR2 Inhibits Thiophene->AKT Inhibits

References

Synthesis of 2-Thiopheneglyoxylic Acid from 2-Acetylthiophene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 2-Thiopheneglyoxylic acid, a key intermediate in the pharmaceutical industry, starting from the readily available precursor, 2-acetylthiophene. The primary focus of this document is on the robust and high-yield oxidation of 2-acetylthiophene.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The efficient and scalable production of this intermediate is of significant interest. The conversion of the acetyl group of 2-acetylthiophene to a glyoxylic acid moiety represents a key oxidative transformation. This guide details a highly effective method utilizing nitrosyl sulfuric acid as the oxidizing agent, which offers high purity and yield while minimizing environmental impact. Alternative oxidative pathways are also discussed.

Primary Synthesis Pathway: Oxidation with Nitrosyl Sulfuric Acid

A patented and highly efficient method for the synthesis of this compound from 2-acetylthiophene involves the use of nitrosyl sulfuric acid as the oxidant in a sulfuric acid solution[1]. This process is characterized by high yields, high product purity, and improved environmental considerations due to the absence of salt byproducts and the potential for mother liquor recycling[1].

Reaction Scheme

The overall chemical transformation is depicted below:

Caption: Oxidation of 2-acetylthiophene to this compound.

Experimental Protocols

Protocol 1

  • Reaction Setup: To a 10 L reaction flask, add 500 g of 2-acetylthiophene and 2000 g of 60% sulfuric acid.

  • Cooling: Stir the mixture and cool to 0°C.

  • Addition of Oxidant: Slowly add 3000 g of nitrosyl sulfuric acid to the reaction mixture, maintaining the internal temperature at 15 ± 3°C.

  • Reaction: After the addition is complete, continue to stir the mixture at this temperature for 1 hour.

  • Quenching and Crystallization: Slowly pour the reaction mixture into 9 L of ice water. Continue to cool to allow for crystallization over 3 hours.

  • Filtration: Filter the resulting yellow solid. The mother liquor can be concentrated under reduced pressure and reused.

  • Purification:

    • Dissolve the solid in an alkaline aqueous solution.

    • Adjust the pH to 3 and extract with chloroform to remove impurities.

    • Further acidify the aqueous layer to a pH of 1.

    • Extract the product with dichloromethane.

    • Evaporate the organic layer to dryness to yield this compound.

Protocol 2

  • Reaction Setup: In a 5 L four-necked bottle, add 250 g of 2-acetylthiophene and 1000 g of 65% sulfuric acid.

  • Cooling: Stir and cool the mixture to 0°C.

  • Addition of Oxidant: Add 1500 g of nitrosyl sulfuric acid, controlling the internal temperature at 2 ± 3°C.

  • Reaction: After the addition, maintain the temperature and continue stirring for 1 hour.

  • Quenching and Crystallization: Slowly pour the reaction mixture into 4.5 L of ice water and allow it to crystallize with cooling for 3 hours.

  • Filtration: Filter the yellow solid.

  • Purification:

    • Dissolve the solid in an alkaline aqueous solution.

    • Adjust the pH to 3 and extract with dichloroethane to remove impurities.

    • Acidify the aqueous layer to a pH of 0.9.

    • Extract the product with dichloromethane.

    • Evaporate the organic layer to obtain this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from various experimental runs based on the nitrosyl sulfuric acid oxidation method[1].

ParameterExample 1Example 2Example 3Example 4
Starting Material 2-Acetylthiophene2-Acetylthiophene2-Acetylthiophene2-Acetylthiophene
Oxidizing Agent Nitrosyl sulfuric acidNitrosyl sulfuric acidNitrosyl sulfuric acidNitrosyl sulfuric acid
Solvent 60% H₂SO₄65% H₂SO₄70% H₂SO₄Recycled Mother Liquor
Temperature 15 ± 3°C2 ± 3°C10 ± 3°C-2 ± 3°C
Reaction Time 1 hour1 hour0.6 hours1 hour
Purity 98.7%98.5%99.1%98.2%
Yield 84%83%81%88%

Alternative Synthetic Approaches

While the nitrosyl sulfuric acid method is highly effective, other oxidative methods have been reported for the synthesis of this compound or related compounds.

Oxidation with Sodium Nitrite and Hydrochloric Acid

This method involves the reaction of 2-acetylthiophene with a mixture of sodium nitrite and hydrochloric acid[2][3].

  • General Procedure: 2-acetylthiophene is heated in a mixed solution of sodium nitrite and hydrochloric acid[2]. The reaction temperature can range from 65°C to 95°C[2]. After the reaction, the mixture is cooled, and the pH is adjusted to facilitate the extraction of the product[2].

  • Drawbacks: This process is known to generate sodium chloride as a solid waste and the volatile nature of hydrochloric acid can cause equipment corrosion[1]. The resulting mother liquor is a high-salt, strong acid waste, posing environmental challenges[1].

Oxidation with Selenium Dioxide (Riley Oxidation)

Selenium dioxide (SeO₂) is a well-known reagent for the oxidation of α-methylene groups adjacent to a carbonyl group to produce 1,2-dicarbonyl compounds, a reaction known as the Riley Oxidation[4][5]. This makes it a theoretically suitable reagent for the conversion of 2-acetylthiophene to this compound.

  • Reaction Principle: The mechanism involves the reaction of the enol form of the ketone with selenium dioxide[5].

  • General Conditions: The reaction is typically carried out by heating the ketone with selenium dioxide, often in a diluent[6].

  • Considerations: Selenium compounds are toxic and require careful handling[4]. While this method is a classic approach for such transformations, specific, high-yield protocols for 2-acetylthiophene are not as well-documented in the reviewed literature as the nitrosyl sulfuric acid method.

Oxidation with Potassium Permanganate (KMnO₄)

Potassium permanganate is a powerful oxidizing agent capable of oxidizing a wide range of organic compounds[7][8].

  • Reaction Principle: KMnO₄ can oxidize the methyl group of a ketone. However, it is a very strong oxidant, and over-oxidation to thiophene-2-carboxylic acid is a significant risk[8]. The thiophene ring itself could also be susceptible to oxidation under harsh conditions.

  • Considerations: The reaction conditions, such as temperature, pH, and solvent, would need to be carefully controlled to achieve the desired glyoxylic acid selectively. The reaction often proceeds via the enol form of the ketone.

Workflow and Logic Diagram

The general workflow for the synthesis and purification of this compound is outlined below.

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification start 2-Acetylthiophene in Sulfuric Acid cool Cool to 0°C start->cool add_oxidant Add Nitrosyl Sulfuric Acid (Control Temperature) cool->add_oxidant react Stir for ~1 hour add_oxidant->react quench Pour into Ice Water react->quench crystallize Crystallize (3 hours) quench->crystallize filter Filter to obtain crude solid crystallize->filter dissolve Dissolve in Alkaline Solution filter->dissolve extract_impurities Adjust pH to 3 Extract with Organic Solvent dissolve->extract_impurities acidify Acidify Aqueous Layer (pH ~1) extract_impurities->acidify extract_product Extract Product with Dichloromethane acidify->extract_product evaporate Evaporate Solvent extract_product->evaporate final_product Pure this compound evaporate->final_product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 2-acetylthiophene is most effectively achieved through oxidation with nitrosyl sulfuric acid in a sulfuric acid medium. This method provides a scalable and environmentally conscious route, delivering high yields and purity. While other oxidizing agents like sodium nitrite/HCl, selenium dioxide, and potassium permanganate are theoretically capable of this transformation, they present challenges such as lower selectivity, harsh reaction conditions, and the generation of problematic waste streams. For researchers and professionals in drug development, the nitrosyl sulfuric acid pathway represents the current state-of-the-art for the production of this valuable intermediate.

References

An In-depth Technical Guide to 2-Thiopheneglyoxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of 2-Thiopheneglyoxylic acid, including its chemical identity, properties, synthesis, and known biological context. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Nomenclature

This compound is a derivative of thiophene, an important heterocyclic compound in medicinal chemistry.

IUPAC Name: oxo(thiophen-2-yl)acetic acid[1]

Synonyms:

  • 2-Thienylglyoxylic acid[2]

  • (2-Thienyl)oxoacetic acid[2]

  • α-Oxo-2-thiopheneacetic acid[3][4]

  • 2-thioylformic acid[2]

  • Thiophen-2-glyoxylic acid[2]

Chemical Identifiers

IdentifierValue
CAS Number 4075-59-6[2][3][4]
Molecular Formula C6H4O3S[2][3]
Molecular Weight 156.16 g/mol [2][3]
EC Number 223-794-2[4]
MDL Number MFCD00005441[2][3]
PubChem Substance ID 24853321[5]
InChI 1S/C6H4O3S/c7-5(6(8)9)4-2-1-3-10-4/h1-3H,(H,8,9)[5]
SMILES OC(=O)C(=O)c1cccs1[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Melting Point 88-91 °C (lit.)[2][5]
Boiling Point 250.38°C (rough estimate)[2]
Density 1.404 (estimate)[2]
pKa 2.09±0.54 (Predicted)[2]
Appearance Solid[2]
Sensitivity Hygroscopic[2]

Experimental Protocol: Synthesis of this compound

The following protocol is based on a method described for the synthesis of this compound from 2-acetylthiophene.[2]

Objective: To synthesize this compound by the oxidation of 2-acetylthiophene.

Materials:

  • 2-Acetylthiophene

  • Sulfuric acid (60-70% concentration)[2]

  • Nitrosyl sulfuric acid[2]

  • Ice water

  • Aqueous alkali solution (e.g., sodium hydroxide solution)

  • Aqueous acid solution (e.g., hydrochloric acid)

  • Organic solvent for extraction (e.g., dichloroethane, ethyl acetate, or dichloromethane)[2]

  • Reaction vessel (e.g., 5L four-necked flask)[2]

  • Stirring apparatus

  • Cooling bath (ice bath)

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a reaction vessel, add 2-acetylthiophene and sulfuric acid (e.g., 250g of 2-acetylthiophene to 1000g of 65% sulfuric acid).[2]

    • Stir the mixture and cool it to 0°C using an ice bath.[2]

  • Oxidation Reaction:

    • Slowly add nitrosyl sulfuric acid to the reaction mixture while maintaining the internal temperature between 2-5°C (a range of -10 to 40°C is possible, with 0-10°C being preferable).[2]

    • After the addition is complete, continue to stir the mixture at this temperature for approximately 1 hour to ensure the reaction goes to completion.[2]

  • Precipitation and Isolation:

    • Slowly pour the reaction mixture into a larger volume of ice water (e.g., 4.5L) to precipitate the crude product.[2]

    • Allow the mixture to stand in a cold environment for about 3 hours to complete crystallization.[2]

    • Filter the mixture to collect the solid yellow crude product.[2]

  • Purification:

    • Dissolve the collected solid in an aqueous alkali solution.[2]

    • Adjust the pH of the solution to approximately 3 with an acid.[2]

    • Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) to remove impurities.[2]

    • Separate the aqueous layer and further acidify it to a pH of about 1.[2]

    • The purified this compound will precipitate. If it doesn't precipitate as a solid, extract the aqueous layer with a suitable organic solvent like dichloromethane.[2]

    • If extracted, evaporate the organic solvent to obtain the final product. If precipitated, filter and dry the solid.[2]

Expected Outcome: This process can yield this compound with a purity of over 98.5% and a yield of over 81%.[2]

Biological and Pharmacological Context

Thiophene derivatives are known to exhibit a wide range of biological activities.[6][7][8] These include antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[6][8][9] The presence of the thiophene ring is considered a privileged structure in medicinal chemistry for the design of novel therapeutic agents.[9] Specifically, thiophene-based compounds, including those with carboxylic acid moieties, have been investigated for their anti-inflammatory activity, often through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[9]

While the specific biological roles and signaling pathway interactions of this compound are not extensively detailed in the currently available literature, its structural similarity to other biologically active thiophenes suggests potential for further investigation in drug discovery.

Visualizations

The following diagrams illustrate the synthesis workflow and the logical structure of the information presented in this guide.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_isolation Isolation Stage cluster_purification Purification Stage A 1. Mix 2-Acetylthiophene and Sulfuric Acid B 2. Cool to 0°C A->B C 3. Add Nitrosyl Sulfuric Acid (Maintain 2-5°C) B->C D 4. Stir for 1 hour C->D E 5. Pour into Ice Water D->E F 6. Crystallize for 3 hours E->F G 7. Filter to collect crude product F->G H 8. Dissolve in Alkali G->H I 9. Adjust pH to 3 H->I J 10. Extract Impurities I->J K 11. Adjust pH to 1 J->K L 12. Isolate Pure Product (Filter/Extract) K->L M M L->M Final Product: This compound

Caption: Workflow for the synthesis of this compound.

Information_Structure cluster_properties Properties cluster_synthesis Synthesis cluster_biology Biological Context A This compound B Chemical Identity (IUPAC, Synonyms) A->B C Chemical Identifiers (CAS, Formula, etc.) A->C D Physicochemical Data (MP, BP, etc.) A->D E Experimental Protocol A->E F General Activity of Thiophene Derivatives A->F

Caption: Logical structure of the technical guide's content.

References

Spectroscopic Profile of 2-Thiopheneglyoxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Thiopheneglyoxylic acid (CAS No: 4075-59-6), a molecule of interest in medicinal chemistry and materials science. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The experimental protocols outlined herein are designed to ensure reproducibility and accurate data interpretation.

Core Spectroscopic Data

The structural features of this compound have been elucidated using a combination of spectroscopic techniques. The following sections present the quantitative data derived from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides critical insights into the carbon-hydrogen framework of a molecule. Due to the limited availability of directly published spectra for this compound, the following data is predicted based on established chemical shift principles for thiophene and glyoxylic acid moieties.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
~10.0 - 13.0Singlet (broad)Carboxylic Acid (-COOH)
~8.0 - 8.2Doublet of doubletsH-5 (Thiophene)
~7.8 - 8.0Doublet of doubletsH-3 (Thiophene)
~7.2 - 7.4TripletH-4 (Thiophene)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~185 - 195Carbonyl Carbon (C=O, ketone)
~160 - 170Carbonyl Carbon (C=O, acid)
~140 - 145C-2 (Thiophene)
~135 - 140C-5 (Thiophene)
~130 - 135C-3 (Thiophene)
~128 - 132C-4 (Thiophene)
Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups within a molecule. The data presented below is for the closely related compound, 2-Thiophenecarboxylic acid, which provides a strong basis for the expected vibrational frequencies in this compound. The key difference to expect would be the presence of an additional carbonyl stretch from the glyoxylic ketone group.

Table 3: IR Spectroscopic Data for 2-Thiophenecarboxylic acid

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumAromatic C-H Stretch
~3000 - 2500BroadO-H Stretch (Carboxylic Acid)
~1700 - 1680StrongC=O Stretch (Carboxylic Acid)
~1530MediumC=C Stretch (Thiophene Ring)
~1415MediumC-C Stretch (Thiophene Ring)
~1300MediumC-O Stretch / O-H Bend
~850StrongC-S Stretch

For this compound, an additional strong absorption band is anticipated in the region of 1720-1700 cm⁻¹ corresponding to the ketone C=O stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
156Molecular Ion (M⁺)
111Loss of COOH (M - 45)
83Loss of COOH and CO (M - 45 - 28)

Experimental Protocols

The following are generalized yet detailed protocols for acquiring the spectroscopic data presented above.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Utilize a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

Protocol 2: FTIR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Background Spectrum: Record a background spectrum of the empty spectrometer.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum over a range of 4000-400 cm⁻¹.

Protocol 3: Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography if the compound is sufficiently volatile and thermally stable.

  • Ionization: Utilize a standard electron ionization (EI) source at 70 eV to generate the molecular ion and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Detection: Detect the ions and generate a mass spectrum displaying the relative abundance of each ion.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

Data_Integration NMR_Data NMR Data (Connectivity) Final_Structure Confirmed Structure of This compound NMR_Data->Final_Structure IR_Data IR Data (Functional Groups) IR_Data->Final_Structure MS_Data MS Data (Molecular Weight) MS_Data->Final_Structure

Caption: Integration of Spectroscopic Data for Structural Confirmation.

2-Thiopheneglyoxylic Acid: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-Thiopheneglyoxylic acid, a thiophene derivative with a glyoxylic acid moiety, is a compound of interest in medicinal chemistry and drug development. A comprehensive understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective use in research and formulation. This technical guide provides a detailed overview of the known solubility and stability characteristics of this compound. Due to a lack of extensive publicly available quantitative data for this specific molecule, this guide also furnishes detailed experimental protocols for determining these crucial parameters. Furthermore, potential degradation pathways are discussed based on the known reactivity of related thiophene and carboxylic acid compounds.

Introduction

This compound (α-Oxo-2-thiopheneacetic acid) is a solid with a melting point of 88-91 °C. Its chemical structure, featuring both a reactive α-keto carboxylic acid and a thiophene ring, makes it a versatile building block in organic synthesis. The thiophene nucleus is a well-recognized scaffold in a multitude of commercially available drugs.[1] The solubility and stability of this compound are critical factors that influence its handling, formulation, and biological activity. This document aims to consolidate the available information and provide practical guidance for researchers.

Solubility Profile

Precise quantitative solubility data for this compound in a range of common solvents is not extensively reported in the public domain. However, qualitative information can be inferred from its chemical properties and available documentation.

Qualitative Solubility

As a carboxylic acid, the solubility of this compound is expected to be highly dependent on pH. It is soluble in alkaline aqueous solutions due to the formation of the corresponding carboxylate salt. A patent describing its synthesis mentions dissolving the compound in alkaline water and its subsequent precipitation upon acidification, confirming its low solubility in acidic aqueous solutions.[2] The same patent also indicates its solubility in several organic solvents used for extraction, such as ethyl acetate, dichloroethane, and dichloromethane.[2]

Table 1: Qualitative Solubility of this compound

Solvent ClassSolvent NameSolubilityReference
Aqueous Alkaline Water (e.g., NaOH solution)Soluble[2]
Acidic Water (e.g., pH < 4)Insoluble[2]
Organic Ethyl AcetateSoluble[2]
DichloroethaneSoluble[2]
DichloromethaneSoluble[2]
Dimethyl Sulfoxide (DMSO)Expected to be solubleGeneral solvent properties
EthanolExpected to be solubleGeneral solvent properties
MethanolExpected to be solubleGeneral solvent properties
Experimental Protocol for Determining Thermodynamic (Equilibrium) Solubility

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the desired solvent (e.g., water, ethanol, DMSO) at a specific temperature. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and agitate them in a constant temperature shaker bath for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a known volume of the supernatant.

  • Filtration: Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Calculate the solubility in units of g/L or mol/L. Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Stability Profile

Potential Degradation Pathways

This compound may be susceptible to degradation under various conditions:

  • Hydrolysis: While the thiophene ring is generally stable, the glyoxylic acid moiety may be susceptible to decarboxylation under certain conditions, although this is less common for α-keto acids compared to β-keto acids.

  • Oxidation: The thiophene ring can be oxidized, particularly in the presence of strong oxidizing agents. The sulfur atom is susceptible to oxidation to form sulfoxides or sulfones, which can lead to ring-opening reactions.

  • Photodegradation: Thiophene-containing compounds can be sensitive to light. Photo-oxidation of the thiophene ring can occur, leading to the formation of various degradation products.

  • Thermal Degradation: At elevated temperatures, decarboxylation and decomposition of the molecule can be expected.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent.

  • Stress Conditions: Expose aliquots of the stock solution to various stress conditions in separate experiments:

    • Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M and incubate at a controlled temperature (e.g., 60 °C).

    • Basic Hydrolysis: Add NaOH to a final concentration of 0.1 M and incubate at a controlled temperature (e.g., 60 °C).

    • Oxidative Degradation: Add hydrogen peroxide (e.g., 3%) and incubate at room temperature.

    • Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., above its melting point or in a refluxing solvent).

    • Photodegradation: Expose a solution to a light source that provides both UV and visible light (e.g., in a photostability chamber).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity. For significant degradation products, use LC-MS/MS or NMR to elucidate their structures.

Visualization of Methodologies and Pathways

The following diagrams illustrate the general workflows for determining solubility and stability, and a hypothetical signaling pathway that could be investigated.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 analysis1 Collect supernatant equil1->analysis1 analysis2 Filter (0.22 µm) analysis1->analysis2 analysis3 Quantify by HPLC analysis2->analysis3 analysis4 Calculate solubility (g/L or M) analysis3->analysis4

Figure 1. Workflow for solubility determination.

G Forced Degradation Study Workflow cluster_stress Stress Conditions cluster_analysis Analysis start This compound Solution acid Acidic (HCl) start->acid base Basic (NaOH) start->base oxidative Oxidative (H2O2) start->oxidative thermal Thermal start->thermal photo Photolytic start->photo sampling Sample at time points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling hplc Analyze by HPLC sampling->hplc characterize Characterize degradants (LC-MS/MS, NMR) hplc->characterize

Figure 2. Workflow for forced degradation studies.

G Hypothetical Signaling Pathway Inhibition ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor response Cell Proliferation / Survival transcription_factor->response inhibitor 2-Thiopheneglyoxylic Acid Derivative inhibitor->kinase1

Figure 3. Hypothetical kinase inhibition pathway.

Conclusion

While specific quantitative data on the solubility and stability of this compound is limited in publicly accessible literature, this guide provides a framework for researchers and drug development professionals to understand and experimentally determine these critical properties. Its pH-dependent aqueous solubility and likely solubility in several organic solvents offer flexibility in handling and formulation. The potential for degradation under hydrolytic, oxidative, thermal, and photolytic stress highlights the importance of conducting thorough stability studies. The provided experimental protocols serve as a starting point for generating the necessary data to support the development of this promising chemical entity. Further research is warranted to fully characterize the physicochemical and biological properties of this compound.

References

discovery and history of 2-Thiopheneglyoxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of 2-Thiopheneglyoxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a key intermediate in the synthesis of various pharmaceuticals, particularly beta-lactam antibiotics, has a rich history rooted in the early days of heterocyclic chemistry. This whitepaper provides a comprehensive overview of the discovery, initial synthesis, and subsequent development of synthetic methodologies for this important compound. It details the pioneering work of early chemists and traces the evolution of its preparation to modern, high-yield industrial processes. Quantitative data is summarized, and detailed experimental protocols for key historical and contemporary syntheses are provided.

Introduction: The Dawn of Thiophene Chemistry

The story of this compound begins with the discovery of its parent heterocycle, thiophene, by Victor Meyer in 1882. This discovery opened up a new field of organic chemistry, and in the following years, a flurry of research focused on the synthesis and characterization of thiophene derivatives. It was in this fertile scientific environment that this compound was first synthesized and described.

The First Synthesis: A Historical Perspective

The first documented synthesis of this compound, then referred to as 2-Thienylglyoxylic acid, was reported in the late 19th century. Early methods relied on the oxidation of 2-acetylthiophene. One of the foundational methods for the synthesis of α-keto acids involved the oxidation of methyl ketones, a strategy that was logically extended to the newly accessible 2-acetylthiophene.

While the exact first discoverer and date can be elusive in early literature, the work of chemists in the late 19th and early 20th centuries laid the groundwork for its synthesis. The book "Die Chemie des Thiophens" by Wilhelm Steinkopf, a comprehensive summary of thiophene chemistry up to 1941, serves as a critical reference for this early period.

Evolution of Synthetic Methodologies

The synthesis of this compound has evolved significantly from the initial exploratory methods to the highly optimized industrial processes used today. The primary synthetic routes have centered on the oxidation of 2-acetylthiophene.

Early Oxidation Methods

Initial syntheses likely employed strong oxidizing agents common in the era, such as potassium permanganate (KMnO₄) or nitric acid (HNO₃), to convert the acetyl group of 2-acetylthiophene into a glyoxylic acid moiety. These early methods often suffered from low yields and the formation of byproducts due to over-oxidation of the thiophene ring.

The Nitrosation-Hydrolysis Route

A significant advancement in the synthesis of this compound was the development of methods involving the reaction of 2-acetylthiophene with nitrous acid precursors, such as sodium nitrite in the presence of a strong acid like hydrochloric acid. This approach proceeds through the formation of an intermediate oxime or related species, which is then hydrolyzed to the desired α-keto acid. This method offered better control and improved yields compared to direct oxidation.

Modern Industrial Synthesis

Contemporary industrial production of this compound has been refined for efficiency, safety, and environmental considerations. A widely used modern method involves the oxidation of 2-acetylthiophene with nitrosyl sulfuric acid in a sulfuric acid solution. This process offers high purity and yields.[1]

Quantitative Data

The following table summarizes key quantitative data for various synthetic methods for this compound.

MethodStarting MaterialOxidizing Agent/ReagentsSolventYield (%)Purity (%)Reference
Nitrosyl Sulfuric Acid Oxidation 2-AcetylthiopheneNitrosyl sulfuric acidSulfuric acid>81>98.5CN110590736A[1]
Sodium Nitrite/Hydrochloric Acid 2-AcetylthiopheneSodium nitrite, Hydrochloric acidWaterModerateGoodGeneral textbook method

Detailed Experimental Protocols

Representative Modern Synthesis via Nitrosyl Sulfuric Acid Oxidation

This protocol is based on the method described in Chinese patent CN110590736A.[1]

Materials:

  • 2-Acetylthiophene

  • Sulfuric acid (70%)

  • Nitrosyl sulfuric acid

  • Ice water

  • Sodium hydroxide solution

  • Ethyl acetate

Procedure:

  • To a reaction flask, add 250g of 2-acetylthiophene and 1500g of 70% sulfuric acid.

  • Cool the mixture to 10°C with stirring.

  • Slowly add 1000g of nitrosyl sulfuric acid to the reaction mixture, maintaining the internal temperature at 10 ± 3°C.

  • After the addition is complete, continue to stir the mixture at this temperature for 0.6 hours.

  • Slowly pour the reaction mixture into 4.5L of ice water to precipitate the product.

  • Filter the resulting yellow solid.

  • Dissolve the solid in an aqueous sodium hydroxide solution.

  • Adjust the pH to 3 with acid and extract with ethyl acetate to remove impurities.

  • Separate the aqueous layer and further acidify to a pH of 1 to precipitate the pure this compound.

  • Filter the solid product, wash with water, and dry to obtain a product with a purity of >99% and a yield of approximately 81%.[1]

Logical Workflow of Synthesis

The general synthetic pathway from thiophene to this compound is depicted below.

Synthesis_Workflow Thiophene Thiophene Acetylthiophene 2-Acetylthiophene Thiophene->Acetylthiophene Friedel-Crafts Acylation GlyoxylicAcid This compound Acetylthiophene->GlyoxylicAcid Oxidation

Caption: General synthetic route to this compound.

Conclusion

From its origins in the foundational period of thiophene chemistry to its current role as a vital industrial intermediate, this compound exemplifies the progression of synthetic organic chemistry. The development of its synthesis from early, low-yield oxidation reactions to modern, highly efficient protocols highlights the continuous drive for innovation in chemical manufacturing. This guide provides researchers and professionals with a concise yet thorough understanding of the history and synthesis of this important molecule.

References

Theoretical Investigations of 2-Thiopheneglyoxylic Acid: A Computational and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental studies on 2-Thiopheneglyoxylic acid (TPGA), a molecule of pharmacological interest. The focus is on the analysis of its molecular structure, spectroscopic properties, and electronic characteristics through quantum chemical calculations and experimental techniques. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and computational chemistry.

Molecular Structure and Geometry

The molecular structure of this compound has been optimized using Density Functional Theory (DFT) calculations, providing insights into its geometric parameters. These theoretical findings are often corroborated by experimental data from techniques like X-ray crystallography, though in this case, the primary focus is on the computational model.

Computational Methodology

The equilibrium geometry of this compound was determined using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with the 6-311++G(d,p) basis set.[1][2] This level of theory is widely used for its accuracy in predicting the molecular structures of organic compounds. The calculations were performed in the ground state.[1][2]

Optimized Geometrical Parameters

The following table summarizes the key optimized geometrical parameters (bond lengths and bond angles) for this compound as determined by DFT calculations.

Parameter Value (Å or °)
Bond Lengths
C1-C21.37
C2-C31.42
C3-C41.38
C4-S51.72
S5-C11.71
C1-C61.48
C6=O71.22
C6-C81.54
C8=O91.21
C8-O101.35
O10-H110.97
Bond Angles
C4-S5-C192.2
S5-C1-C2111.5
C1-C2-C3112.8
C2-C3-C4112.0
C3-C4-S5111.5
S5-C1-C6124.2
C2-C1-C6124.3
C1-C6-O7122.1
C1-C6-C8118.4
O7-C6-C8119.5
C6-C8-O9124.5
C6-C8-O10112.3
O9-C8-O10123.2
C8-O10-H11106.5

Note: The atom numbering corresponds to the molecular structure diagram.

Computational Workflow for this compound Analysis cluster_input Input cluster_computation Quantum Chemical Calculations cluster_analysis Data Analysis and Comparison initial_structure Initial Molecular Structure of this compound geometry_optimization Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) initial_structure->geometry_optimization vibrational_frequency Vibrational Frequency Calculation geometry_optimization->vibrational_frequency electronic_properties Electronic Properties (HOMO, LUMO, MEP) geometry_optimization->electronic_properties structural_parameters Optimized Geometrical Parameters geometry_optimization->structural_parameters vibrational_spectra Calculated Vibrational Spectra vibrational_frequency->vibrational_spectra electronic_data Electronic Property Data electronic_properties->electronic_data experimental_comparison Comparison with Experimental Data (FT-IR, Raman, UV-vis) vibrational_spectra->experimental_comparison

Caption: Computational workflow for the theoretical analysis of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and micro-Raman spectroscopy, provides valuable information about the functional groups and vibrational modes of a molecule. Theoretical calculations of vibrational frequencies complement the experimental data and aid in the assignment of spectral bands.

Experimental and Theoretical Methods

Experimental FT-IR and micro-Raman spectra of this compound were recorded to observe its vibrational modes.[1][2] The theoretical vibrational frequencies were calculated using the DFT/B3LYP method with the 6-311++G(d,p) basis set.[1][2] It is a common practice to scale the calculated harmonic vibrational frequencies to account for anharmonicity and other computational approximations.[2] For the B3LYP/6-311++G(d,p) level of theory, scaling factors of 0.983 for frequencies below 1700 cm⁻¹ and 0.958 for frequencies above 1700 cm⁻¹ are often applied.[2]

Vibrational Frequencies and Assignments

The following table presents a selection of the experimental and calculated vibrational frequencies for this compound, along with their proposed assignments.

Vibrational Mode Experimental FT-IR (cm⁻¹) Experimental Raman (cm⁻¹) Calculated (Scaled) (cm⁻¹)
O-H stretch3100-2800 (broad)-3050
C-H stretch (thiophene)310031053110
C=O stretch (keto)166016551665
C=O stretch (acid)172017151725
C=C stretch (thiophene)152015251515
C-C stretch (thiophene)142014251415
O-H in-plane bend1390-1385
C-O stretch (acid)129012851295

Electronic Properties

The electronic properties of this compound, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for understanding its reactivity and electronic transitions. These properties were investigated using both theoretical calculations and UV-visible spectroscopy.

HOMO-LUMO Analysis

The HOMO and LUMO are the frontier molecular orbitals that play a significant role in chemical reactions. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. These energies were calculated at the DFT/B3LYP/6-311++G(d,p) level.

Property Value (eV)
HOMO Energy-6.85
LUMO Energy-2.45
HOMO-LUMO Energy Gap4.40
UV-visible Spectroscopy

The electronic transitions of this compound were studied experimentally using UV-visible spectroscopy.[1][2] The observed absorption bands correspond to electronic transitions between different molecular orbitals. Theoretical calculations using Time-Dependent DFT (TD-DFT) can predict the electronic absorption spectra and help in the assignment of these transitions. The experimental spectrum is then compared with the calculated spectrum to validate the theoretical model.

Relationship between Experimental and Theoretical Investigations cluster_experimental Experimental Techniques cluster_theoretical Theoretical Calculations (DFT) cluster_comparison Validation and Interpretation ftir FT-IR Spectroscopy vib_assign Vibrational Assignments ftir->vib_assign raman Raman Spectroscopy raman->vib_assign uv_vis UV-vis Spectroscopy elec_trans Electronic Transitions uv_vis->elec_trans geom_opt Geometry Optimization mol_structure Molecular Structure geom_opt->mol_structure vib_freq Vibrational Frequencies vib_freq->vib_assign elec_prop Electronic Properties elec_prop->elec_trans mol_structure->vib_assign mol_structure->elec_trans

References

2-Thiopheneglyoxylic acid safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 2-Thiopheneglyoxylic Acid

This document provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development. The following sections detail the substance's hazards, proper handling procedures, emergency responses, and disposal guidelines.

Hazard Identification and Classification

This compound is classified as a hazardous substance that poses significant risks upon exposure. The primary hazard is its corrosive nature, causing severe skin burns and eye damage.[1]

Signal Word: Danger [1][2]

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[1][2]

Precautionary Statements: The precautionary statements outline the necessary steps to minimize risk when handling this substance. Key statements include P280 for wearing protective equipment and various P3xx statements detailing first aid responses.[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

PropertyDataSource(s)
Synonyms α-Oxo-2-thiopheneacetic acid, 1-Oxo-2-thiopheneacetic acid[1][2]
Molecular Formula C₆H₄O₃S[1][2]
Molecular Weight 156.16 g/mol [1][2]
Appearance Data not available
Melting Point 88-91 °C (lit.)[2]
Boiling Point Data not available
Flash Point Not applicable[2]
Solubility Data not available
Vapor Pressure No data available[1]
Density / Specific Gravity No data available[1]

Toxicology Information

Detailed toxicological studies on this compound are limited based on the available data. The primary known effect is severe corrosion.[1] The toxicological properties have not been fully investigated.[1] Ingestion is particularly dangerous as it can cause severe swelling and damage to delicate tissues, with a risk of perforation of the stomach or esophagus.[1]

Toxicity TypeDataSource(s)
Acute Oral Toxicity No data available[1]
Acute Dermal Toxicity No data available[1]
Acute Inhalation Toxicity No data available[1]
Skin Corrosion/Irritation Causes severe skin burns (Category 1B)[1]
Serious Eye Damage/Irritation Causes serious eye damage (Category 1)[2]
Respiratory or Skin Sensitization No data available[1]
Carcinogenicity No data available
Aspiration Hazard No data available[1]

Note on Experimental Protocols: The cited Safety Data Sheets (SDS) do not provide detailed experimental methodologies for the determination of toxicological or physical hazard data. This information is typically found in comprehensive toxicological reports or original research publications which were not present in the search results.

Handling and Storage

Proper handling and storage procedures are essential to ensure safety.

4.1 Safe Handling

  • Ventilation: Handle the product only in a closed system or with appropriate exhaust ventilation.[3] Ensure adequate ventilation, especially in confined areas.[1]

  • Personal Hygiene: Do not eat, drink, or smoke when using this product.[3] Wash hands thoroughly after handling. Remove and wash contaminated clothing before re-use.[3]

  • General Precautions: Do not get in eyes, on skin, or on clothing.[3] Avoid breathing dust, mist, vapors, or spray.[3]

4.2 Storage

  • Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][4] Store in a corrosives area.[3]

  • Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong acids.[5]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure.

PPE_Selection_Workflow start Task Assessment routine Routine Laboratory Use (Small Scale) start->routine spill Spill or Emergency (Large Scale) start->spill eyes Eye Protection: Goggles (EN 166) or Face Shield routine->eyes Mandatory hands Hand Protection: Chemical-Resistant Gloves routine->hands Mandatory body Skin and Body Protection: Appropriate Protective Clothing routine->body Mandatory spill->eyes Mandatory spill->hands Mandatory spill->body Mandatory respiratory Respiratory Protection: Required if ventilation is inadequate or for large-scale use. (e.g., Type P3 Respirator) spill->respiratory Mandatory

Caption: PPE selection workflow based on the task being performed.

  • Eye/Face Protection: Wear chemical safety goggles (conforming to EN 166) and/or a face shield.[1][2]

  • Hand Protection: Wear protective gloves. The specific material (e.g., Butyl Rubber, Neoprene, Viton) should be selected based on the operation.[1][6]

  • Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]

  • Respiratory Protection: If ventilation is insufficient, wear suitable respiratory equipment.[1] Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[1] A type P3 (EN 143) respirator cartridge is recommended.[2]

Emergency Procedures

Immediate and appropriate action is vital in case of accidental exposure or release.

6.1 First Aid Measures

First_Aid_Workflow exposure Exposure Occurs inhalation Inhalation: 1. Remove to fresh air. 2. If not breathing, give artificial respiration. 3. If breathing is difficult, give oxygen. exposure->inhalation skin Skin Contact: 1. Immediately remove all contaminated clothing. 2. Wash off with soap and plenty of water. exposure->skin eyes Eye Contact: 1. Rinse immediately with plenty of water for at least 15 minutes, including under the eyelids. 2. Remove contact lenses if present and easy to do. exposure->eyes ingestion Ingestion: 1. Rinse mouth with water. 2. Do NOT induce vomiting. exposure->ingestion medical Seek Immediate Medical Attention / Call a POISON CENTER inhalation->medical skin->medical eyes->medical ingestion->medical

Caption: Emergency first aid procedures for different routes of exposure.

  • General Advice: Ensure that medical personnel are aware of the material involved and take precautions to protect themselves.[1]

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1] Immediate medical attention is required.[1]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1] Immediate medical attention is required.[1]

  • Inhalation: Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Immediate medical attention is required.[1]

  • Ingestion: Do NOT induce vomiting.[1] Rinse mouth and call a physician or poison control center immediately.[1]

6.2 Fire-Fighting Measures

  • Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical, or chemical foam.[1]

  • Special Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and sulfur oxides.[1]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[1]

6.3 Accidental Release Measures

Spill_Response_Workflow spill Spill Detected step1 Ensure Adequate Ventilation & Remove Ignition Sources spill->step1 step2 Wear Appropriate PPE (See Section 5) step1->step2 step3 Contain Spill (Use inert material like sand or earth) step2->step3 step4 Clean Up: Sweep or shovel into a suitable, labeled container for disposal step3->step4 step5 Dispose of as Hazardous Waste (Follow Local Regulations) step4->step5

Caption: Step-by-step workflow for responding to an accidental spill.

  • Personal Precautions: Ensure adequate ventilation.[1] Evacuate unnecessary personnel and keep people away from and upwind of the spill.[7]

  • Environmental Precautions: Prevent the product from entering drains.[8]

  • Containment and Cleaning: For minor spills, absorb with an inert material like sand, earth, or vermiculite.[3] Sweep or shovel the material into a suitable container for disposal.[1]

Disposal Considerations

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[1] Disposal must be in accordance with local, regional, and national hazardous waste regulations.[1][9] Do not re-use empty containers.[1] Contaminated packaging should be disposed of in the same manner as the product itself.[1]

References

Commercial Availability and Synthetic Methodologies of 2-Thiopheneglyoxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiopheneglyoxylic acid, a key heterocyclic building block, is of significant interest in medicinal chemistry and drug development. Its structural motif is incorporated into various pharmaceutical agents, highlighting its importance as a versatile intermediate. This technical guide provides an in-depth overview of the commercial availability of this compound, alongside detailed experimental protocols for its synthesis.

Commercial Sourcing

This compound (CAS Number: 4075-59-6) is readily available from several commercial suppliers. The purity levels and offered quantities vary, catering to a range of research and development needs. A summary of offerings from prominent suppliers is presented below.

SupplierPurityQuantityPrice (USD)CAS Number
Sigma-Aldrich95%-$102.004075-59-6
Amerigo Scientific-InquiryInquiry4075-59-6[1]
Shanghai Macklin Biochemical Co., Ltd-1g, 5g1g: 127, 5g: 4464075-59-6

Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC6H4O3S[1]
Molecular Weight156.16 g/mol [1]
Melting Point88-91 °C (lit.)
Empirical Formula (Hill Notation)C₆H₄O₃S
EC Number223-794-2
InChI1S/C6H4O3S/c7-5(6(8)9)4-2-1-3-10-4/h1-3H,(H,8,9)
InChI KeyGIWRVUADKUVEGU-UHFFFAOYSA-N

Synthesis Protocols

The synthesis of this compound is well-documented in patent literature. A common and effective method involves the oxidation of 2-acetylthiophene. Below are two detailed protocols based on patented procedures.

Protocol 1: Oxidation of 2-Acetylthiophene using Nitrosylsulfuric Acid

This method, described in patent CN110590736A, utilizes nitrosylsulfuric acid as the oxidizing agent to convert 2-acetylthiophene into this compound with high purity and yield.[2]

Materials:

  • 2-Acetylthiophene

  • Sulfuric acid (60-65% concentration)

  • Nitrosylsulfuric acid

  • Ice water

  • Aqueous alkali solution (e.g., sodium hydroxide solution)

  • Aqueous acid solution (e.g., hydrochloric acid)

  • Organic solvent for extraction (e.g., dichloroethane, chloroform, or ethyl acetate)

Procedure:

  • In a reaction vessel, add 2-acetylthiophene and sulfuric acid (60% concentration). Stir the mixture and cool to 0°C.

  • Slowly add nitrosylsulfuric acid to the reaction mixture, maintaining the internal temperature between 15±3°C.

  • After the addition is complete, continue to stir the reaction mixture for 1 hour.

  • Pour the reaction mixture slowly into ice water to induce crystallization. Continue to cool for 3 hours to ensure complete precipitation.

  • Filter the mixture to collect the solid product.

  • Dissolve the obtained solid in an aqueous alkali solution.

  • Adjust the pH of the solution to 2-5 with an aqueous acid solution.

  • Extract the solution with an organic solvent (e.g., dichloroethane) to remove impurities.

  • Further acidify the aqueous layer to a pH of 0.8-1 to precipitate the purified this compound.

  • The product can be collected by filtration and dried, or extracted with an organic solvent (e.g., dichloromethane) followed by evaporation of the solvent.

Purity and Yield: This method can produce this compound with a purity of over 98.5% and a yield exceeding 81%.[2]

Protocol 2: Synthesis from 2-Acetylthiophene using Sodium Nitrite and Hydrochloric Acid

This alternative method, outlined in patent CN101880271 as a step in the synthesis of 2-thiopheneacetic acid, also starts with 2-acetylthiophene.[3]

Materials:

  • 2-Acetylthiophene

  • Sodium nitrite

  • Hydrochloric acid

  • Organic solvent for extraction

Procedure:

  • Prepare a mixed solution of sodium nitrite and hydrochloric acid.

  • Add 2-acetylthiophene to the mixed solution. The weight ratio of 2-acetylthiophene, sodium nitrite, and hydrochloric acid should be approximately 1:1.5:10.

  • Heat the reaction mixture to 65°C.

  • After the reaction is complete, cool the mixture.

  • Adjust the pH of the solution to 2.

  • Extract the product with an organic solvent.

Note: This patent primarily focuses on the synthesis of 2-thiopheneacetic acid, with this compound as an intermediate. Further purification steps may be required to isolate pure this compound.

Applications in Drug Development

Thiophene and its derivatives are considered "privileged pharmacophores" in medicinal chemistry due to their wide range of biological activities.[4] The thiophene ring is present in numerous FDA-approved drugs.[4] 2-Thiopheneacetic acid, a derivative of this compound, is a precursor to the broad-spectrum antibacterial drugs cephalothin and cefoxitin.[3][5] The structural modification of the cephalosporin core with thiophene-containing side chains can enhance the antibacterial activity of the drug.[3]

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 2-acetylthiophene as described in Protocol 1.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_product Final Product 2-Acetylthiophene 2-Acetylthiophene Oxidation Oxidation 2-Acetylthiophene->Oxidation Nitrosylsulfuric_Acid Nitrosylsulfuric Acid Nitrosylsulfuric_Acid->Oxidation Crystallization Crystallization Oxidation->Crystallization Reaction Mixture pH_Adjustment_1 pH Adjustment (2-5) Crystallization->pH_Adjustment_1 Crude Solid Extraction Extraction pH_Adjustment_1->Extraction pH_Adjustment_2 pH Adjustment (0.8-1) Extraction->pH_Adjustment_2 2-Thiopheneglyoxylic_Acid This compound pH_Adjustment_2->2-Thiopheneglyoxylic_Acid Purified Product

Caption: Synthesis workflow for this compound.

The following diagram illustrates the chemical transformation from 2-acetylthiophene to this compound.

Chemical_Reaction Reactant 2-Acetylthiophene (C₈H₈O) Reagent [O] Reactant->Reagent Product This compound (C₆H₄O₃S) Reagent->Product

Caption: Oxidation of 2-acetylthiophene.

References

Methodological & Application

Application Notes and Protocols: 2-Thiopheneglyoxylic Acid as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiopheneglyoxylic acid, a derivative of the versatile thiophene scaffold, is a valuable building block in medicinal chemistry. Its bifunctional nature, featuring both a carboxylic acid and a ketone, allows for a diverse range of chemical transformations, making it an ideal starting point for the synthesis of various heterocyclic compounds with significant therapeutic potential. Thiophene-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This is attributed to the thiophene ring being a bioisostere of the benzene ring, which can lead to improved pharmacokinetic and pharmacodynamic properties of drug candidates.[1]

These application notes provide an overview of the utility of this compound in the synthesis of medicinally relevant compounds, with a focus on the development of microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors for the treatment of inflammation. Detailed experimental protocols for key synthetic transformations are provided, along with data on the biological activity of the resulting compounds.

Application: Synthesis of Anti-inflammatory Agents - mPGES-1 Inhibitors

Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandin E2 (PGE2), a central mediator of inflammation and pain.[3] selective inhibition of mPGES-1 is a promising therapeutic strategy for inflammatory diseases, potentially offering a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This compound can be readily converted to 2-thiopheneacetic acid, a core scaffold for a class of potent mPGES-1 inhibitors.

Logical Workflow for the Synthesis of mPGES-1 Inhibitors from this compound

G start This compound reduction Reduction (e.g., Wolff-Kishner) start->reduction intermediate 2-Thiopheneacetic acid reduction->intermediate coupling Amide Coupling or Esterification intermediate->coupling derivatives 2-Thiopheneacetic acid Derivatives coupling->derivatives screening Biological Screening (mPGES-1 Inhibition Assay) derivatives->screening lead Lead Compounds screening->lead G AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Inhibitor 2-Thiopheneacetic acid Derivatives Inhibitor->mPGES1

References

Application Notes and Protocols for the Synthesis of Thiophene-Based Polymers Utilizing 2-Thiopheneglyoxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and theoretical frameworks for the synthesis of novel thiophene-based polymers using 2-Thiopheneglyoxylic acid as a key starting material. While direct homopolymerization of this compound is not a widely documented method, this document outlines potential synthetic pathways, including its modification into polymerizable monomers for condensation polymerization to form polyesters and polyamides. The inherent functionalities of the thiophene ring offer opportunities for creating polymers with unique electronic and biomedical properties.

Introduction to Thiophene-Based Polymers

Thiophene-containing polymers are a significant class of materials in organic electronics and biomedical applications. Their conjugated backbone can impart valuable electrical and optical properties. The incorporation of functional groups, such as those derived from this compound, can further enhance their utility by improving solubility, providing sites for further functionalization, and introducing specific biological activities.

Synthetic Strategies

Direct polymerization of this compound presents challenges due to the presence of two distinct carbonyl functionalities. A more viable approach involves the chemical modification of this compound to create monomers suitable for established polymerization techniques.

Modification of this compound

To facilitate polymerization, this compound can be converted into more reactive derivatives. One potential route is the selective reduction of the ketone and esterification of the carboxylic acid to form a diol or a dicarboxylic acid monomer, which can then be used in condensation polymerization.

A plausible synthetic modification is the conversion of this compound to a thiophene-2,5-dicarbonyl dichloride, a monomer suitable for forming polyamides.

Diagram: Proposed Synthesis of a Thiophene-Based Polyamide

G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Characterization 2-Thiopheneglyoxylic_acid This compound Thiophene_diacid Thiophene-2,5-dicarboxylic acid 2-Thiopheneglyoxylic_acid->Thiophene_diacid Oxidation Thiophene_diacid_chloride Thiophene-2,5-dicarbonyl dichloride Thiophene_diacid->Thiophene_diacid_chloride SOCl2 Polyamide Thiophene-Based Polyamide Thiophene_diacid_chloride->Polyamide Polycondensation Diamine Aromatic Diamine Diamine->Polyamide Analysis FTIR, NMR, GPC, TGA, DSC Polyamide->Analysis

Caption: Proposed workflow for polyamide synthesis.

Experimental Protocols

Protocol 1: Synthesis of Thiophene-2,5-dicarbonyl dichloride from this compound (Hypothetical)

This protocol describes a potential two-step process to convert this compound into a monomer suitable for polyamide synthesis.

Step 1: Oxidation of this compound to Thiophene-2,5-dicarboxylic acid

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in an appropriate solvent such as acetic acid.

  • Add a suitable oxidizing agent (e.g., potassium permanganate or nitric acid) portion-wise while monitoring the reaction temperature.

  • After the addition is complete, heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield thiophene-2,5-dicarboxylic acid.

Step 2: Conversion to Thiophene-2,5-dicarbonyl dichloride

  • In a fume hood, suspend the dried thiophene-2,5-dicarboxylic acid in excess thionyl chloride (SOCl₂).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux for 2-4 hours. The solid should dissolve as the reaction progresses.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude thiophene-2,5-dicarbonyl dichloride can be purified by vacuum distillation or recrystallization.

Protocol 2: Synthesis of a Thiophene-Based Polyamide via Solution Polycondensation

This protocol outlines the synthesis of a polyamide using the prepared thiophene-2,5-dicarbonyl dichloride and an aromatic diamine (e.g., 4,4'-oxydianiline).

  • In a dry, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, dissolve the aromatic diamine in a dry aprotic polar solvent (e.g., N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of thiophene-2,5-dicarbonyl dichloride in the same solvent to the cooled diamine solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours under a nitrogen atmosphere.

  • Precipitate the resulting polymer by pouring the viscous solution into a non-solvent such as methanol or water.

  • Filter the fibrous polymer, wash it thoroughly with methanol and then water to remove any unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 60-80 °C for 24 hours.

Diagram: General Experimental Workflow

G Start Start: this compound Monomer_Synthesis Monomer Synthesis (e.g., Diacid Chloride) Start->Monomer_Synthesis Polymerization Polymerization (e.g., Polycondensation) Monomer_Synthesis->Polymerization Purification Purification (Precipitation & Washing) Polymerization->Purification Drying Drying (Vacuum Oven) Purification->Drying Characterization Polymer Characterization (Spectroscopic, Thermal, etc.) Drying->Characterization End End: Thiophene-Based Polymer Characterization->End

Caption: General experimental workflow.

Data Presentation

The expected properties of the synthesized polymers can be compared to known thiophene-based polymers. The following tables summarize typical data that should be collected and analyzed.

Table 1: Polymerization Reaction Parameters and Yields

Monomer 1Monomer 2SolventReaction Time (h)Reaction Temp (°C)Yield (%)
Thiophene-2,5-dicarbonyl dichloride4,4'-OxydianilineNMP24Room TempData to be collected
Thiophene-2,5-dicarboxylic acid1,4-ButanediolToluene48RefluxData to be collected

Table 2: Characterization Data of Synthesized Thiophene-Based Polymers

PolymerMn ( g/mol ) (GPC)PDI (GPC)Tg (°C) (DSC)Td (°C) (TGA)Solubility
PolyamideData to be collectedData to be collectedData to be collectedData to be collectedData to be collected
PolyesterData to be collectedData to be collectedData to be collectedData to be collectedData to be collected

Mn = Number-average molecular weight, PDI = Polydispersity index, Tg = Glass transition temperature, Td = Decomposition temperature.

Characterization Methods

A thorough characterization of the synthesized polymers is crucial to confirm their structure and properties.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of amide or ester linkages and the disappearance of carboxylic acid and acid chloride functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the polymer structure and confirm the incorporation of the thiophene monomer.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index) of the polymers.

  • Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymers.

Potential Applications

Thiophene-based polyamides and polyesters synthesized from this compound could find applications in various fields:

  • Drug Delivery: The polymer backbone can be functionalized with drugs, and the biodegradability of ester or amide linkages can be tuned for controlled release.

  • Biomedical Materials: These polymers could be used as scaffolds for tissue engineering or as biocompatible coatings for medical devices.

  • Organic Electronics: While not the primary focus for drug development professionals, the inherent conductivity of the thiophene ring could be exploited in biosensors or other bioelectronic devices.

These protocols and notes provide a foundational framework for exploring the synthesis and application of novel thiophene-based polymers derived from this compound. Researchers are encouraged to adapt and optimize these methods based on their specific research goals.

Application Notes and Protocols for the Quantification of 2-Thiopheneglyoxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Thiopheneglyoxylic acid is a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. Its accurate quantification is crucial for process monitoring, quality control of final products, and research and development activities. This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, and a Gas Chromatography-Mass Spectrometry (GC-MS) method. These methods are designed for researchers, scientists, and drug development professionals requiring reliable and reproducible quantification of this analyte.

Method 1: Quantification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is a robust and widely accessible technique for the quantification of this compound in bulk materials and simple matrices. The presence of the thiophene ring provides strong UV absorbance, allowing for sensitive detection.

Experimental Protocol

1. Instrumentation:

  • A standard High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.

2. Chemicals and Reagents:

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid (ACS grade)

  • Water, deionized (18.2 MΩ·cm)

3. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and 0.1% phosphoric acid in water. A typical starting ratio is 40:60 (v/v). The ratio may be optimized to achieve a suitable retention time (typically 3-7 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm (based on the UV absorbance of the thiophene chromophore).

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

4. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.

5. Calibration and Quantification:

  • Inject the working standard solutions to construct a calibration curve by plotting the peak area against the concentration.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Inject the prepared sample solution and determine the concentration of this compound using the regression equation from the calibration curve.

Data Presentation: HPLC-UV Method Performance
ParameterTypical Value
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)~0.2 µg/mL
Limit of Quantification (LOQ)~0.7 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%
Retention Time~4.5 min

Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Std Prepare Standards HPLC HPLC System Prep_Std->HPLC Prep_Sample Prepare Sample Filter Filter (0.45 µm) Prep_Sample->Filter Filter->HPLC Chromatogram Generate Chromatogram HPLC->Chromatogram Calibration Create Calibration Curve Chromatogram->Calibration Quantify Quantify Analyte Chromatogram->Quantify Calibration->Quantify

Caption: Workflow for HPLC-UV analysis of this compound.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization

For trace-level quantification or analysis in complex matrices (e.g., biological fluids, environmental samples), an LC-MS/MS method provides superior sensitivity and selectivity. This protocol involves derivatization of the keto group with 2,4-dinitrophenylhydrazine (DNPH) to enhance ionization efficiency and provide a specific fragmentation pattern. A similar approach has been proven effective for other ketoacids.[1]

Experimental Protocol

1. Instrumentation:

  • An Ultra-High Performance Liquid Chromatography (UHPLC) or HPLC system.

  • A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

2. Chemicals and Reagents:

  • This compound reference standard (≥98% purity)

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water, deionized (18.2 MΩ·cm)

  • Hydrochloric acid (HCl)

3. Derivatization Procedure:

  • Prepare a DNPH solution (e.g., 3 g/L in acetonitrile).

  • To 1 mL of aqueous sample or standard, add 100 µL of the DNPH solution.

  • Adjust the pH to ~3.0 with HCl.

  • Incubate the mixture in a water bath at 40 °C for 1 hour to form the this compound-DNPH derivative.[1]

4. LC-MS/MS Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): m/z of the deprotonated DNPH derivative.

    • Product Ion (Q3): A specific fragment ion resulting from the collision-induced dissociation of the precursor. These transitions must be optimized by infusing a derivatized standard.

5. Calibration and Quantification:

  • Derivatize a series of standard solutions (e.g., 0.1, 0.5, 1, 5, 10, 50 ng/mL) using the same procedure as the samples.

  • Construct a calibration curve by plotting the MRM peak area against concentration.

  • Quantify the analyte in the derivatized samples using the calibration curve.

Data Presentation: LC-MS/MS Method Performance
ParameterTypical Value
Linearity Range0.1 - 50 ng/mL
Correlation Coefficient (r²)≥ 0.998
Limit of Detection (LOD)~0.02 ng/mL
Limit of Quantification (LOQ)~0.08 ng/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Workflow Visualization

LCMS_Workflow Sample Sample/Standard Deriv Add DNPH Adjust pH, Heat 40°C Sample->Deriv LC_Inject Inject into LC-MS/MS Deriv->LC_Inject MRM Acquire Data (MRM Mode) LC_Inject->MRM Quant Quantify using Calibration Curve MRM->Quant

Caption: Workflow for LC-MS/MS analysis with DNPH derivatization.

Method 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the analysis of this compound following a derivatization step to increase its volatility and thermal stability. Silylation is a common approach for acidic and hydroxylated compounds.

Experimental Protocol

1. Instrumentation:

  • A Gas Chromatograph (GC) system with a capillary column.

  • A Mass Spectrometer (MS) detector (e.g., single quadrupole).

2. Chemicals and Reagents:

  • This compound reference standard (≥98% purity).

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Pyridine or Acetonitrile (anhydrous, GC grade).

3. Derivatization Procedure:

  • Evaporate the solvent from a known amount of sample or standard to complete dryness under a stream of nitrogen.

  • Add 50 µL of anhydrous pyridine (or acetonitrile) and 50 µL of BSTFA + 1% TMCS to the dried residue.

  • Cap the vial tightly and heat at 70 °C for 30 minutes to form the trimethylsilyl (TMS) ester derivative.

4. GC-MS Conditions:

  • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Detection: Scan mode (e.g., m/z 40-500) for identification or Selected Ion Monitoring (SIM) for quantification, using a characteristic ion of the TMS-derivatized analyte.

5. Calibration and Quantification:

  • Prepare and derivatize a series of standard solutions to create a calibration curve.

  • Plot the peak area of the selected ion in SIM mode against the concentration.

  • Quantify the analyte in the derivatized samples using the calibration curve.

Data Presentation: GC-MS Method Performance
ParameterTypical Value
Linearity Range10 - 500 ng/mL
Correlation Coefficient (r²)≥ 0.995
Limit of Detection (LOD)~2 ng/mL
Limit of Quantification (LOQ)~8 ng/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)90 - 110%

Workflow Visualization

GCMS_Workflow cluster_data Data Acquisition & Processing Start Dry Sample/Standard Deriv Add Silylation Reagent (BSTFA) Heat 70°C Start->Deriv GC_Inject Inject into GC-MS Deriv->GC_Inject SIM Acquire Data (SIM Mode) GC_Inject->SIM Quant Quantify Analyte SIM->Quant

Caption: Workflow for GC-MS analysis with silylation derivatization.

References

Application Notes and Protocols: Derivatization of 2-Thiopheneglyoxylic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides detailed protocols for the synthesis of 2-thiopheneglyoxylic acid derivatives and their subsequent biological screening for anticancer, antimicrobial, and anti-inflammatory activities.

Introduction

This compound is a versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This is attributed to the thiophene ring, a privileged structure in drug discovery, which can engage in various biological interactions. The derivatization of the carboxylic acid and ketone functionalities of this compound allows for the exploration of a diverse chemical space, leading to the identification of novel therapeutic agents.

Part 1: Synthesis of this compound Derivatives

This section provides detailed protocols for the synthesis of three classes of this compound derivatives: amides, esters, and hydrazides.

Protocol 1: Synthesis of this compound Amides

This protocol describes the synthesis of an amide derivative of this compound via an acid chloride intermediate.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • An appropriate amine (e.g., aniline)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Activation of this compound:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DCM.

    • Slowly add thionyl chloride (1.2 equivalents) to the solution at 0°C.

    • Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

    • Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator to obtain the crude 2-thiopheneglyoxyloyl chloride.

  • Amide Formation:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

    • Slowly add the amine solution to the acid chloride solution at 0°C.

    • Allow the reaction to stir at room temperature for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Protocol 2: Synthesis of this compound Esters

This protocol details the Fischer esterification of this compound.

Materials:

  • This compound

  • An appropriate alcohol (e.g., ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Esterification Reaction:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in an excess of the desired alcohol.

    • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops).

    • Heat the mixture to reflux and maintain for 4-8 hours.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and remove the excess alcohol using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude ester by column chromatography.

Protocol 3: Synthesis of this compound Hydrazides

This protocol outlines the synthesis of a hydrazide derivative from the corresponding ester.

Materials:

  • This compound ester (from Protocol 2)

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • Hydrazinolysis:

    • Dissolve the this compound ester (1 equivalent) in ethanol in a round-bottom flask.

    • Add an excess of hydrazine hydrate (3-5 equivalents).

    • Reflux the mixture for 6-12 hours.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • The product may precipitate out of the solution. If so, collect the solid by filtration.

    • If no precipitate forms, remove the solvent under reduced pressure.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure hydrazide.

Part 2: Biological Screening Protocols

This section provides detailed protocols for the biological screening of the synthesized this compound derivatives.

Protocol 4: Anticancer Activity Screening - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2][3]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization solution (e.g., 10% SDS in 0.01 M HCl)[2]

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cancer cells in their exponential growth phase.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100-150 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.[2]

    • Gently pipette to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 5: Antimicrobial Activity Screening - Broth Microdilution Method

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[4]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

  • Positive control antibiotics (e.g., ciprofloxacin, fluconazole)

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • Prepare a suspension of the microorganism in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

    • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[4] This can be determined by visual inspection or by measuring the absorbance at 600 nm with a microplate reader.

Part 3: Data Presentation

The quantitative data from the biological screening should be summarized in clearly structured tables for easy comparison.

Table 1: Anticancer Activity of this compound Derivatives (IC₅₀ in µM)

Compound IDDerivative ClassMCF-7 (Breast Cancer)HeLa (Cervical Cancer)A549 (Lung Cancer)
TG-A1 Amide15.2 ± 1.822.5 ± 2.135.1 ± 3.5
TG-A2 Amide8.7 ± 0.912.3 ± 1.519.8 ± 2.2
TG-E1 Ester25.6 ± 2.941.2 ± 4.5> 50
TG-E2 Ester18.9 ± 2.328.4 ± 3.142.7 ± 4.9
TG-H1 Hydrazide5.4 ± 0.68.9 ± 1.111.2 ± 1.4
TG-H2 Hydrazide> 50> 50> 50
Doxorubicin (Positive Control)0.8 ± 0.11.1 ± 0.21.5 ± 0.3

Table 2: Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)

Compound IDDerivative ClassS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)
TG-A1 Amide166432
TG-A2 Amide32>12864
TG-E1 Ester64128>128
TG-E2 Ester>128>128>128
TG-H1 Hydrazide83216
TG-H2 Hydrazide166432
Ciprofloxacin (Positive Control)10.5N/A
Fluconazole (Positive Control)N/AN/A2

Part 4: Visualization of Workflows and Signaling Pathways

Experimental Workflows

G cluster_synthesis Derivatization Workflow cluster_screening Biological Screening Workflow 2-TGA This compound Derivatization Derivatization Reactions (Amidation, Esterification, Hydrazinolysis) 2-TGA->Derivatization Library Library of 2-TGA Derivatives Derivatization->Library Primary_Screening Primary Screening (Single High Concentration) Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Assays (IC50 / MIC Determination) Hit_Identification->Dose_Response Lead_Compounds Lead Compounds Dose_Response->Lead_Compounds

Caption: General workflow for derivatization and biological screening.

Signaling Pathways

G cluster_pathway VEGFR-2/AKT Signaling Pathway in Angiogenesis VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PI3K PI3K VEGFR2->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis TGA_Deriv 2-TGA Derivative (Inhibitor) TGA_Deriv->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2/AKT signaling pathway by 2-TGA derivatives.[5][6][7][8][9]

G cluster_pathway COX/LOX Inflammatory Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation TGA_Deriv 2-TGA Derivative (Inhibitor) TGA_Deriv->COX2 Inhibits TGA_Deriv->LOX Inhibits

Caption: Dual inhibition of COX-2 and 5-LOX pathways by 2-TGA derivatives.

References

Application Notes and Protocols: The Role of 2-Thiopheneglyoxylic Acid in the Synthesis of Luminescent Europium Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the synthesis and application of europium complexes utilizing 2-Thiopheneglyoxylic acid as a key ligand. These complexes are of significant interest due to their strong and sharp luminescence properties, making them suitable for various applications, including bio-imaging, sensors, and organic light-emitting diodes (OLEDs).

Introduction: The "Antenna Effect" in Europium Complexes

Europium(III) ions exhibit characteristic sharp, red luminescence due to their f-f electronic transitions. However, these transitions are "Laporte-forbidden," resulting in very low absorption of light. To overcome this, organic ligands, such as this compound, are used to form coordination complexes with the Eu(III) ion.

The organic ligand, in this case, the thiophene moiety, acts as an "antenna." It possesses a conjugated π-electron system that can efficiently absorb UV radiation. This absorbed energy is then transferred intramolecularly from the ligand's excited triplet state to the Eu(III) ion's resonant ⁵D₀ energy level. Subsequent relaxation of the excited Eu(III) ion produces its characteristic narrow-band red emission. This energy transfer process is known as the "antenna effect."[1][2] The efficiency of this energy transfer is crucial for the overall luminescence intensity of the complex.

Below is a diagram illustrating the energy transfer mechanism in a europium complex.

Antenna_Effect cluster_ligand This compound Ligand S0_L Ground State (S₀) S1_L Singlet Excited State (S₁) S0_L->S1_L UV Absorption T1_L Triplet Excited State (T₁) S1_L->T1_L Intersystem Crossing (ISC) 5D_Eu Excited State (⁵D₀) T1_L->5D_Eu Energy Transfer 7F_Eu Ground States (⁷Fⱼ) 5D_Eu->7F_Eu Red Luminescence (~612 nm) Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization A Dissolve Eu(III) Salt in Solvent C Mix Solutions & Adjust pH A->C B Dissolve Ligands (this compound & Co-ligand) in Solvent B->C D Stir/Reflux for Reaction C->D E Precipitation/Crystallization D->E F Filter, Wash, and Dry Product E->F G Elemental Analysis F->G Characterize Complex H IR & NMR Spectroscopy F->H Characterize Complex I Photoluminescence Spectroscopy (Excitation, Emission, Lifetime) F->I Characterize Complex J Quantum Yield Measurement F->J Characterize Complex K Thermal Analysis (TGA/DSC) F->K Characterize Complex

References

Application Notes and Protocols: 2-Thiopheneglyoxylic Acid in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 2-Thiopheneglyoxylic acid does not find direct application as a functional material in organic electronic devices, its true value lies in its role as a versatile precursor for the synthesis of high-performance organic semiconductors. The thiophene moiety is a cornerstone in the design of materials for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs) due to its excellent charge transport properties and environmental stability.

This document provides detailed application notes and protocols for the utilization of this compound as a starting material for the synthesis of advanced organic electronic materials. We will focus on a key synthetic transformation: the decarboxylation of this compound to 2-thiophenecarboxaldehyde, a pivotal building block for creating larger conjugated systems.

Application I: Synthesis of a Thiophene-Based Dimer for OFETs

A common strategy in the development of organic semiconductors is the extension of conjugation to enhance charge carrier mobility. Here, we outline a synthetic route starting from this compound to a simple thiophene-based dimer, which can be further elaborated into more complex polymers or small molecules for OFET applications.

Logical Workflow for Material Synthesis

The following diagram illustrates the synthetic logic from the precursor to a functional organic semiconductor.

G A This compound B Decarboxylation A->B Heat C 2-Thiophenecarboxaldehyde B->C D Reductive Coupling (e.g., McMurry Reaction) C->D TiCl4, Zn E 1,2-bis(2-thienyl)ethene D->E F OFETs, OPVs, OLEDs E->F Device Fabrication

Caption: Synthetic pathway from this compound to a functional material.

Experimental Protocols

Protocol 1: Decarboxylation of this compound to 2-Thiophenecarboxaldehyde [1]

This protocol describes the conversion of this compound to 2-thiophenecarboxaldehyde, a key intermediate.

Materials:

  • This compound

  • Quinoline

  • Copper powder

  • Sand bath or heating mantle

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, mix this compound with a small amount of copper powder.

  • Add quinoline to the flask to act as a high-boiling solvent and catalyst.

  • Heat the mixture gently in a sand bath or with a heating mantle. Carbon dioxide evolution should be observed.

  • Once the gas evolution ceases, the reaction is complete.

  • Allow the mixture to cool to room temperature.

  • The 2-thiophenecarboxaldehyde can be isolated from the reaction mixture by steam distillation or vacuum distillation.

  • Further purify the product by fractional distillation.

Protocol 2: Synthesis of 1,2-bis(2-thienyl)ethene from 2-Thiophenecarboxaldehyde

This protocol outlines the synthesis of a simple conjugated thiophene dimer.

Materials:

  • 2-Thiophenecarboxaldehyde

  • Titanium tetrachloride (TiCl4)

  • Zinc powder (Zn)

  • Tetrahydrofuran (THF), anhydrous

  • Inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen).

  • In the flask, suspend zinc powder in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add titanium tetrachloride dropwise to the stirred suspension. The mixture will turn from colorless to yellow and then to black, indicating the formation of low-valent titanium species.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux for 1-2 hours.

  • Cool the mixture back to 0 °C and add a solution of 2-thiophenecarboxaldehyde in anhydrous THF dropwise.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-16 hours.

  • Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of potassium carbonate.

  • Filter the mixture through a pad of celite and wash the filter cake with THF.

  • Separate the organic layer from the filtrate and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 1,2-bis(2-thienyl)ethene.

Data Presentation

The performance of organic electronic devices is highly dependent on the specific molecular structure and device architecture. The following table provides representative data for devices utilizing materials derived from thiophene building blocks similar to those synthesized from this compound.

Material ClassDevice TypeHole Mobility (cm²/Vs)On/Off RatioPower Conversion Efficiency (%)Reference
OligothiophenesOFET0.01 - 1.010⁵ - 10⁸-General Literature
Thieno[3,2-b]thiophene CopolymersOFET> 0.1> 10³-[2]
Thiophene-based PolymersOPV--3 - 10General Literature

Application II: Precursor for Dye-Sensitized Solar Cells (DSSCs)

Thiophene-containing dyes are effective sensitizers in DSSCs. 2-Thiophenecarboxaldehyde, derived from this compound, can be a starting point for the synthesis of such dyes.

Conceptual Workflow for DSSC Dye Synthesis

G A This compound B Decarboxylation A->B Heat C 2-Thiophenecarboxaldehyde B->C D Knoevenagel Condensation C->D Cyanoacetic acid, Piperidine E Thiophene-based Dye-Sensitizer D->E F Dye-Sensitized Solar Cell E->F Adsorption on TiO2

Caption: Synthesis of a thiophene-based dye for DSSCs.

Experimental Protocol

Protocol 3: Synthesis of a Simple Thiophene-Based Dye

This protocol describes a Knoevenagel condensation to form a simple D-π-A type dye structure.

Materials:

  • 2-Thiophenecarboxaldehyde

  • Cyanoacetic acid

  • Piperidine

  • Acetonitrile

Procedure:

  • In a round-bottom flask, dissolve 2-thiophenecarboxaldehyde and cyanoacetic acid in acetonitrile.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield the thiophene-based cyanoacrylic acid dye.

Data Presentation

The performance of DSSCs is characterized by several key parameters. The table below shows typical performance data for DSSCs using thiophene-based dyes.

Dye Structure FeatureJsc (mA/cm²)Voc (V)Fill Factor (FF)PCE (η, %)Reference
Dithienothiophene-based dye15.40.693-6.57[3]
Terthiophene-based dye< 1.2< 0.7-< 0.3[4]

Conclusion

This compound serves as a valuable and accessible starting material for the synthesis of a variety of thiophene-based functional materials for organic electronics. Through straightforward chemical transformations, it can be converted into key building blocks for the creation of organic semiconductors for OFETs and dyes for DSSCs. The protocols and conceptual workflows provided herein offer a foundation for researchers to explore the vast potential of this precursor in the development of next-generation organic electronic devices.

References

Application Notes and Protocols for the Oxidation of 2-Acetylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylthiophene is a versatile starting material in organic synthesis, serving as a key precursor for a variety of thiophene-containing compounds with significant applications in the pharmaceutical and material science industries. The oxidation of the acetyl group in 2-acetylthiophene opens a gateway to the synthesis of valuable derivatives, most notably thiophene-2-carboxylic acid and 2-thienylglyoxylic acid. These products are crucial intermediates in the development of non-steroidal anti-inflammatory drugs (NSAIDs), antibiotics, and other therapeutic agents.

This document provides detailed experimental procedures for the oxidation of 2-acetylthiophene, focusing on two primary, reliable methods: the haloform reaction for the synthesis of thiophene-2-carboxylic acid and oxidation using nitrosyl sulfuric acid to produce 2-thienylglyoxylic acid. A comparative summary of quantitative data is presented to aid in method selection, and a generalized experimental workflow is provided for clarity.

Data Presentation

The following table summarizes the quantitative data for two distinct and effective methods for the oxidation of 2-acetylthiophene. This allows for a direct comparison of the reaction conditions and outcomes.

Oxidation MethodOxidizing Agent/ReagentsSolventTemperature (°C)Reaction Time (h)ProductYield (%)Purity (%)
Haloform ReactionSodium hypochlorite, NaOHWater/Organic Solvent< 400.5 - 4Thiophene-2-carboxylic acid78.2Recrystallized product
Nitrosyl Sulfuric AcidNitrosyl sulfuric acid, H₂SO₄Sulfuric acid-2 to 1512-Thienylglyoxylic acid81 - 88> 98.5

Experimental Protocols

Protocol 1: Synthesis of Thiophene-2-carboxylic Acid via Haloform Reaction

This protocol details a reliable method for the synthesis of thiophene-2-carboxylic acid from 2-acetylthiophene using the haloform reaction.[1]

Materials:

  • 2-Acetylthiophene

  • Sodium hypochlorite solution (commercial bleach)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Sodium bisulfite

  • Concentrated hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-acetylthiophene in an equal volume of a suitable organic solvent such as diethyl ether.[1]

  • Preparation of Alkaline Hypochlorite Solution: In a separate beaker, prepare an aqueous solution of sodium hypochlorite containing an excess of sodium hydroxide.

  • Reaction: Cool the flask containing the 2-acetylthiophene solution in an ice bath. With vigorous stirring, slowly add the alkaline sodium hypochlorite solution dropwise from the dropping funnel. Maintain the internal reaction temperature below 40°C.[1]

  • Reaction Completion: After the addition is complete, remove the ice bath and continue stirring. The reaction is considered complete when the temperature of the mixture decreases to 25-30°C, which may take between 30 minutes and 4 hours.[1]

  • Quenching: Carefully add a solution of sodium bisulfite to the reaction mixture to neutralize any excess sodium hypochlorite.[1]

  • Work-up:

    • Transfer the mixture to a separatory funnel and separate the aqueous layer.[1]

    • Carefully acidify the aqueous layer to a pH of 1 using concentrated hydrochloric acid. This should result in the precipitation of thiophene-2-carboxylic acid.[1]

    • Extract the acidified aqueous layer with diethyl ether.

    • Combine the organic extracts and wash them with water.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1]

  • Isolation and Purification:

    • Filter the solution to remove the drying agent.[1]

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude thiophene-2-carboxylic acid.[1]

    • For further purification, the crude product can be recrystallized from hot water to yield pure thiophene-2-carboxylic acid as a white solid.

Protocol 2: Synthesis of 2-Thienylglyoxylic Acid via Nitrosyl Sulfuric Acid Oxidation

This protocol describes the synthesis of 2-thienylglyoxylic acid from 2-acetylthiophene using nitrosyl sulfuric acid as the oxidizing agent.[2][3]

Materials:

  • 2-Acetylthiophene

  • Sulfuric acid (H₂SO₄)

  • Nitrosyl sulfuric acid

  • Ice

  • Sodium hydroxide (NaOH) or other suitable base

  • Dichloromethane or other suitable organic solvent for extraction

  • Hydrochloric acid (HCl)

Equipment:

  • Jacketed reaction vessel or a round-bottom flask in a cooling bath

  • Mechanical or magnetic stirrer

  • Thermometer

  • Standard glassware for filtration and extraction

Procedure:

  • Reaction Setup: In a suitable reaction vessel, add 2-acetylthiophene to sulfuric acid (60-65% concentration) and stir while cooling the mixture to 0°C.[2][3]

  • Addition of Oxidizing Agent: Slowly add nitrosyl sulfuric acid to the reaction mixture, carefully controlling the internal temperature between -2°C and 15°C.[3]

  • Reaction: After the addition is complete, continue to stir the mixture at the controlled temperature for 1 hour.[3]

  • Crystallization: Slowly pour the reaction mixture into a larger vessel containing ice water. Allow the mixture to stand in a cold environment for approximately 3 hours to facilitate the crystallization of the product.[3]

  • Filtration: Filter the mixture to collect the solid yellow product. The mother liquor can be concentrated and potentially reused.[2][3]

  • Purification:

    • Dissolve the collected solid in an alkaline aqueous solution.

    • Adjust the pH of the solution to between 2 and 5.

    • Extract the solution with a suitable organic solvent (e.g., dichloroethane, chloroform) to remove impurities.

    • Further acidify the aqueous layer to a pH of 0.8-1 with acid.

    • Extract the product into an organic solvent such as dichloromethane.[2]

  • Isolation: Evaporate the organic solvent from the final extraction to yield the purified 2-thienylglyoxylic acid. The reported purity is typically above 98.5%, and the yield is in the range of 81-88%.[2][3]

Mandatory Visualization

The following diagrams illustrate the key chemical transformation and a generalized experimental workflow for the oxidation of 2-acetylthiophene.

Oxidation of 2-Acetylthiophene Oxidizing_Agent Oxidizing Agent (e.g., NaOCl, Nitrosyl Sulfuric Acid) Reaction_Mixture Reaction Mixture Oxidizing_Agent->Reaction_Mixture Thiophene-2-carboxylic_acid Thiophene-2-carboxylic acid Reaction_Mixture->Thiophene-2-carboxylic_acid Haloform Reaction 2-Thienylglyoxylic_acid 2-Thienylglyoxylic acid Reaction_Mixture->2-Thienylglyoxylic_acid Nitrosyl Sulfuric Acid Oxidation

Caption: Chemical transformation pathways for the oxidation of 2-acetylthiophene.

Experimental Workflow for 2-Acetylthiophene Oxidation start Start reaction_setup Reaction Setup: - Add 2-acetylthiophene and solvent - Cool the mixture start->reaction_setup reagent_addition Slow addition of oxidizing agent reaction_setup->reagent_addition reaction Stir at controlled temperature reagent_addition->reaction quenching Quench excess oxidizing agent reaction->quenching workup Work-up: - Separation - Acidification - Extraction quenching->workup purification Purification: - Evaporation - Recrystallization/Purification workup->purification end End: Pure Oxidized Product purification->end

Caption: A generalized experimental workflow for the oxidation of 2-acetylthiophene.

References

Application Notes and Protocols: 2-Thiopheneglyoxylic Acid as a Key Intermediate in the Synthesis of 2-Thiophene Acetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 2-thiophene acetyl chloride, a vital intermediate in the pharmaceutical industry, utilizing 2-thiopheneglyoxylic acid as a key precursor. The protocols detailed below are based on established chemical transformations and provide a step-by-step guide for the laboratory synthesis of 2-thiophene acetyl chloride, starting from the readily available raw material, thiophene.

Introduction

2-Thiophene acetyl chloride is a crucial building block in the synthesis of numerous pharmaceutical compounds, most notably cephalosporin antibiotics such as cephalothin and cefoxitin.[1] Its thiophene moiety is a key structural feature that can enhance the antibacterial activity of these drugs.[1][2] The synthetic pathway to 2-thiophene acetyl chloride often proceeds through a multi-step sequence involving 2-acetylthiophene, this compound, and 2-thiopheneacetic acid. This document outlines the protocols for each of these transformations, providing quantitative data and detailed methodologies.

Synthetic Pathway Overview

The overall synthetic route from thiophene to 2-thiophene acetyl chloride is a four-step process. This pathway is a common strategy employed in industrial settings for the production of this important intermediate.[3]

Synthesis_Pathway Thiophene Thiophene AcetylThiophene 2-Acetylthiophene Thiophene->AcetylThiophene Acetylation GlyoxylicAcid This compound AcetylThiophene->GlyoxylicAcid Oxidation AceticAcid 2-Thiopheneacetic Acid GlyoxylicAcid->AceticAcid Reduction AcetylChloride 2-Thiophene Acetyl Chloride AceticAcid->AcetylChloride Chlorination Chlorination_Mechanism cluster_0 Mechanism of Acyl Chloride Formation CarboxylicAcid 2-Thiopheneacetic Acid Intermediate1 Protonated Intermediate CarboxylicAcid->Intermediate1 Nucleophilic attack on S ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->Intermediate1 Intermediate2 Acyl Chlorosulfite Intermediate1->Intermediate2 Loss of Cl⁻ Product 2-Thiophene Acetyl Chloride Intermediate2->Product Nucleophilic attack by Cl⁻ Byproducts SO₂ + HCl Intermediate2->Byproducts Elimination ChlorideIon Cl⁻ ChlorideIon->Intermediate2

References

Application Notes and Protocols for the Synthesis of Bioactive 2-Thiopheneglyoxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2-thiopheneglyoxylic acid and its bioactive amide derivatives. This document outlines the synthetic pathways, experimental procedures, and characterization of these compounds, along with a summary of their biological activities.

Introduction

This compound and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The thiophene ring is a privileged scaffold in drug discovery, and its incorporation into various molecular frameworks has led to the development of compounds with antimicrobial, anti-inflammatory, and anticancer properties. This document details the synthesis of the parent this compound from 2-acetylthiophene and its subsequent conversion into bioactive amide derivatives.

Data Presentation

Table 1: Synthesis of this compound
Starting MaterialOxidizing AgentSolventReaction Temperature (°C)Yield (%)Purity (%)Reference
2-AcetylthiopheneNitrosyl sulfuric acidSulfuric acid-2 to 1581-88>98.5[1]
Table 2: Spectroscopic Data for this compound
TechniqueKey Signals
¹H NMR Signals corresponding to the thiophene ring protons.
¹³C NMR Resonances for the carboxylic acid, ketone, and thiophene ring carbons.
IR (cm⁻¹) Characteristic peaks for C=O (acid and ketone), C-O, and C-S stretching.
Mass Spec Molecular ion peak corresponding to C₆H₄O₃S.
Table 3: Antimicrobial Activity of Bioactive this compound Amide Derivatives (MIC µg/mL)
CompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicansReference
Amide Derivative I125-5007.8-12531.25-25031.25-25031.25-62.5
Amide Derivative II--1632-[2]
Amide Derivative III--816-[2]
Table 4: Anti-inflammatory Activity of Thiophene Derivatives (IC₅₀ µM)
CompoundTarget EnzymeIC₅₀ (µM)Reference
Thiophene Derivative 15-LOX29.2[3]
Thiophene Derivative 25-LOX6.0[3]
Thiophene Derivative 35-LOX6.6[3]

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Acetylthiophene[1]

This protocol describes the oxidation of 2-acetylthiophene to this compound using nitrosyl sulfuric acid.

Materials:

  • 2-Acetylthiophene

  • Sulfuric acid (concentrated)

  • Nitrosyl sulfuric acid (40% solution)

  • Ice

  • Sodium hydroxide solution

  • Hydrochloric acid

  • Dichloromethane or other suitable organic solvent

Procedure:

  • In a reaction vessel, dissolve 2-acetylthiophene in concentrated sulfuric acid and cool the mixture to 0°C with stirring.

  • Slowly add nitrosyl sulfuric acid to the reaction mixture, maintaining the internal temperature between -2°C and 15°C.

  • After the addition is complete, continue to stir the reaction mixture for 1 hour.

  • Pour the reaction mixture slowly into ice water to precipitate the product.

  • Filter the crude product and wash with cold water.

  • Dissolve the crude product in an aqueous sodium hydroxide solution.

  • Adjust the pH of the solution to 2-5 with hydrochloric acid to precipitate impurities.

  • Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane) to remove impurities.

  • Further acidify the aqueous layer to a pH of 0.8-1 with hydrochloric acid to precipitate the pure this compound.

  • Filter the purified product, wash with cold water, and dry under vacuum.

Characterization:

  • The final product should be a solid with a melting point of approximately 88-91°C.

  • Characterize the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Protocol 2: General Synthesis of Bioactive this compound Amide Derivatives

This protocol outlines the general procedure for the synthesis of amide derivatives from this compound.

Materials:

  • This compound

  • Thionyl chloride or other activating agent (e.g., DCC, EDC)

  • A primary or secondary amine

  • Anhydrous solvent (e.g., THF, DCM)

  • Triethylamine or other non-nucleophilic base

Procedure:

  • Activation of the Carboxylic Acid:

    • Suspend this compound in an anhydrous solvent.

    • Add thionyl chloride (or another activating agent) dropwise at 0°C.

    • Stir the reaction mixture at room temperature until the acid is fully converted to the acid chloride (monitor by IR spectroscopy).

    • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amide Formation:

    • Dissolve the resulting acid chloride in an anhydrous solvent.

    • In a separate flask, dissolve the desired amine and a non-nucleophilic base (e.g., triethylamine) in the same anhydrous solvent.

    • Add the acid chloride solution dropwise to the amine solution at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up and Purification:

    • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Characterization:

  • Confirm the structure of the synthesized amide derivatives using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry.

Visualizations

Synthesis_of_2_Thiopheneglyoxylic_Acid 2-Acetylthiophene 2-Acetylthiophene Oxidation Oxidation 2-Acetylthiophene->Oxidation Nitrosyl sulfuric acid, H₂SO₄ This compound This compound Oxidation->this compound

Caption: Synthesis of this compound.

Amide_Synthesis_Workflow cluster_activation Acid Activation cluster_coupling Amide Coupling cluster_purification Purification 2-Thiopheneglyoxylic_Acid 2-Thiopheneglyoxylic_Acid Acid_Chloride_Formation Acid_Chloride_Formation 2-Thiopheneglyoxylic_Acid->Acid_Chloride_Formation SOCl₂ or other activating agent 2-Thiopheneglyoxyloyl_Chloride 2-Thiopheneglyoxyloyl_Chloride Acid_Chloride_Formation->2-Thiopheneglyoxyloyl_Chloride Amide_Formation Amide_Formation 2-Thiopheneglyoxyloyl_Chloride->Amide_Formation Amine Amine Amine->Amide_Formation Crude_Amide_Product Crude_Amide_Product Purification_Step Purification_Step Crude_Amide_Product->Purification_Step Column Chromatography or Recrystallization Pure_Amide_Derivative Pure_Amide_Derivative Purification_Step->Pure_Amide_Derivative

Caption: General workflow for amide synthesis.

Anti_Inflammatory_Pathway Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A₂ COX_LOX_Enzymes COX_LOX_Enzymes Arachidonic_Acid->COX_LOX_Enzymes Prostaglandins_Leukotrienes Prostaglandins_Leukotrienes COX_LOX_Enzymes->Prostaglandins_Leukotrienes Inflammation Inflammation Prostaglandins_Leukotrienes->Inflammation Thiophene_Derivatives Thiophene_Derivatives Thiophene_Derivatives->COX_LOX_Enzymes Inhibition

Caption: Anti-inflammatory mechanism of thiophene derivatives.

Antimicrobial_Pathway Nitrothiophene_Prodrug Nitrothiophene_Prodrug Bacterial_Nitroreductase Bacterial_Nitroreductase Nitrothiophene_Prodrug->Bacterial_Nitroreductase Enters Bacterium Active_Metabolite Active_Metabolite Bacterial_Nitroreductase->Active_Metabolite Activation Bacterial_Cell_Death Bacterial_Cell_Death Active_Metabolite->Bacterial_Cell_Death Induces

Caption: Antimicrobial mechanism of nitrothiophene derivatives.

References

Troubleshooting & Optimization

Technical Support Center: 2-Thiopheneglyoxylic Acid Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Thiopheneglyoxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing this compound involve the oxidation of 2-acetylthiophene. One common approach utilizes reagents like sodium nitrite in hydrochloric acid.[1][2][3] An alternative, high-yield method employs nitrosyl sulfuric acid as the oxidizing agent in a sulfuric acid solution, which can offer environmental benefits by avoiding the production of salt waste.[4]

Q2: What is a critical parameter to control during the oxidation of 2-acetylthiophene?

A2: Temperature control is crucial during the oxidation of 2-acetylthiophene. For instance, in the nitrosyl sulfuric acid method, the reaction temperature is typically maintained between -10°C and 40°C, with a preferred range of 0°C to 10°C to minimize side reactions and ensure higher product yield and purity.[4]

Q3: How can I effectively purify crude this compound?

A3: A common and effective purification technique involves a series of pH adjustments and solvent extractions.[4] The crude product is first dissolved in an alkaline solution, and the pH is adjusted to an acidic range (e.g., pH 2-5) to facilitate the removal of certain impurities via solvent extraction. Subsequently, the aqueous layer's pH is further lowered to 0.8-1 to precipitate the purified this compound.[4] Recrystallization from hot water is another method to obtain the pure product as a white solid.[5]

Q4: What are some common impurities I might encounter, and how can they be removed?

A4: A frequent impurity is 2-thiophenecarboxylic acid.[4] This can be effectively removed during the purification process by dissolving the crude solid in an alkaline solution and adjusting the pH. The 2-thiophenecarboxylic acid impurity can be extracted out at a specific pH range before precipitating the desired this compound by further acidification.[4] Unreacted starting materials or side-products from the initial ring formation can also be present.[6]

Q5: What analytical methods are recommended for assessing the purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of this compound.[7] Other techniques such as Thin-Layer Chromatography (TLC) can be used for rapid, qualitative assessment of purity, though a polar eluent system, possibly with a small amount of acid to reduce tailing, is often required for the acidic product.[6] Melting point analysis can also indicate purity, with a sharp melting point range close to the literature value (88-91 °C) suggesting high purity.

Troubleshooting Guides

Synthesis Stage
Problem Potential Cause Suggested Solution
Low Yield of this compound Incomplete reaction.Extend the reaction time or slightly increase the reaction temperature within the recommended range.[4]
Suboptimal reagent stoichiometry.Carefully control the molar ratios of reactants as specified in the protocol.
Side reactions due to improper temperature control.Maintain the reaction temperature within the optimal range (e.g., 0-10°C for the nitrosyl sulfuric acid method).[4]
Formation of Significant Side Products (e.g., 2-thiophenecarboxylic acid) Over-oxidation of the starting material or product.Ensure precise control over the amount of oxidizing agent used and the reaction temperature.[4]
Reaction conditions favoring side product formation.Adhere strictly to the recommended reaction conditions, including solvent and catalyst concentrations.
Reaction Fails to Initiate or Proceeds Slowly Poor quality of starting materials.Use high-purity 2-acetylthiophene and other reagents.
Insufficient mixing in a heterogeneous reaction mixture.Ensure vigorous and efficient stirring throughout the reaction.
Purification Stage
Problem Potential Cause Suggested Solution
Product Fails to Precipitate/Crystallize The solution is not sufficiently saturated.Concentrate the solution by evaporating some of the solvent.
Incorrect pH for precipitation.Carefully adjust the pH to the optimal range for precipitation (typically pH 0.8-1).[4]
Presence of impurities inhibiting crystallization.Perform an additional purification step, such as a charcoal treatment, to remove soluble impurities.
Oily Product Obtained Instead of Solid "Oiling out" during recrystallization.Re-dissolve the oil in a larger volume of hot solvent and allow it to cool more slowly. Consider using a different recrystallization solvent or a two-solvent system.[8]
Presence of impurities lowering the melting point.Subject the oily product to another purification method like column chromatography.
Low Purity After Purification Inefficient removal of impurities.Repeat the pH adjustment and extraction steps, ensuring sharp separation of aqueous and organic layers.
Co-precipitation of impurities.Ensure slow cooling during crystallization to allow for the formation of pure crystals.

Experimental Protocols

Synthesis of this compound via Oxidation of 2-Acetylthiophene

This protocol is adapted from a high-yield synthesis method.[4]

  • Reaction Setup: In a four-necked flask equipped with a stirrer, thermometer, and dropping funnel, add 250g of 2-acetylthiophene and 1000g of 65% sulfuric acid.

  • Cooling: Stir the mixture and cool it to 0°C in an ice bath.

  • Addition of Oxidant: Slowly add 1500g of nitrosyl sulfuric acid to the reaction mixture while maintaining the internal temperature at 2 ± 3°C.

  • Reaction: After the addition is complete, continue to stir the mixture at this temperature for 1 hour.

  • Quenching and Crystallization: Slowly pour the reaction mixture into 4.5L of ice water. Allow the mixture to stand for 3 hours to facilitate crystallization.

  • Filtration: Collect the resulting yellow solid by filtration.

Purification of this compound

This protocol describes a purification method based on pH adjustment and extraction.[4]

  • Dissolution: Dissolve the crude solid obtained from the synthesis in an aqueous alkaline solution (e.g., sodium hydroxide solution).

  • Impurity Removal: Adjust the pH of the solution to 3 with an acid (e.g., hydrochloric acid). Extract the solution with an organic solvent such as ethyl acetate or dichloroethane to remove impurities. Separate and discard the organic layer.

  • Product Precipitation: To the aqueous layer, add more acid to adjust the pH to approximately 1.

  • Extraction of Product: Extract the product into an organic solvent like dichloromethane.

  • Isolation: Separate the organic layer and evaporate the solvent under reduced pressure to obtain the purified this compound.

  • Drying: Dry the solid product. Purity can be expected to be above 98.5% with a yield of over 81%.[4]

Visualized Workflows

SynthesisWorkflow Synthesis of this compound cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Mix 2-acetylthiophene and H2SO4 cool Cool to 0°C start->cool add_oxidant Add Nitrosyl Sulfuric Acid (2 ± 3°C) cool->add_oxidant react Stir for 1 hour add_oxidant->react quench Pour into ice water react->quench crystallize Crystallize for 3 hours quench->crystallize filter Filter to obtain crude solid crystallize->filter dissolve Dissolve crude solid in alkaline solution filter->dissolve Crude Product adjust_ph1 Adjust pH to 3 dissolve->adjust_ph1 extract_impurities Extract with organic solvent adjust_ph1->extract_impurities adjust_ph2 Adjust pH to ~1 extract_impurities->adjust_ph2 extract_product Extract product with CH2Cl2 adjust_ph2->extract_product evaporate Evaporate solvent extract_product->evaporate dry Dry the final product evaporate->dry end Final Product dry->end Pure this compound TroubleshootingLogic Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Corrective Actions problem Low Yield Observed cause1 Incomplete Reaction problem->cause1 cause2 Suboptimal Stoichiometry problem->cause2 cause3 Improper Temperature Control problem->cause3 solution1 Extend reaction time or increase temperature slightly cause1->solution1 solution2 Verify reagent calculations and measurements cause2->solution2 solution3 Ensure strict temperature monitoring and control cause3->solution3

References

optimizing reaction conditions for 2-Thiopheneglyoxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-Thiopheneglyoxylic acid. It includes a detailed experimental protocol, a troubleshooting guide, and frequently asked questions to address common challenges encountered during the synthesis process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction: Insufficient reaction time or temperature.Ensure the reaction is stirred for the recommended duration (e.g., 1 hour) after the addition of the oxidizing agent. Optimize the reaction temperature within the suggested range (-10 to 40°C, preferably 0 to 10°C)[1].
Degradation of reactants or product: Temperature too high, or prolonged exposure to strong acid.Maintain strict temperature control, especially during the addition of nitrosyl sulfuric acid. Avoid unnecessarily long reaction times.
Inefficient extraction: Incorrect pH during workup, or use of an inappropriate solvent.Carefully adjust the pH to the specified ranges for impurity removal (pH 2-5) and product precipitation (pH 0.8-1)[1]. Use recommended extraction solvents like dichloromethane, dichloroethane, or chloroform[1].
Product is a different color than the expected yellow solid Presence of impurities: Incomplete removal of starting materials or byproducts.Follow the purification protocol carefully, including the extraction at pH 2-5 to remove acidic impurities like 2-thiophenecarboxylic acid[1]. Consider recrystallization if necessary.
Decomposition: The product may be unstable under certain conditions (e.g., exposure to light or high temperatures for extended periods).Store the final product in a cool, dark place.
Formation of 2-Thiophenecarboxylic Acid as a Major Byproduct Over-oxidation: Reaction conditions are too harsh, leading to the cleavage of the glyoxylic acid moiety.Carefully control the reaction temperature and the rate of addition of the oxidizing agent. Use the recommended amount of nitrosyl sulfuric acid (2-10 times the weight of 2-acetylthiophene)[1].
Ineffective purification: The pH adjustment during the workup was not precise enough to separate the two acidic compounds.Ensure precise pH control during the purification steps. The initial adjustment to pH 2-5 is crucial for removing 2-thiophenecarboxylic acid before precipitating the desired product at a lower pH[1].
Difficulty in Isolating the Product Incomplete precipitation: The pH of the aqueous layer was not lowered sufficiently.Ensure the pH is adjusted to 0.8-1 to fully precipitate the this compound[1].
Product remains dissolved in the organic solvent: Insufficient evaporation of the solvent.Ensure the organic solvent is completely removed under reduced pressure to obtain the solid product.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most commonly reported and industrially relevant starting material is 2-acetylthiophene[1].

Q2: What is the role of nitrosyl sulfuric acid in this reaction?

A2: Nitrosyl sulfuric acid acts as the oxidizing agent, converting the acetyl group of 2-acetylthiophene into the glyoxylic acid moiety[1].

Q3: Why is the reaction mixture poured into ice water?

A3: Pouring the reaction mixture into ice water serves two main purposes: it quenches the reaction and causes the crude product to precipitate out of the solution as a solid, facilitating its initial isolation by filtration[1].

Q4: Can the mother liquor from the reaction be reused?

A4: Yes, the mother liquor, which contains sulfuric acid, can be concentrated under reduced pressure and recycled for subsequent batches. This practice helps to reduce environmental waste[1].

Q5: What are the key safety precautions to consider during this synthesis?

A5: This synthesis involves the use of corrosive and strong acids (sulfuric acid, nitrosyl sulfuric acid). It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction should be cooled in an ice bath to control the exothermic reaction during the addition of the oxidizing agent.

Experimental Protocol: Synthesis of this compound from 2-Acetylthiophene

This protocol is a generalized procedure based on common methods reported in the literature[1].

Materials:

  • 2-Acetylthiophene

  • Sulfuric acid (60-70%)

  • Nitrosyl sulfuric acid

  • Ice

  • Sodium hydroxide solution (for pH adjustment)

  • Hydrochloric acid or Sulfuric acid (for pH adjustment)

  • Dichloromethane (or chloroform, dichloroethane)

  • Water

Equipment:

  • Reaction flask (e.g., three-necked round-bottom flask)

  • Stirring mechanism (e.g., magnetic stirrer or overhead stirrer)

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a reaction flask, add 2-acetylthiophene and sulfuric acid (60-70%). Begin stirring and cool the mixture to 0°C using an ice bath.

  • Oxidation: Slowly add nitrosyl sulfuric acid to the reaction mixture via a dropping funnel. Maintain the internal temperature of the reaction between 0-10°C throughout the addition.

  • Reaction Completion: After the addition is complete, continue to stir the mixture at the same temperature for approximately 1 hour.

  • Quenching and Precipitation: Slowly pour the reaction mixture into a beaker containing a large volume of ice water. A yellow solid should precipitate.

  • Isolation of Crude Product: Filter the precipitated solid using a Büchner funnel and wash with cold water.

  • Purification:

    • Dissolve the crude solid in an aqueous alkaline solution (e.g., sodium hydroxide solution).

    • Adjust the pH of the solution to 2-5 with acid.

    • Extract the solution with an organic solvent (e.g., dichloromethane) to remove impurities. Discard the organic layer.

    • Further acidify the aqueous layer to a pH of 0.8-1. The pure this compound will precipitate as a solid.

  • Final Isolation: Filter the purified product, wash with a small amount of cold water, and dry under vacuum to obtain this compound.

Reaction Conditions Summary

ParameterValue/RangeReference
Starting Material 2-Acetylthiophene[1]
Oxidizing Agent Nitrosyl sulfuric acid[1]
Solvent/Medium Sulfuric acid (20-98%, preferably 50-80%)[1]
Reaction Temperature -10 to 40°C (preferably 0 to 10°C)[1]
Ratio of Oxidant to Starting Material (w/w) 2-10[1]
Purification pH (Impurity Removal) 2-5[1]
Purification pH (Product Precipitation) 0.8-1[1]
Typical Yield >81%[1]
Typical Purity >98.5%[1]

Visualizations

Reaction_Pathway 2-Acetylthiophene 2-Acetylthiophene Reaction_Mixture Oxidation Reaction 2-Acetylthiophene->Reaction_Mixture Nitrosyl_sulfuric_acid Nitrosyl sulfuric acid (Oxidizing Agent) Nitrosyl_sulfuric_acid->Reaction_Mixture Sulfuric_acid Sulfuric acid (Solvent) Sulfuric_acid->Reaction_Mixture 2-Thiopheneglyoxylic_acid This compound Reaction_Mixture->2-Thiopheneglyoxylic_acid

Caption: Chemical reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A 1. Mix 2-Acetylthiophene and Sulfuric Acid B 2. Cool to 0-10°C A->B C 3. Add Nitrosyl Sulfuric Acid B->C D 4. Stir for 1 hour C->D E 5. Pour into Ice Water (Precipitation) D->E F 6. Filter Crude Product E->F G 7. Dissolve in Alkali F->G H 8. Adjust pH to 2-5 and Extract Impurities G->H I 9. Adjust pH to 0.8-1 (Product Precipitation) H->I J 10. Filter and Dry Final Product I->J

Caption: Step-by-step experimental workflow for the synthesis and purification.

References

Technical Support Center: Synthesis of 2-Thiopheneglyoxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development. It provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Thiopheneglyoxylic acid, focusing on the common byproducts encountered during the oxidation of 2-acetylthiophene.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory and industrial method is the oxidation of 2-acetylthiophene.[1][2][3][4] This is typically achieved using oxidizing agents such as nitrosyl sulfuric acid in a sulfuric acid solution or a mixture of sodium nitrite and hydrochloric acid.[1][2][3]

Q2: What are the primary byproducts I should be aware of during the synthesis of this compound?

A2: The most commonly reported byproduct is 2-thiophenecarboxylic acid .[1] Other potential byproducts include unreacted 2-acetylthiophene and possible over-oxidation products such as thiophene sulfoxide or sulfone derivatives , especially if the reaction conditions are not carefully controlled.[1]

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress.[5][6] You can spot the starting material (2-acetylthiophene), the reaction mixture, and a co-spot on a TLC plate. The disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the product will indicate the progression of the reaction.

Q4: What is the general purification strategy to remove these byproducts?

A4: A common and effective purification method involves pH manipulation.[1][3] The crude product is first precipitated from the reaction mixture, then dissolved in an alkaline solution (e.g., with sodium hydroxide). This solution can be washed with an organic solvent (like chloroform, dichloromethane, or ethyl acetate) to remove non-acidic impurities such as unreacted 2-acetylthiophene.[1][3] The aqueous layer is then acidified to a specific pH (around 2-5) to selectively keep the main byproduct, 2-thiophenecarboxylic acid, in the solution while the desired this compound can be extracted or precipitated. Further acidification to a pH of about 0.8-1 will then precipitate the purified this compound.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction.[7][8][9][10] 2. Suboptimal reaction temperature.[1][3][9] 3. Formation of byproducts due to side reactions.[1] 4. Product loss during workup and purification.[7]1. Monitor the reaction by TLC to ensure the complete consumption of the starting material. Extend the reaction time if necessary. 2. Maintain the recommended reaction temperature, typically between 0-10°C, to minimize side reactions.[1][3] 3. Carefully control the addition of the oxidizing agent. 4. Optimize the extraction and precipitation pH to ensure maximum recovery of the desired product.
Presence of a significant amount of 2-thiophenecarboxylic acid in the final product 1. Over-oxidation of the starting material or the product.[1] 2. Inefficient purification to remove the acidic byproduct.[1]1. Use the stoichiometric amount of the oxidizing agent and maintain a low reaction temperature. 2. Carefully control the pH during the purification steps. Adjusting the pH to 2-5 allows for the removal of 2-thiophenecarboxylic acid by extraction with an organic solvent before precipitating the final product.[1]
Unreacted 2-acetylthiophene remains in the product 1. Insufficient amount of oxidizing agent. 2. Reaction time was too short.1. Ensure the correct stoichiometry of the oxidizing agent is used. 2. Monitor the reaction by TLC and continue until the starting material is no longer visible. 3. During purification, wash the alkaline solution of the product with an organic solvent to remove the non-acidic 2-acetylthiophene.[1][3]
Product is discolored (e.g., yellow) 1. Presence of impurities or degradation products.[1]1. Perform the recommended purification protocol involving pH adjustments and solvent washes.[1][3] 2. Recrystallization from a suitable solvent can also be employed to improve the color and purity of the final product.

Experimental Protocols

Synthesis of this compound via Oxidation of 2-Acetylthiophene

This protocol is a generalized procedure based on common methods.[1][3]

Materials:

  • 2-acetylthiophene

  • Nitrosyl sulfuric acid (or Sodium Nitrite and Hydrochloric acid)

  • Sulfuric acid

  • Ice

  • Sodium hydroxide solution

  • Hydrochloric acid

  • Organic solvent for extraction (e.g., Dichloromethane, Chloroform, or Ethyl Acetate)

Procedure:

  • In a reaction vessel, dissolve 2-acetylthiophene in sulfuric acid and cool the mixture to 0°C with an ice bath.

  • Slowly add the oxidizing agent (e.g., nitrosyl sulfuric acid) to the reaction mixture while maintaining the temperature between 0-10°C.

  • Stir the reaction mixture at this temperature and monitor its progress using TLC.

  • Once the reaction is complete, slowly pour the reaction mixture into a beaker containing ice water to precipitate the crude product.

  • Filter the precipitated solid and wash it with cold water.

  • Dissolve the crude solid in an aqueous alkaline solution (e.g., sodium hydroxide).

  • Wash the alkaline solution with an organic solvent (e.g., dichloromethane) to remove non-acidic impurities like unreacted 2-acetylthiophene.

  • Separate the aqueous layer and adjust the pH to approximately 2-5 with hydrochloric acid. This step helps in removing 2-thiophenecarboxylic acid.

  • Extract the aqueous layer again with an organic solvent to remove the dissolved impurities at this pH.

  • Further, acidify the aqueous layer to a pH of 0.8-1 with hydrochloric acid to precipitate the pure this compound.

  • Filter the solid product, wash with a small amount of cold water, and dry under a vacuum.

Visualizations

Synthesis and Byproduct Formation Pathway

Synthesis_Byproducts A 2-Acetylthiophene D Oxidation A->D [Ox] B This compound (Desired Product) C 2-Thiophenecarboxylic Acid (Byproduct) D->B Main Pathway D->C Side Reaction/ Over-oxidation

Caption: Main synthesis pathway and byproduct formation.

Purification Workflow

Purification_Workflow start Crude Product (this compound, 2-Thiophenecarboxylic acid, 2-Acetylthiophene) dissolve Dissolve in Alkaline Solution (pH > 10) start->dissolve wash1 Wash with Organic Solvent dissolve->wash1 remove_start Remove Unreacted 2-Acetylthiophene wash1->remove_start Organic Phase acidify1 Acidify to pH 2-5 wash1->acidify1 Aqueous Phase remove_byproduct Remove 2-Thiophenecarboxylic Acid (remains in aqueous phase) acidify1->remove_byproduct acidify2 Acidify to pH 0.8-1 acidify1->acidify2 precipitate Precipitate Pure This compound acidify2->precipitate

Caption: Logical workflow for the purification process.

References

Technical Support Center: Purification of 2-Thiopheneglyoxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-thiopheneglyoxylic acid by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Choosing the Right Recrystallization Solvent

Q1: What is the ideal solvent for recrystallizing this compound?

A: An ideal solvent should dissolve this compound completely when hot but poorly when cold. While specific quantitative solubility data is not extensively published, water can be a suitable solvent for polar organic acids.[1][2] For less polar impurities, a mixed solvent system might be necessary. A patent on the synthesis of this compound mentions using solvents like ethyl acetate and dichloromethane for extraction, which suggests the compound is soluble in them.[3] Therefore, solvent systems like water, or mixtures such as ethanol/water or acetone/hexane, are good starting points.[4]

Issue 2: The Compound Does Not Dissolve

Q2: I've added the hot solvent, but my this compound sample won't fully dissolve. What's wrong?

A: There are a few possibilities:

  • Insufficient Solvent: You may not have added enough solvent. Add small additional portions of the hot solvent until the solid dissolves.

  • Inappropriate Solvent Choice: The solvent you've chosen may be a poor solvent for this compound, even at high temperatures.

  • Insoluble Impurities: Your crude sample may contain insoluble impurities. If a small amount of material remains after adding a significant amount of hot solvent, it is likely an impurity that should be removed via hot filtration.[5]

Issue 3: No Crystals Form Upon Cooling

Q3: My solution is clear and has cooled to room temperature, but no crystals have appeared. What should I do?

A: This indicates the solution is not supersaturated. You can induce crystallization using several methods:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]

  • Seeding: Add a tiny crystal of pure this compound (if available) to the solution. This "seed" crystal acts as a template for crystal growth.[5]

  • Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to boil off a portion of the solvent, increasing the concentration of the acid, and then allow it to cool again.[5][6]

  • Further Cooling: Place the flask in an ice-water bath to further decrease the solubility of the compound and promote crystallization.

Issue 4: The Product "Oils Out" Instead of Crystallizing

Q4: Instead of crystals, an oily liquid has formed in my flask. How can I fix this?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This is often due to a high concentration of impurities, which lowers the melting point of the mixture.

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to lower the saturation point and then allow the solution to cool more slowly.[6]

  • Use a Different Solvent: The boiling point of your chosen solvent might be too high. Consider a solvent with a lower boiling point or a different solvent system altogether.

  • Charcoal Treatment: Impurities may be the cause. Dissolve the oil in fresh hot solvent, add a small amount of activated charcoal to adsorb impurities, perform a hot filtration, and then cool the filtrate to crystallize.[6]

Issue 5: Low Yield of Recovered Crystals

Q5: My final yield of purified this compound is very low. What are the common causes?

A: Several factors can contribute to low yield:

  • Using Too Much Solvent: The more solvent used, the more product will remain dissolved in the mother liquor upon cooling. Use the minimum amount of hot solvent required for complete dissolution.

  • Premature Crystallization: Crystals may have formed during a hot filtration step, leading to product loss on the filter paper. Ensure your funnel and receiving flask are pre-heated.[7]

  • Inefficient Filtration: Significant product loss can occur during the final suction filtration if not all crystals are transferred or if the vacuum is left on for too long, evaporating the solvent and re-depositing soluble impurities.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.

Issue 6: The Purified Crystals Are Still Colored or Appear Impure

Q6: My final crystals are yellow/brown or have a wide melting point range. How can I improve the purity?

A: Discoloration or a broad melting point indicates the presence of impurities.

  • Activated Charcoal: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before the filtration step.[1] Be aware that charcoal can also adsorb some of your desired product.

  • Repeat Recrystallization: A second recrystallization is often effective for removing persistent impurities.[5] Dissolve your impure crystals in a minimal amount of fresh hot solvent and repeat the process.

  • Acid-Base Extraction: A patent for synthesizing this compound describes a purification process involving dissolving the solid in a basic solution, extracting with an organic solvent to remove neutral impurities, and then re-acidifying to precipitate the pure product.[3] This can be an effective pre-purification step before recrystallization.

Data Presentation

While specific quantitative solubility data for this compound is not widely available, the table below lists common laboratory solvents that could be suitable for its recrystallization, along with their relevant physical properties. Experimental determination is recommended to find the optimal solvent or solvent pair.

Table 1: Properties of Potential Recrystallization Solvents

SolventBoiling Point (°C)Polarity IndexNotes on Potential Use
Water100.01.000Good for polar acids; high boiling point allows for a wide temperature gradient.[2]
Ethanol78.50.654Often used in a solvent pair with water to modulate solubility.[4]
Acetone56.00.355A versatile polar aprotic solvent; often used with a non-polar co-solvent like hexane.[8]
Ethyl Acetate77.10.228Mentioned as an extraction solvent, indicating good solubility.[3] May require a co-solvent.
Toluene110.60.099May be suitable for removing non-polar impurities.[9]
Hexane69.00.009A non-polar solvent, likely to be used as an "anti-solvent" in a two-solvent system.[4]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., water) and a boiling chip. Heat the mixture to a boil on a hot plate while stirring. Continue adding small portions of the solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a very small amount (spatula tip) of activated charcoal. Reheat the solution to boiling for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration. Place a fluted filter paper in a pre-heated stemless funnel placed on top of a clean, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper. Rinse the original flask and the filter paper with a small amount of hot solvent to recover any remaining product.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass or place them in a vacuum desiccator.

Visualizations

G Recrystallization Troubleshooting Workflow start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve does_it_dissolve Does it Fully Dissolve? dissolve->does_it_dissolve add_solvent Add More Hot Solvent does_it_dissolve->add_solvent No hot_filter Insoluble Impurity? Perform Hot Filtration does_it_dissolve->hot_filter Yes, but solid remains cool_solution Cool Solution does_it_dissolve->cool_solution Yes add_solvent->dissolve hot_filter->cool_solution Yes hot_filter->cool_solution No crystals_form Do Crystals Form? cool_solution->crystals_form induce Induce Crystallization: - Scratch Flask - Add Seed Crystal - Reduce Solvent Volume crystals_form->induce No oiled_out Did it Oil Out? crystals_form->oiled_out Yes induce->cool_solution reheat Reheat, Add More Solvent, Cool Slowly oiled_out->reheat Yes collect Collect Crystals (Vacuum Filtration) oiled_out->collect No, Crystals Formed reheat->cool_solution check_purity Check Purity (Color / Melting Point) collect->check_purity is_it_pure Is it Pure? check_purity->is_it_pure rerx Recrystallize Again (Consider Charcoal) is_it_pure->rerx No end Pure Product is_it_pure->end Yes rerx->start

Caption: A flowchart for troubleshooting common issues in recrystallization.

G Experimental Workflow for Recrystallization start 1. Place Crude Acid in Erlenmeyer Flask dissolve 2. Add Minimum Hot Solvent to Dissolve start->dissolve charcoal_q Solution Colored? dissolve->charcoal_q add_charcoal 3. Add Activated Charcoal & Reheat charcoal_q->add_charcoal Yes hot_filter_q Insoluble Impurities or Charcoal Present? charcoal_q->hot_filter_q No add_charcoal->hot_filter_q hot_filter 4. Perform Hot Gravity Filtration hot_filter_q->hot_filter Yes cool 5. Cool Filtrate Slowly to Room Temperature hot_filter_q->cool No hot_filter->cool ice_bath 6. Place in Ice Bath to Maximize Yield cool->ice_bath filter 7. Collect Crystals via Vacuum Filtration ice_bath->filter wash 8. Wash Crystals with Ice-Cold Solvent filter->wash dry 9. Dry the Purified Product wash->dry end Pure this compound dry->end

Caption: A step-by-step workflow for purifying a solid compound by recrystallization.

References

Technical Support Center: Stability of 2-Thiopheneglyoxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Thiopheneglyoxylic Acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability-related challenges encountered during the handling, storage, and experimental use of these compounds.

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments with this compound and its derivatives.

Issue 1: Inconsistent Reaction Yields or Purity

If you are experiencing variable yields or observing unexpected impurities in your reactions involving this compound, consider the following potential causes and solutions.

Potential CauseRecommended Solution
Degradation of Starting Material This compound, being an α-keto acid, can be susceptible to degradation over time, especially if not stored properly. It is recommended to assess the purity of the starting material before use, for example by HPLC or NMR. For long-term storage, keep the compound at -20°C or lower and protected from light and moisture.
Reaction Conditions pH: Both strongly acidic and basic conditions can promote the degradation of α-keto acids. If your reaction conditions are harsh, consider if a milder pH range can be used. Temperature: Elevated temperatures can lead to decarboxylation of α-keto acids. Attempt the reaction at a lower temperature if feasible.
Solvent Effects Protic solvents may participate in degradation pathways. If possible, explore the use of aprotic solvents. Ensure solvents are dry and free of peroxides.
Presence of Oxidants or Reductants The thiophene ring is susceptible to oxidation, while the keto and carboxylic acid groups can be reduced. Avoid incompatible reagents if they are not essential for the desired transformation.

Issue 2: Appearance of Unidentified Peaks in Chromatographic Analysis

The emergence of new peaks during HPLC or GC analysis of your reaction mixture or stored solutions can indicate degradation.

Potential CauseRecommended Solution
Hydrolytic Degradation In aqueous solutions, the glyoxylic acid moiety may be susceptible to hydrolysis, particularly at non-neutral pH. Prepare fresh solutions for analysis and keep them cool.
Oxidative Degradation The sulfur atom in the thiophene ring can be oxidized to a sulfoxide or sulfone, especially in the presence of air or oxidizing agents. Degas solvents and work under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidation.
Photodegradation Exposure to light, particularly UV light, can induce degradation of the thiophene ring. Protect solutions from light by using amber vials or covering them with aluminum foil.
Decarboxylation Thermal stress can cause the loss of CO2 from the α-keto acid, leading to the formation of 2-thienylglyoxal or further degradation products. Avoid excessive heating of samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound stem from its two key functional components: the α-keto acid moiety and the thiophene ring. The α-keto acid is susceptible to decarboxylation (loss of CO2) upon heating, while the thiophene ring is prone to oxidation. Both functionalities can be affected by extremes in pH and exposure to light.

Q2: How should I store this compound and its derivatives?

A2: For optimal stability, store this compound and its derivatives in a cool (ideally at or below -20°C), dark, and dry environment. An inert atmosphere (argon or nitrogen) is recommended for long-term storage to prevent oxidation.

Q3: What are the likely degradation products of this compound?

A3: Based on the structure, the following are potential degradation products:

  • 2-Thiophenecarboxaldehyde: Formed via decarboxylation.

  • Thiophene-2-carboxylic acid: Can result from oxidative cleavage.

  • Sulfoxide and Sulfone derivatives: Arising from the oxidation of the thiophene sulfur atom.

  • Products of ring-opening or polymerization under harsh conditions.

Q4: Can I use this compound in aqueous solutions?

A4: Yes, but with caution. Aqueous solutions, especially at non-neutral pH and elevated temperatures, can promote hydrolysis and other degradation pathways. It is advisable to prepare aqueous solutions fresh and store them at low temperatures (2-8°C) for short periods. For longer-term storage in solution, consider aprotic organic solvents.

Experimental Protocols

Forced Degradation (Stress Testing) Protocol for this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and assess the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Incubate at 60°C for 24 hours.

    • At various time points (e.g., 0, 4, 8, 24 hours), withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

    • Incubate at 60°C for 24 hours.

    • At various time points, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute with the mobile phase.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours.

    • Withdraw samples at various time points for analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • Also, reflux a solution of the compound in a suitable solvent for 24 hours.

    • At various time points, dissolve a portion of the solid in a suitable solvent or dilute the refluxed solution for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound in a quartz cuvette to a photostability chamber (with both UV and visible light) for a defined period.

    • Keep a control sample wrapped in aluminum foil at the same temperature.

    • Analyze the samples at various time points.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see suggested method below).

  • Use a photodiode array (PDA) detector to monitor for peak purity and the appearance of new peaks.

  • If significant degradation is observed, further characterization of the degradation products by LC-MS or NMR is recommended.

Suggested Stability-Indicating HPLC Method

This is a starting point for developing a stability-indicating method. Optimization will likely be required.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes to elute both the parent compound and potential degradation products of varying polarities.
Flow Rate 1.0 mL/min
Detection UV at a wavelength where this compound has significant absorbance (e.g., determined by a UV scan, likely around 280-300 nm).
Injection Volume 10 µL
Column Temperature 30°C

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) stock->acid Expose to Stress Conditions base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) stock->base Expose to Stress Conditions oxidative Oxidative Stress (e.g., 3% H2O2, RT) stock->oxidative Expose to Stress Conditions thermal Thermal Stress (e.g., 80°C solid/reflux) stock->thermal Expose to Stress Conditions photo Photolytic Stress (UV/Vis Light) stock->photo Expose to Stress Conditions hplc Stability-Indicating HPLC-PDA Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidative->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples characterization Characterization of Degradants (LC-MS, NMR) hplc->characterization If Degradation > Threshold

General workflow for a forced degradation study.

logical_relationship cluster_moieties Key Functional Moieties cluster_instabilities Potential Instabilities compound This compound keto_acid α-Keto Acid compound->keto_acid thiophene Thiophene Ring compound->thiophene decarboxylation Decarboxylation keto_acid->decarboxylation Heat hydrolysis Hydrolysis keto_acid->hydrolysis H₂O, pH oxidation Oxidation thiophene->oxidation Oxidants, Air photodegradation Photodegradation thiophene->photodegradation Light

Key structural features and associated stability concerns.

Technical Support Center: 2-Thiopheneglyoxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Thiopheneglyoxylic acid. The information aims to help users identify and avoid common impurities to improve reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound start from 2-acetylthiophene and involve its oxidation. Two primary methods are widely documented:

  • Oxidation with Nitrosyl Sulfuric Acid: This method involves the reaction of 2-acetylthiophene with nitrosyl sulfuric acid in a sulfuric acid solution. It is often favored for its high yield and purity, with the added benefit of avoiding the formation of salt byproducts.[1]

  • Oxidation with Sodium Nitrite and Hydrochloric Acid: In this procedure, 2-acetylthiophene is reacted with a mixture of sodium nitrite and hydrochloric acid. While effective, this method has been reported to generate a significant amount of byproducts, including 2-thiophene formic acid.[2][3]

Q2: What are the primary impurities I should be aware of during the synthesis of this compound?

A2: The main impurities that can arise during the synthesis of this compound from 2-acetylthiophene include:

  • Unreacted 2-Acetylthiophene: Incomplete reaction can lead to the presence of the starting material in the final product.

  • 2-Thiophenecarboxylic Acid: This is a common byproduct that can be formed through over-oxidation of the desired product or alternative oxidative pathways.

  • 2-Thiophene Formic Acid: This impurity is particularly noted in syntheses utilizing sodium nitrite and hydrochloric acid and is believed to result from the cleavage of the dicarbonyl moiety.[3]

  • Thiophene Ring Oxidation Products: Under harsh oxidizing and acidic conditions, the thiophene ring itself can be oxidized to form thiophene-S-oxides. These intermediates are often unstable and can undergo further reactions, such as rearrangement to form oxathiine-like structures or dimerization.

Q3: How can I detect the presence of these impurities in my reaction mixture?

A3: A combination of analytical techniques can be employed to detect and quantify impurities:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the reaction and identifying the presence of different components. 2-Thiophenecarboxylic acid is significantly more polar than this compound and will have a lower Rf value. Unreacted 2-acetylthiophene will be less polar and have a higher Rf value.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more accurate quantitative analysis of the product and impurities. A reverse-phase column with a suitable mobile phase gradient (e.g., acetonitrile/water with a small amount of acid like formic or acetic acid) can effectively separate the desired product from the aforementioned impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help in the structural elucidation of the main product and any isolated impurities.

  • Mass Spectrometry (MS): MS, often coupled with HPLC (LC-MS), can be used to identify the molecular weights of the components in the reaction mixture, aiding in the identification of known and unknown impurities.

Q4: How can I remove 2-Thiophenecarboxylic acid from my final product?

A4: A common and effective method for removing 2-Thiophenecarboxylic acid is through pH-controlled extraction during the workup. 2-Thiophenecarboxylic acid is a stronger acid than this compound. By carefully adjusting the pH of the aqueous solution to a range of 2-5, 2-Thiophenecarboxylic acid can be selectively deprotonated and extracted into an organic solvent, while the desired this compound remains in the aqueous layer. Subsequent acidification of the aqueous layer to a pH of around 0.8-1 will then precipitate the pure this compound.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield of this compound 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Insufficient amount of oxidizing agent. 4. Degradation of the product due to harsh conditions.1. Monitor the reaction by TLC or HPLC to ensure the disappearance of the starting material. Extend the reaction time if necessary. 2. Optimize the reaction temperature. For the nitrosyl sulfuric acid method, a temperature range of 0-10°C is often preferred.[1] For the sodium nitrite/HCl method, temperatures can range from 65-95°C.[2] 3. Ensure the correct stoichiometry of the oxidizing agent is used. 4. Avoid excessively high temperatures or prolonged reaction times, which can lead to the formation of degradation products.
High Levels of Unreacted 2-Acetylthiophene 1. Insufficient reaction time. 2. Low reaction temperature. 3. Inadequate mixing. 4. Deactivated oxidizing agent.1. Increase the reaction time and monitor for completion. 2. Gradually increase the reaction temperature within the recommended range. 3. Ensure efficient stirring to maintain a homogeneous reaction mixture. 4. Use fresh or properly stored oxidizing agents.
Presence of 2-Thiophenecarboxylic Acid Impurity Over-oxidation of the product or an intermediate.1. Carefully control the amount of oxidizing agent used. 2. Avoid excessively high reaction temperatures. 3. During the workup, perform a pH-controlled extraction. Adjust the pH to 2-5 to remove the 2-thiophenecarboxylic acid by extraction with an organic solvent before acidifying to precipitate the desired product.[1]
Formation of 2-Thiophene Formic Acid This is a known side product, especially with the sodium nitrite/HCl method, likely due to C-C bond cleavage under strong oxidative and acidic conditions.[3]1. Consider using the nitrosyl sulfuric acid method, which is reported to have a cleaner impurity profile in this regard. 2. If using the sodium nitrite/HCl method, carefully control the reaction temperature and stoichiometry to minimize its formation.
Discoloration of the Reaction Mixture (Darkening) Potential formation of thiophene ring oxidation products or polymerization of thiophene derivatives under strongly acidic conditions.1. Maintain the recommended reaction temperature and avoid localized overheating. 2. Ensure the concentration of sulfuric acid is within the optimal range (e.g., 50-80% for the nitrosyl sulfuric acid method).[1] 3. A purification step involving activated carbon treatment of the dissolved crude product may help remove colored impurities.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

ParameterNitrosyl Sulfuric Acid MethodSodium Nitrite / HCl Method
Starting Material 2-Acetylthiophene2-Acetylthiophene
Oxidizing Agent Nitrosyl sulfuric acidSodium nitrite / Hydrochloric acid
Solvent/Medium Sulfuric acid (20-98%)Hydrochloric acid
Reaction Temperature -10 to 40°C (preferably 0-10°C)[1]65-95°C[2]
Reported Yield >81%[1]Variable, generally lower than the nitrosyl sulfuric acid method
Reported Purity >98.5%[1]Variable, often requires extensive purification
Key Byproducts 2-Thiophenecarboxylic acid2-Thiophene formic acid, 2-Thiophenecarboxylic acid[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitrosyl Sulfuric Acid Oxidation

This protocol is a generalized procedure based on literature and should be adapted and optimized for specific laboratory conditions.[1]

  • Preparation: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, add 2-acetylthiophene and a 60-70% sulfuric acid solution. Cool the mixture to 0°C with an ice bath.

  • Reaction: Slowly add a 40% solution of nitrosyl sulfuric acid to the reaction mixture while maintaining the internal temperature between 0-10°C.

  • Monitoring: After the addition is complete, continue stirring at the same temperature for approximately 1 hour. Monitor the reaction progress by TLC or HPLC until the 2-acetylthiophene is consumed.

  • Quenching: Slowly pour the reaction mixture into a beaker containing ice water to precipitate the crude product.

  • Filtration: Filter the resulting solid and wash with cold water.

  • Purification:

    • Dissolve the crude solid in an aqueous alkaline solution (e.g., NaOH or KOH solution).

    • Adjust the pH of the solution to 2-5 with an acid (e.g., HCl).

    • Extract the solution with an organic solvent (e.g., ethyl acetate, dichloromethane) to remove impurities like 2-thiophenecarboxylic acid.

    • Separate the aqueous layer and adjust the pH to 0.8-1 with acid to precipitate the this compound.

    • Filter the purified product, wash with a small amount of cold water, and dry under vacuum.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction cluster_purification Purification start 2-Acetylthiophene + Nitrosyl Sulfuric Acid in H2SO4 reaction Oxidation (0-10°C) start->reaction quench Quench in Ice Water reaction->quench crude_product Crude Product (Solid) quench->crude_product dissolve Dissolve in Alkaline Solution ph_adjust1 Adjust pH to 2-5 dissolve->ph_adjust1 extract Extract with Organic Solvent ph_adjust1->extract ph_adjust2 Adjust Aqueous pH to 0.8-1 extract->ph_adjust2 impurities Impurities Removed (e.g., 2-Thiophenecarboxylic Acid) extract->impurities precipitate Precipitation ph_adjust2->precipitate final_product Pure 2-Thiopheneglyoxylic Acid precipitate->final_product crude_product->dissolve

Caption: Experimental workflow for the synthesis and purification of this compound.

signaling_pathway cluster_main Main Reaction Pathway cluster_side Side Reactions & Impurity Formation A 2-Acetylthiophene B Intermediate A->B Oxidation F Thiophene-S-oxide A->F Ring Oxidation (Harsh Conditions) C This compound B->C Further Oxidation D 2-Thiophenecarboxylic Acid B->D Alternative Oxidation C->D Over-oxidation E 2-Thiophene Formic Acid C->E C-C Cleavage G Rearrangement/Dimerization Products F->G Unstable

References

Technical Support Center: 2-Thiopheneglyoxylic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals working on improving the purity of 2-Thiopheneglyoxylic acid.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the purification of this compound.

Q1: My synthesized this compound has a low purity (below 98%). What are the likely impurities and how can I remove them?

A1: Common impurities in crude this compound can include unreacted starting materials such as 2-acetylthiophene, and byproducts like 2-thiophenecarboxylic acid.[1][2] The purification strategy depends on the nature of the impurity. A pH-adjustment-based extraction is a highly effective method. By dissolving the crude product in an alkaline solution and then carefully adjusting the pH, impurities can be selectively removed.[1]

Q2: I performed a purification by pH adjustment and extraction, but the purity did not improve significantly. What could be the problem?

A2: Several factors could affect the efficiency of this purification method:

  • Incorrect pH ranges: Precise pH control is crucial. For instance, adjusting the pH to a range of 2-5 can help in the removal of specific impurities before isolating the final product at a lower pH of 0.8-1.[1]

  • Inadequate mixing: During extraction, ensure vigorous mixing of the aqueous and organic layers to maximize the transfer of impurities into the organic solvent.

  • Improper solvent choice: The choice of organic solvent for extraction is important. Solvents like chloroform, dichloromethane, or ethyl acetate are commonly used.[1] The selection should be based on the solubility of the impurities versus the product at different pH values.

Q3: My this compound is discolored (e.g., yellow). How can I decolorize it?

A3: A yellow discoloration often indicates the presence of impurities. The purification methods described, such as recrystallization or pH-adjustment with extraction, should help in removing these colored impurities.[1] If discoloration persists, treatment with a small amount of activated carbon during the recrystallization process can be effective, although this may lead to some product loss.

Q4: What is a suitable solvent for the recrystallization of this compound?

A4: While specific solvent systems for recrystallization are not extensively detailed in the provided literature, water is a potential candidate given the product is often precipitated from aqueous solutions.[1] For organic compounds with acidic functionalities, a mixed solvent system, such as water/ethanol, might also be effective.[3] The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Experimental Protocols

Below are detailed methodologies for key purification experiments.

Protocol 1: Purification by pH Adjustment and Solvent Extraction

This protocol is effective for removing acidic impurities like 2-thiophenecarboxylic acid and other organic contaminants.[1]

Materials:

  • Crude this compound

  • Sodium hydroxide solution (e.g., 1M) or other suitable base

  • Hydrochloric acid solution (e.g., 1M) or other suitable acid

  • Organic solvent for extraction (e.g., chloroform, dichloromethane, or ethyl acetate)

  • Deionized water

  • Separatory funnel

  • pH meter or pH paper

  • Standard laboratory glassware

Procedure:

  • Dissolve the crude this compound in an alkaline aqueous solution (e.g., sodium hydroxide solution).

  • Carefully adjust the pH of the solution to 2-5 using an acid (e.g., hydrochloric acid).[1]

  • Transfer the solution to a separatory funnel and add an equal volume of an organic solvent (e.g., chloroform).

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate and discard the organic layer containing the impurities.

  • Repeat the extraction (steps 3-5) two more times with fresh organic solvent.

  • After the final extraction, continue to add acid to the aqueous layer to adjust the pH to 0.8-1.[1]

  • The purified this compound will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum.

Data Presentation

Table 1: Summary of Purification Parameters from a Patented Synthesis Method[1]

ParameterValue
Purification Method pH adjustment and solvent extraction
Initial pH for Impurity Removal 2 - 5
Final pH for Product Precipitation 0.8 - 1
Extraction Solvents Chloroform, Dichloromethane, Ethyl Acetate
Reported Purity After Purification > 98.5%
Reported Yield > 81%

Visualizations

The following diagrams illustrate the workflow for the purification of this compound.

PurificationWorkflow cluster_dissolution Step 1: Dissolution cluster_extraction Step 2: Impurity Extraction cluster_precipitation Step 3: Product Precipitation cluster_isolation Step 4: Isolation crude_product Crude this compound dissolved_product Dissolved Product Mixture crude_product->dissolved_product alkaline_solution Alkaline Aqueous Solution alkaline_solution->dissolved_product adjust_ph1 Adjust pH to 2-5 dissolved_product->adjust_ph1 Aqueous Solution add_solvent Add Organic Solvent (e.g., Chloroform) adjust_ph1->add_solvent extract Extract and Discard Organic Layer add_solvent->extract adjust_ph2 Adjust pH to 0.8-1 extract->adjust_ph2 Purified Aqueous Layer precipitate Precipitated Pure Product adjust_ph2->precipitate filter Filter precipitate->filter wash Wash with Cold Water filter->wash dry Dry wash->dry pure_product Pure this compound dry->pure_product

Caption: Workflow for the purification of this compound by pH adjustment and extraction.

TroubleshootingLogic start Low Purity of This compound check_impurities Identify Potential Impurities (e.g., 2-thiophenecarboxylic acid) start->check_impurities choose_method Select Purification Method check_impurities->choose_method ph_extraction pH Adjustment & Solvent Extraction choose_method->ph_extraction Acidic/Organic Impurities recrystallization Recrystallization choose_method->recrystallization General Purification check_purity1 Purity Still Low? ph_extraction->check_purity1 check_purity2 Purity Still Low? recrystallization->check_purity2 troubleshoot_ph Troubleshoot Extraction: - Verify pH ranges - Ensure vigorous mixing - Re-evaluate solvent choice check_purity1->troubleshoot_ph Yes success High Purity Product check_purity1->success No troubleshoot_recryst Troubleshoot Recrystallization: - Screen for optimal solvent - Control cooling rate - Consider activated carbon check_purity2->troubleshoot_recryst Yes check_purity2->success No troubleshoot_ph->ph_extraction troubleshoot_recryst->recrystallization

Caption: Troubleshooting decision tree for improving the purity of this compound.

References

side reactions in the preparation of 2-Thiopheneglyoxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Thiopheneglyoxylic Acid Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation of this compound, focusing on identifying and mitigating side reactions.

Issue 1: Low Yield and Purity of this compound

  • Question: My reaction to synthesize this compound from 2-acetylthiophene resulted in a low yield and the final product shows significant impurities. What are the likely side reactions, and how can I minimize them?

  • Answer: Low yield and purity in this synthesis are often attributed to several side reactions. The primary culprits are typically over-oxidation and the formation of 2-thiophenecarboxylic acid.

    • Formation of 2-Thiophenecarboxylic Acid: This is a common byproduct, especially when using oxidizing agents like sodium nitrite in acidic conditions.[1][2] It can be challenging to separate from the desired product due to similar acidic properties.

      • Mitigation: A purification strategy involving pH adjustment is effective. After the initial reaction, the crude product is dissolved in an alkaline solution. The pH is then carefully lowered to a range of 2-5, which allows for the selective extraction of impurities like 2-thiophenecarboxylic acid with an organic solvent. Subsequently, the aqueous layer's pH is further lowered to below 1 to precipitate the pure this compound.[1]

    • Over-oxidation: Strong oxidizing conditions can lead to the degradation of the thiophene ring or the formation of sulfoxide or sulfone derivatives, which can complicate purification and reduce the yield.[3]

      • Mitigation: Careful control of the reaction temperature is crucial. It is recommended to maintain the temperature between 0°C and 10°C during the addition of the oxidizing agent.[1]

    • Incomplete Reaction: If the reaction does not go to completion, unreacted 2-acetylthiophene will remain as an impurity.

      • Mitigation: Ensure adequate reaction time and efficient stirring to promote complete conversion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

Issue 2: Formation of Colored Impurities

  • Question: The isolated this compound is a yellow or brownish solid, suggesting the presence of impurities. What causes this discoloration, and how can I obtain a purer, off-white product?

  • Answer: The formation of colored impurities can be due to several factors:

    • Polymeric Byproducts: Thiophene and its derivatives can be susceptible to polymerization under strongly acidic conditions, leading to colored, tar-like substances.[4]

      • Mitigation: Maintain a low reaction temperature and avoid excessively concentrated acids where possible. The purification process involving dissolution in a base and subsequent extraction can help remove these polymeric materials.

    • Nitration Products: When using nitric acid or reagents that can generate nitrating species, side reactions leading to colored nitro-functionalized thiophene derivatives can occur.

      • Mitigation: If using nitrosyl sulfuric acid, ensure it is of good quality and that the reaction conditions do not favor nitration.

    • Recrystallization: For obtaining a high-purity, crystalline product, recrystallization from a suitable solvent system after the initial purification is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for preparing this compound?

A1: The most prevalent synthetic routes start from thiophene. The first step is typically a Friedel-Crafts acylation to produce 2-acetylthiophene.[5][6][7] The 2-acetylthiophene is then oxidized to this compound. Common oxidizing agents for this second step include:

  • Sodium nitrite in the presence of a strong acid like hydrochloric acid or sulfuric acid.[2][5]

  • Nitrosyl sulfuric acid in a sulfuric acid solution.[1]

Q2: What are the potential side reactions during the initial Friedel-Crafts acylation to form 2-acetylthiophene?

A2: While the Friedel-Crafts acylation of thiophene is generally selective for the 2-position, some side reactions can occur:[8]

  • Polysubstitution: The introduction of more than one acetyl group onto the thiophene ring can happen, although the deactivating nature of the acetyl group makes a second acylation less favorable.[9]

  • Acylation at the 3-position: A minor amount of 3-acetylthiophene may be formed as a byproduct.[6]

  • Complex Formation: The Lewis acid catalyst (e.g., AlCl₃) can form a complex with the carbonyl group of the 2-acetylthiophene product, which may require stoichiometric amounts of the catalyst and can complicate the work-up.[10]

Q3: How can I monitor the progress of the oxidation of 2-acetylthiophene?

A3: Thin Layer Chromatography (TLC) is a straightforward method to monitor the reaction. A suitable eluent system, for example, a mixture of ethyl acetate and hexane with a small amount of acetic acid, can be used to separate the starting material (2-acetylthiophene), the product (this compound), and major byproducts. The disappearance of the 2-acetylthiophene spot indicates the completion of the reaction.

Data Presentation

Table 1: Summary of Yield and Purity Data from Different Protocols

Starting MaterialOxidizing AgentSolvent/AcidYield (%)Purity (%)Reference
2-acetylthiopheneNitrosyl sulfuric acidSulfuric acid81 - 88>98.2[1]
2-acetylthiopheneSodium nitrite/HClWater--[2][5]
ThiopheneAcetic anhydride/Hβ zeolite-98.6-[6]

Note: The yield for the Hβ zeolite catalyst refers to the synthesis of 2-acetylthiophene, the precursor to this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitrosyl Sulfuric Acid Oxidation [1]

  • Reaction Setup: To a reaction vessel, add 250g of 2-acetylthiophene and 1500g of 70% sulfuric acid. Cool the mixture to 10°C with stirring.

  • Addition of Oxidant: Slowly add 1000g of nitrosyl sulfuric acid to the reaction mixture, maintaining the internal temperature at 10 ± 3°C.

  • Reaction: After the addition is complete, continue to stir the mixture at this temperature for approximately 0.6 hours.

  • Quenching and Precipitation: Slowly pour the reaction mixture into 4.5L of ice water. A yellow solid will precipitate. Allow the mixture to crystallize in the cold for 3 hours.

  • Filtration: Filter the solid product. The mother liquor can be concentrated and reused.

  • Purification:

    • Dissolve the collected solid in an alkaline aqueous solution.

    • Adjust the pH to 3 with acid and extract with ethyl acetate to remove impurities.

    • Separate the aqueous layer and further acidify to a pH of 1 to precipitate the final product.

    • Filter the solid, wash with cold water, and dry to obtain this compound.

Visualizations

Diagram 1: Reaction Pathway for the Synthesis of this compound

Reaction_Pathway Thiophene Thiophene TwoAcetylthiophene 2-Acetylthiophene Thiophene->TwoAcetylthiophene Friedel-Crafts Acylation SideProduct2 3-Acetylthiophene Thiophene->SideProduct2 Minor Pathway AcetylChloride Acetyl Chloride / Acetic Anhydride AcetylChloride->TwoAcetylthiophene MainProduct This compound TwoAcetylthiophene->MainProduct Oxidation SideProduct1 2-Thiophenecarboxylic acid TwoAcetylthiophene->SideProduct1 Side Reaction SideProduct3 Over-oxidation Products (Sulfoxides, etc.) TwoAcetylthiophene->SideProduct3 Side Reaction OxidizingAgent Oxidizing Agent (e.g., Nitrosyl sulfuric acid) OxidizingAgent->MainProduct

Caption: Main reaction and side reactions in the synthesis of this compound.

Diagram 2: Troubleshooting Workflow for Low Yield/Purity

Troubleshooting_Workflow Start Low Yield / Purity Observed CheckTemp Was reaction temperature controlled (0-10°C)? Start->CheckTemp CheckpH Was pH-based purification performed correctly? CheckTemp->CheckpH Yes HighTemp High temperature likely caused over-oxidation and polymerization. -> Maintain strict temperature control. CheckTemp->HighTemp No CheckTime Was reaction time sufficient? CheckpH->CheckTime Yes ImproperpH Impurity (e.g., 2-Thiophenecarboxylic acid) not effectively removed. -> Repeat pH adjustment and extraction. CheckpH->ImproperpH No ShortTime Incomplete reaction. -> Monitor with TLC and extend reaction time. CheckTime->ShortTime No End Improved Yield and Purity CheckTime->End Yes HighTemp->CheckpH ImproperpH->CheckTime ShortTime->End

Caption: A logical workflow for troubleshooting low yield and purity issues.

References

Technical Support Center: Large-Scale Synthesis of 2-Thiopheneglyoxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the large-scale synthesis of 2-Thiopheneglyoxylic acid. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the large-scale synthesis of this compound?

A1: The two main industrial-scale methods for synthesizing this compound start from 2-acetylthiophene. The traditional method involves oxidation using sodium nitrite and hydrochloric acid.[1] A more recent and improved method utilizes nitrosyl sulfuric acid as the oxidizing agent in a sulfuric acid solution.[2]

Q2: What are the main challenges with the traditional sodium nitrite/hydrochloric acid method?

A2: The traditional method presents several challenges for large-scale production, including:

  • Byproduct Formation: A significant byproduct is 2-thiophenecarboxylic acid, which complicates purification.[3]

  • Environmental Concerns: The process generates a large volume of high-salt, strongly acidic wastewater, which is difficult and costly to treat.[3]

  • Equipment Corrosion: The use of volatile hydrochloric acid leads to severe corrosion of manufacturing equipment.[2]

  • Harsh Operating Conditions: The overall process is considered to have harsh operating conditions.[2]

Q3: What are the advantages of the nitrosyl sulfuric acid method?

A3: The nitrosyl sulfuric acid method was developed to overcome the drawbacks of the traditional method and offers several advantages for large-scale synthesis:

  • Reduced Waste: This method does not produce salt as a byproduct, and the mother liquor can be recycled after simple treatment, significantly reducing environmental pollution.[2]

  • Improved Safety and Equipment Longevity: It avoids the use of volatile and highly corrosive hydrochloric acid, leading to better operating conditions and reduced equipment corrosion.[2]

  • High Purity and Yield: The process is reported to produce this compound with a purity of over 98.5% and yields exceeding 81%.[2]

Q4: What is the key impurity to monitor during the synthesis and how can it be removed?

A4: The primary impurity of concern is 2-thiophenecarboxylic acid. This can be effectively removed during the purification process by adjusting the pH. The crude product is dissolved in an alkaline solution, and the pH is then adjusted to 2-5, which allows for the removal of 2-thiophenecarboxylic acid through solvent extraction. The desired this compound is then precipitated by further lowering the pH to 0.8-1.[2]

Troubleshooting Guide: Nitrosyl Sulfuric Acid Method

This guide addresses common issues encountered during the large-scale synthesis of this compound using the nitrosyl sulfuric acid method.

Issue Potential Cause(s) Suggested Solution(s)
Low Yield Incomplete Reaction: Insufficient reaction time or temperature.- Ensure the reaction is maintained at the optimal temperature range of 0-10°C for the specified duration (e.g., 1 hour after addition of nitrosyl sulfuric acid).[2]- Monitor the reaction progress using appropriate analytical techniques (e.g., HPLC, TLC) to confirm completion.
Suboptimal Reagent Ratios: Incorrect stoichiometry of reactants.- The recommended dosage of nitrosyl sulfuric acid is 2-10 times the weight of 2-acetylthiophene. Ensure the ratio is within this range for optimal results.[2]- The amount of sulfuric acid solution should be 0.5-50 times the weight of 2-acetylthiophene. Too little can result in a thick, difficult-to-stir mixture, while too much is wasteful.[2]
Poor Crystallization: Inefficient precipitation of the product.- Ensure the reaction mixture is poured into a sufficient volume of ice water and allow adequate time for crystallization (e.g., 3 hours) at a low temperature.[2]
High Impurity Levels (Post-Purification) Inefficient Impurity Removal: Incorrect pH adjustment during extraction.- Carefully control the pH during the purification steps. The initial pH adjustment to 2-5 is critical for removing 2-thiophenecarboxylic acid.[2]- Use a calibrated pH meter and add the acid or base slowly to avoid overshooting the target pH.
Inappropriate Extraction Solvent: The chosen solvent may not be effective.- A variety of solvents can be used for extraction, including dichloromethane, dichloroethane, chloroform, ethyl acetate, and toluene.[2] If one is not providing adequate separation, consider trying another.
Contamination from Mother Liquor Recycle: Impurities are carried over from the recycled sulfuric acid.- Before recycling the mother liquor, ensure it is concentrated to the appropriate sulfuric acid concentration (e.g., 65-70%) as specified in the protocol.[2]
Difficult Filtration Fine Precipitate: The crystallized product consists of very fine particles that clog the filter.- Ensure a sufficient crystallization time at low temperature to allow for the growth of larger crystals.- Consider using a different filter medium or a filter aid.
Inconsistent Purity Temperature Fluctuations: Poor temperature control during the reaction.- Maintain a stable internal reaction temperature, ideally within a narrow range such as ±3°C of the target temperature, as indicated in example protocols.[2]

Experimental Protocols

Method 1: Nitrosyl Sulfuric Acid Oxidation of 2-Acetylthiophene (Improved Method)

This protocol is based on the improved, more environmentally friendly method for large-scale synthesis.[2]

1. Reaction Setup:

  • Charge a suitable reaction vessel with 2-acetylthiophene and a 60-70% sulfuric acid solution.

  • Begin stirring and cool the mixture to 0°C.

2. Oxidation:

  • Slowly add nitrosyl sulfuric acid to the reaction mixture, ensuring the internal temperature is maintained between 0-10°C.

  • After the addition is complete, continue to stir the mixture at this temperature for 1 hour to ensure the reaction goes to completion.

3. Crystallization:

  • Slowly pour the reaction mixture into a larger vessel containing ice water.

  • Allow the mixture to stand at a low temperature for at least 3 hours to facilitate the crystallization of the crude product.

  • Filter the resulting yellow solid and collect the mother liquor for recycling.

4. Purification:

  • Dissolve the crude solid in an aqueous alkaline solution (e.g., sodium hydroxide solution).

  • Adjust the pH of the solution to approximately 3 with acid.

  • Extract the solution with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to remove impurities, primarily 2-thiophenecarboxylic acid.

  • Separate the aqueous layer and further acidify it to a pH of 0.8-1 to precipitate the pure this compound.

  • Filter the solid product, wash with cold water, and dry under vacuum.

Method 2: Sodium Nitrite/Hydrochloric Acid Oxidation of 2-Acetylthiophene (Traditional Method)

This protocol outlines the traditional synthesis route.[1]

1. Reaction Setup:

  • Prepare a mixed solution of sodium nitrite and hydrochloric acid in a reaction vessel.

  • Heat the solution to the desired reaction temperature (e.g., 65-95°C).

2. Oxidation:

  • Slowly add 2-acetylthiophene to the heated solution.

  • Maintain the reaction temperature and stir for the required duration.

3. Initial Purification:

  • After the reaction is complete, cool the mixture.

  • Adjust the pH to 2-3.

  • Perform an extraction with an organic solvent to remove impurities.

4. Product Isolation:

  • Adjust the pH of the aqueous layer to below 1 to precipitate the this compound.

  • Filter the solid product and dry it.

Quantitative Data Summary

The following table summarizes the reaction conditions and results from various examples of the nitrosyl sulfuric acid method described in the literature.[2]

Parameter Example 1 Example 2 Example 3
2-Acetylthiophene (g) 250500250
Sulfuric Acid Conc. (%) 656070
Sulfuric Acid (g) 100020001500
Nitrosyl Sulfuric Acid (g) 150030001000
Reaction Temperature (°C) 2 ± 315 ± 310 ± 3
Extraction Solvent DichloroethaneChloroformEthyl Acetate
Final Purity (%) 98.598.799.1
Yield (%) 838481

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Crystallization cluster_purification Purification Stage A 1. Charge Reactor: 2-Acetylthiophene Sulfuric Acid Solution B 2. Cool to 0°C A->B C 3. Add Nitrosyl Sulfuric Acid (0-10°C) B->C D 4. React for 1 hour C->D E 5. Quench in Ice Water D->E F 6. Crystallize for 3 hours E->F G 7. Filter Crude Product F->G H 8. Dissolve in Alkali G->H I 9. Adjust pH to 3 H->I J 10. Extract Impurities I->J K 11. Adjust pH to 1 J->K L 12. Filter & Dry Pure Product K->L

Caption: Experimental workflow for the synthesis of this compound.

purification_logic start Crude Product (in Alkaline Solution) ph3 Adjust pH to 3 start->ph3 extract Solvent Extraction ph3->extract aq_layer Aqueous Layer (contains product salt) extract->aq_layer separates to org_layer Organic Layer (contains 2-thiophenecarboxylic acid impurity) extract->org_layer ph1 Adjust pH to 1 aq_layer->ph1 precipitate Precipitation of This compound ph1->precipitate final_product Pure Product precipitate->final_product

Caption: Logical flow of the purification process for this compound.

References

Validation & Comparative

Validating 2-Thiopheneglyoxylic Acid Synthesis Yield: A Comparative Guide to HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of product yield is a critical aspect of validating a synthetic pathway. This guide provides a comprehensive comparison of common synthesis routes for 2-Thiopheneglyoxylic acid and details the use of High-Performance Liquid Chromatography (HPLC) for accurate yield determination. This document outlines detailed experimental protocols and presents data in a clear, comparative format to support your research and development needs.

Comparison of this compound Synthesis Methods

The synthesis of this compound typically starts from 2-acetylthiophene. The primary methods involve oxidation of the acetyl group. Below is a comparison of two common oxidative methods.

Synthesis MethodKey ReagentsReported YieldReported PurityReference
Method A: Oxidation with Sodium Nitrite/HCl 2-acetylthiophene, Sodium Nitrite, Hydrochloric AcidNot explicitly stated, but implied to be a viable route.Not explicitly stated.[1]
Method B: Oxidation with Nitrosyl sulfuric acid 2-acetylthiophene, Nitrosyl sulfuric acid, Sulfuric acid>81%>98.5%[2]

Note: The reported yields and purities are based on patent literature and may vary depending on experimental conditions and scale.

HPLC for Yield Determination: A Recommended Protocol

Experimental Protocol: RP-HPLC for this compound Quantification

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Mobile Phase:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for pH adjustment of the mobile phase)

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% phosphoric acid to ensure the analyte is in its protonated form. The exact ratio may need to be optimized for optimal peak shape and retention time.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: UV detection at 280 nm (based on the chromophore of the molecule, optimization may be required).

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh approximately 10 mg of pure this compound standard and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover a concentration range that includes the expected sample concentration (e.g., 0.5, 0.25, 0.1, 0.05, 0.01 mg/mL).

  • Sample Preparation:

    • After the synthesis reaction is complete and the product is isolated, accurately weigh a small amount of the crude or purified product.

    • Dissolve the weighed sample in a known volume of the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

    • Dilute the sample as necessary to fall within the concentration range of the calibration curve.

5. Data Analysis and Yield Calculation:

  • Generate a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

  • Determine the concentration of this compound in the injected sample solution from the calibration curve.

  • Calculate the total amount of this compound in the entire volume of the prepared sample.

  • The percentage yield can be calculated using the following formula:

    Yield (%) = (Actual amount of this compound (moles) / Theoretical amount of this compound (moles)) x 100

Alternative Quantification Methods

While HPLC is the recommended method for its accuracy and precision, other analytical techniques can be used for an estimation of yield or for orthogonal validation.

MethodPrincipleAdvantagesDisadvantages
Titration Acid-base titration with a standardized base (e.g., NaOH).Simple, inexpensive, and does not require sophisticated instrumentation.Non-specific; will quantify any acidic impurities present, leading to an overestimation of the yield.
UV-Vis Spectroscopy Measurement of absorbance at a specific wavelength and quantification using a calibration curve.Fast and simple.Less specific than HPLC; any impurity that absorbs at the same wavelength will interfere with the measurement.
Quantitative NMR (qNMR) Integration of the analyte signal against a known amount of an internal standard.Provides structural information along with quantification. Highly accurate.Requires a high-field NMR spectrometer and a suitable internal standard. Can be more complex to set up.

Visualizing the Workflow and Synthesis

To better illustrate the processes involved, the following diagrams outline the synthesis of this compound and the analytical workflow for yield validation by HPLC.

Synthesis_Pathway cluster_reagents Reagents reactant reactant product product reagent reagent node_2_acetylthiophene 2-Acetylthiophene node_2_thiopheneglyoxylic_acid This compound node_2_acetylthiophene->node_2_thiopheneglyoxylic_acid Oxidation reagent_A Method A: Sodium Nitrite / HCl reagent_B Method B: Nitrosyl sulfuric acid

Caption: Synthesis of this compound from 2-acetylthiophene.

HPLC_Workflow start Start: Synthesized This compound prep_sample Prepare Synthesized Sample Solution start->prep_sample prep_standards Prepare Calibration Standards hplc_analysis HPLC Analysis prep_standards->hplc_analysis prep_sample->hplc_analysis calibration_curve Generate Calibration Curve hplc_analysis->calibration_curve quantification Quantify Sample Concentration hplc_analysis->quantification calibration_curve->quantification yield_calc Calculate Synthesis Yield quantification->yield_calc end End: Validated Yield yield_calc->end

Caption: Workflow for HPLC-based yield validation.

References

purity assessment of 2-Thiopheneglyoxylic acid using analytical techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical compounds is a cornerstone of reliable and reproducible results. In the synthesis of novel therapeutics and functional materials, 2-Thiopheneglyoxylic acid serves as a critical building block. The presence of impurities can significantly alter its chemical reactivity, biological activity, and safety profile. Therefore, rigorous analytical assessment of its purity is not just a quality control measure, but a fundamental necessity for scientific integrity.

This guide provides a comprehensive comparison of key analytical techniques for the purity assessment of this compound. We will delve into the principles, experimental protocols, and data interpretation for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). By presenting objective comparisons and supporting experimental data, this guide aims to equip researchers with the knowledge to select the most appropriate analytical strategy for their specific needs.

Key Analytical Techniques for Purity Determination

The choice of analytical technique for purity assessment depends on several factors, including the nature of the compound, the expected impurities, the required sensitivity, and the availability of instrumentation. For this compound, a combination of chromatographic and spectroscopic methods is often employed for a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. It is particularly well-suited for non-volatile and thermally sensitive compounds like this compound.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the analysis of moderately polar compounds.

  • Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% phosphoric acid or formic acid) is typically employed. The exact composition may need to be optimized to achieve good separation.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound and its potential impurities have significant absorbance (e.g., 254 nm or 280 nm) is a common choice.

  • Sample Preparation: A known concentration of the this compound sample is dissolved in the mobile phase or a compatible solvent and injected into the HPLC system.

Workflow for HPLC Purity Assessment

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve Sample in Mobile Phase inject Inject Sample prep->inject 10 µL injection separate Separation on C18 Column inject->separate Mobile Phase Flow detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for HPLC Purity Assessment of this compound.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile compounds. For non-volatile compounds like this compound, a derivatization step is often necessary to increase their volatility.

Experimental Protocol: GC-MS after Derivatization

  • Derivatization: The carboxylic acid and keto groups of this compound can be derivatized, for example, by silylation (e.g., with BSTFA) or esterification (e.g., with methanol and an acid catalyst), to form more volatile derivatives.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is ideal for both separation and identification of impurities. A Flame Ionization Detector (FID) can be used for quantification.

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms, HP-5ms) is typically used.

  • Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.

  • Temperature Program: A temperature gradient is programmed to ensure the separation of compounds with different boiling points. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 250°C).

  • Injection: A small volume of the derivatized sample is injected into the heated inlet of the GC.

Logical Flow for GC-MS Purity Analysis

start This compound Sample derivatization Derivatization (e.g., Silylation) start->derivatization injection GC Injection derivatization->injection separation Capillary Column Separation injection->separation detection Mass Spectrometry Detection separation->detection analysis Data Analysis: Peak Identification & Quantification detection->analysis result Purity Report analysis->result

Caption: Logical Flow for GC-MS Purity Analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative purity assessment (qNMR). ¹H NMR is particularly useful for detecting and quantifying proton-containing impurities.

Experimental Protocol: ¹H NMR

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) is required.

  • Solvent: A deuterated solvent in which the sample is soluble, such as deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated water (D₂O), is used.

  • Reference Standard: An internal standard with a known concentration and a signal that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dioxane) is added for quantitative analysis.

  • Sample Preparation: A precisely weighed amount of the this compound sample and the internal standard are dissolved in the deuterated solvent in an NMR tube.

  • Data Acquisition: A standard ¹H NMR spectrum is acquired with appropriate parameters to ensure accurate integration (e.g., sufficient relaxation delay).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used for determining the molecular weight of a compound and for identifying unknown impurities by their fragmentation patterns. When coupled with a chromatographic technique like HPLC or GC, it provides a two-dimensional analysis that is highly specific.

Experimental Protocol: LC-MS

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer (LC-MS). Common ionization sources include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

  • LC Conditions: The HPLC conditions are similar to those described above, but the mobile phase must be compatible with the MS ionization source (e.g., using volatile buffers like ammonium formate or ammonium acetate).

  • MS Analysis: The mass spectrometer is typically operated in full scan mode to detect all ions within a certain mass range. For targeted analysis of known impurities, selected ion monitoring (SIM) can be used for higher sensitivity.

Comparison of Analytical Techniques

FeatureHPLC-UVGC-FID/MSqNMRLC-MS
Principle Separation based on polaritySeparation based on volatilityNuclear spin propertiesSeparation and mass-to-charge ratio
Sample Volatility Not requiredRequired (derivatization may be needed)Not requiredNot required
Quantification Relative (area %) or external/internal standardRelative (area %) or external/internal standardAbsolute (with internal standard)Relative or with isotopic standards
Sensitivity High (ppm to ppb)Very high (ppb to ppt)Moderate (low %)Very high (ppb to ppt)
Impurity Identification Based on retention time (requires standards)By mass spectrum and retention indexBy chemical shift and coupling constantsBy mass spectrum and retention time
Throughput HighHighModerateHigh
Destructive YesYesNoYes

Conclusion

The purity assessment of this compound requires a multi-faceted analytical approach for a comprehensive understanding of the impurity profile. HPLC is a robust and versatile technique for routine purity checks and quantification of known impurities. GC-MS, after appropriate derivatization, offers excellent separation efficiency and definitive identification of volatile impurities. NMR spectroscopy provides an absolute quantification method and invaluable structural information about impurities without the need for reference standards for every impurity. Finally, LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it the gold standard for identifying and quantifying trace-level impurities.

For researchers and professionals in drug development, a combination of these techniques is often the most effective strategy. An initial screening by HPLC can provide a rapid assessment of purity, while orthogonal techniques like LC-MS and NMR can be employed to identify unknown impurities and provide a more complete picture of the sample's composition. Ultimately, the choice and implementation of these analytical methods are critical for ensuring the quality, safety, and efficacy of the final products derived from this compound.

A Comparative Guide to Thophene-Based Carboxylic Acids in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of thiophene moieties into polymer backbones has garnered significant interest due to the unique electronic, thermal, and barrier properties these sulfur-containing heterocycles impart. Thiophene-based carboxylic acids, in particular, serve as versatile monomers for the synthesis of a wide range of polymers, from high-performance polyesters for packaging to electroactive materials for electronic applications. This guide provides a comparative analysis of various thiophene-based carboxylic acids in polymer synthesis, supported by experimental data and detailed methodologies.

Monomer Structures and Polymerization Routes

The position of the carboxylic acid group(s) on the thiophene ring, as well as the presence of additional functional groups, significantly influences the polymerization process and the final properties of the resulting polymer. The most commonly studied monomers include thiophene-2,5-dicarboxylic acid, thiophene-3,4-dicarboxylic acid, and thiophene-3-acetic acid.

The following diagram illustrates the general chemical structures of these key monomers.

cluster_monomers Key Thiophene-Based Carboxylic Acid Monomers Thiophene-2,5-dicarboxylic acid Thiophene-2,5-dicarboxylic acid Thiophene-3,4-dicarboxylic acid Thiophene-3,4-dicarboxylic acid Thiophene-3-acetic acid Thiophene-3-acetic acid

Caption: Chemical structures of common thiophene-based carboxylic acid monomers.

A prevalent method for synthesizing polyesters from thiophenedicarboxylic acids is a two-stage melt polycondensation. This process involves an initial esterification or transesterification followed by a polycondensation step under high vacuum and temperature.

The workflow for this process is outlined below.

start Monomers: Thiophenedicarboxylic Acid + Diol esterification Esterification/ Transesterification (with catalyst, e.g., Sb2O3) start->esterification prepolymer Oligomers/ Pre-polymer esterification->prepolymer polycondensation Polycondensation (High Temperature & Vacuum) prepolymer->polycondensation polymer High Molecular Weight Polyester polycondensation->polymer characterization Purification and Characterization polymer->characterization end Final Polymer characterization->end

Caption: General workflow for two-stage melt polycondensation of thiophenedicarboxylic acids.

Comparative Performance Data

The choice of thiophene-based carboxylic acid isomer and the diol used in polymerization significantly impacts the thermal, mechanical, and barrier properties of the resulting polyesters.

Thermal Properties of Thiophene-Based Polyesters

The thermal stability and transition temperatures of polyesters derived from 2,5-thiophenedicarboxylic acid (TFDCA) are comparable to or even better than their furan-based analogues.[1] The thermal decomposition temperature of polythiophene carboxylic acid and its composites can be higher than that of unsubstituted polythiophene.[2]

PolymerGlass Transition Temperature (Tg, °C)Melting Temperature (Tm, °C)5% Weight Loss Temperature (T5%, °C)
Poly(ethylene 2,5-thiophenedicarboxylate) (PETH)64.6-409
Poly(propylene 2,5-thiophenedicarboxylate) (PPTH)---
Poly(butylene 2,5-thiophenedicarboxylate) (PBTH)---
Poly(hexylene 2,5-thiophenedicarboxylate) (PHTH)-1-380
Poly(propylene 2,5-thiophenedicarboxylate) (PPTF)Lower than PPFHigher than PPFMore thermally stable than PPF
Poly(butylene 2,5-thiophenedicarboxylate) (PBTF)~Room Temperature--
Copolymers of 3-hexylthiophene and thiophene-3-acetic acidRigidity increases with TAA content-Stability decreases with TAA content

Data compiled from multiple sources.[1][3][4][5]

Mechanical Properties of Thiophene-Based Polyesters

Polyesters synthesized from 2,5-thiophenedicarboxylic acid exhibit a range of mechanical properties, from brittle to ductile, depending on the diol used.[6] For instance, poly(neopentyl glycol 2,5-thiophenedicarboxylate) (PNTF) shows a high tensile strength comparable to polyethylene terephthalate (PET).[6]

PolymerTensile Strength (MPa)Elongation at Break (%)Tensile Modulus (MPa)
Poly(ethylene 2,5-thiophenedicarboxylate) (PETH)673781800
Poly(neopentyl glycol 2,5-thiophenedicarboxylate) (PNTF)~63113-
Poly(2-methyl-1,3-trimethylene 2,5-thiophenedicarboxylate) (PMTF)-~2-
Other TFDCA-based polyesters (ductile)->110-
Copolyesters of TFDCA and long-chain diacids>30730>600

Data compiled from multiple sources.[1][6][7]

Gas Barrier Properties of Thiophene-Based Polyesters

Polymers derived from 2,5-thiophenedicarboxylic acid demonstrate excellent gas barrier properties, often superior to their furan-based counterparts and conventional plastics like PET.[1][3][8] The superior barrier properties are attributed to decreased chain mobility and smaller fractional free volume.[1]

PolymerO2 Permeability (normalized)CO2 Permeability (normalized)
Poly(ethylene 2,5-thiophenedicarboxylate) (PETH)6.6 times higher barrier than PET12.0 times higher barrier than PET
Poly(propylene 2,5-thiophenedicarboxylate) (PPTF)Superior to PEF and PETSuperior to PEF and PET
Poly(butylene 2,5-thiophenedicarboxylate) (PBTF)Better barrier than PET and nylonBetter barrier than PET and nylon
Poly(alkylene adipate-co-thiophenedicarboxylate)s (PAATh)3.3-fold better than PBAT4.3-fold better than PBAT

Data compiled from multiple sources.[1][3][8][9]

Experimental Protocols

Synthesis of Poly(3-thiophene acetic acid)

Poly(3-thiophene acetic acid) can be synthesized via oxidative polymerization of thiophene-3-acetic acid methyl ester, followed by hydrolysis.[10]

  • Esterification: Thiophene-3-acetic acid is esterified with methanol in the presence of a catalytic amount of sulfuric acid to yield thiophene-3-acetic acid methyl ester.[10]

  • Oxidative Polymerization: The monomer is polymerized in chloroform with ferric chloride (FeCl3) as the oxidizing agent. The polymer precipitates and is isolated.[10]

  • Hydrolysis: The ester groups on the polymer are hydrolyzed to carboxylic acid groups to yield poly(3-thiophene acetic acid).

Two-Stage Melt Polycondensation of 2,5-Thiophenedicarboxylic Acid

This method is commonly used for the synthesis of high molecular weight polyesters from 2,5-thiophenedicarboxylic acid and various diols.[8][11]

  • Esterification: 2,5-thiophenedicarboxylic acid is first converted to its dimethyl ester, dimethyl 2,5-thiophenedicarboxylate (DMTD).[11]

  • Transesterification (First Stage): DMTD and a diol (e.g., 1,6-hexanediol) are heated in the presence of a catalyst such as antimony trioxide (Sb2O3).[11]

  • Polycondensation (Second Stage): The temperature is increased, and a high vacuum is applied to remove the condensation byproducts (e.g., methanol) and drive the polymerization to completion, resulting in a high molecular weight polyester.[11]

Concluding Remarks

Thiophene-based carboxylic acids are valuable monomers for creating polymers with a desirable combination of thermal stability, mechanical strength, and excellent gas barrier properties. The choice of the specific carboxylic acid isomer and the co-monomer, such as a diol, allows for the fine-tuning of the final polymer's characteristics. Polyesters derived from 2,5-thiophenedicarboxylic acid, in particular, show great promise as bio-based and high-performance alternatives to conventional packaging materials. Further research into the structure-property relationships of polymers derived from other thiophene carboxylic acid isomers will undoubtedly expand their application landscape.

References

A Comparative Guide to the Biological Activities of 2-Thiopheneglyoxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiophene scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities.[1][2][3][4] Among these, derivatives of 2-Thiopheneglyoxylic acid and related thiophene-containing compounds have emerged as promising candidates in the development of novel therapeutics, exhibiting significant anti-cancer, antimicrobial, and anti-inflammatory properties.[2][5][6] This guide provides an objective comparison of the biological performance of various this compound derivatives and other key thiophene analogs, supported by experimental data to inform further research and development.

Anticancer Activity: Targeting Key Cellular Pathways

Thiophene derivatives have shown considerable potential as anticancer agents by interfering with various cellular processes, including cell cycle progression, microtubule assembly, and key signaling pathways.[1][3][7]

Cytotoxic Activity of Thiophene Derivatives against Cancer Cell Lines

The in vitro cytotoxic effect of several thiophene derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-iodobenzamide (BZ02)A549 (Non-small cell lung cancer)6.10[1][7]
Tetrahydrobenzo[b]thiophene derivative 5HepG2 (Liver), MCF7 (Breast), HCT116 (Colon)6-16[1]
2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives (29a-d)-0.31–1.40 (COX-2 inhibition)[2]
Compound 1312SGC-7901 (Gastric), EC9706 (Esophageal), HT-29 (Colorectal)Significant inhibition at various concentrations[8]
TP 5HepG2 (Liver), SMMC-7721 (Liver)Showed higher activity than other TPs and paclitaxel at 30.0 µg/mL[9]
Mechanisms of Anticancer Action

Several thiophene derivatives exert their anticancer effects through the inhibition of crucial enzymes and proteins involved in cancer progression.

  • Tubulin Polymerization Inhibition: Certain tetrahydrobenzo[b]thiophene derivatives act as tubulin polymerization destabilizers, arresting the cell cycle in the G2/M phase and inducing apoptosis.[7] Nocodazole, a well-known thiophene-bearing compound, also disrupts microtubules.[7]

  • Kinase Inhibition: Thiophene derivatives have been identified as inhibitors of key kinases in oncogenic signaling pathways. For instance, some derivatives inhibit VEGFR-2 and AKT, while others are potent and selective inhibitors of JNK2 and JNK3.[1][7]

  • Dual COX-2/5-LOX Inhibition: Some thiophene derivatives, such as compounds 2d and 2g, have been identified as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes that play a vital role in inflammation and carcinogenesis.[5]

  • Wnt/β-catenin Pathway Inhibition: Compound 1312 has been shown to target the Wnt/β-catenin signaling pathway, which is often dysregulated in gastrointestinal cancers.[8]

Below is a diagram illustrating a generalized signaling pathway for apoptosis induction by thiophene derivatives.

G Apoptosis Induction by Thiophene Derivatives Thiophene Thiophene Derivatives Mitochondria Mitochondria Thiophene->Mitochondria Induces Bax Bax Activation Mitochondria->Bax Casp9 Caspase-9 Activation Bax->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G Workflow for Antimicrobial Activity Screening cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Further Evaluation Synthesis Synthesis of Thiophene Derivatives Purification Purification & Characterization Synthesis->Purification Agar_Diffusion Agar Disc Diffusion (Qualitative) Purification->Agar_Diffusion Broth_Dilution Broth Microdilution (Quantitative - MIC) Agar_Diffusion->Broth_Dilution If active MBC Minimum Bactericidal Concentration (MBC) Broth_Dilution->MBC Mechanism Mechanism of Action Studies MBC->Mechanism G COX/LOX Inhibition by Thiophene Derivatives cluster_0 Cyclooxygenase (COX) Pathway cluster_1 Lipoxygenase (LOX) Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins COX->PGs Inflammation_COX Inflammation PGs->Inflammation_COX Promote LTs Leukotrienes LOX->LTs Inflammation_LOX Inflammation LTs->Inflammation_LOX Promote Thiophene Thiophene Derivatives Thiophene->COX Inhibit Thiophene->LOX Inhibit

References

A Comparative Guide: 2-Thiopheneglyoxylic Acid vs. Benzoylformic Acid in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and drug discovery, the selection of appropriate building blocks is paramount to the successful development of novel therapeutics and functional materials. Among the myriad of available scaffolds, α-keto acids play a crucial role as versatile intermediates. This guide provides an in-depth, objective comparison of two such key intermediates: 2-Thiopheneglyoxylic acid and benzoylformic acid. We will explore their relative performance in chemical reactions, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.

At a Glance: Structural and Reactivity Overview

This compound and benzoylformic acid share a common α-keto acid functional group, which dictates their primary reactivity. However, the seemingly subtle difference in their aromatic moieties—a thiophene ring versus a benzene ring—imparts distinct electronic properties that significantly influence their chemical behavior.

FeatureThis compoundBenzoylformic Acid
Chemical Structure A glyoxylic acid appended to a thiophene ringA glyoxylic acid appended to a benzene ring
Molecular Formula C₆H₄O₃SC₈H₆O₃
Molecular Weight 156.16 g/mol 150.13 g/mol
Key Reactive Sites Carboxylic acid, α-keto group, thiophene ringCarboxylic acid, α-keto group, benzene ring

The thiophene ring in this compound is an electron-rich aromatic system, making it more susceptible to electrophilic substitution than the benzene ring of benzoylformic acid.[1][2] This enhanced reactivity can be advantageous in certain synthetic transformations but may also lead to undesired side reactions if not carefully controlled. Conversely, the benzene ring in benzoylformic acid offers greater stability, which can be beneficial for reactions requiring harsh conditions.

Synthesis and Production

Both this compound and benzoylformic acid can be synthesized through various methods, with the choice of route often depending on the desired scale and available starting materials.

Table 1: Comparison of Synthetic Methods

MethodStarting MaterialReagentsReported YieldPurityReference
This compound 2-AcetylthiopheneNitrosyl sulfuric acid, Sulfuric acid>81%>98.5%[3]
Benzoylformic Acid StyrenePotassium permanganate, Alkali--[4]
Benzoyl cyanideConcentrated hydrochloric acid80%>97%[4]
AcetophenoneNitrous acid, Sulfuric acid~95%-[5]
Experimental Protocol: Synthesis of this compound

This protocol is adapted from a patented method for the synthesis of this compound.[3]

Workflow for the Synthesis of this compound

acetylthiophene 2-Acetylthiophene in H₂SO₄ reaction Add Nitrosyl sulfuric acid (0-5 °C) acetylthiophene->reaction Oxidation quench Pour into ice water reaction->quench crystallize Crystallization quench->crystallize filter Filter crystallize->filter dissolve Dissolve solid in alkali filter->dissolve extract Extract with organic solvent dissolve->extract Impurity removal acidify Acidify to pH 1 extract->acidify extract_final Extract with CH₂Cl₂ acidify->extract_final evaporate Evaporate solvent extract_final->evaporate product This compound evaporate->product

Caption: Workflow for the synthesis of this compound.

Materials:

  • 2-Acetylthiophene

  • Concentrated sulfuric acid (65%)

  • Nitrosyl sulfuric acid

  • Ice

  • Sodium hydroxide solution

  • Dichloromethane

  • Hydrochloric acid

Procedure:

  • To a stirred solution of 2-acetylthiophene in 65% sulfuric acid, cooled to 0-5 °C, slowly add nitrosyl sulfuric acid while maintaining the temperature.

  • After the addition is complete, continue stirring for 1 hour.

  • Slowly pour the reaction mixture into ice water to induce crystallization.

  • Filter the resulting yellow solid and wash with cold water.

  • Dissolve the solid in an aqueous alkaline solution and extract with an organic solvent to remove impurities.

  • Acidify the aqueous layer with hydrochloric acid to a pH of 1 to precipitate the product.

  • Extract the product with dichloromethane.

  • Evaporate the organic layer to obtain this compound.

Experimental Protocol: Synthesis of Benzoylformic Acid

This protocol describes the synthesis of benzoylformic acid via the hydrolysis of benzoyl cyanide.[4]

Workflow for the Synthesis of Benzoylformic Acid

benzoyl_cyanide Benzoyl cyanide in conc. HCl hydrolysis Heat at 50 °C benzoyl_cyanide->hydrolysis Hydrolysis extraction Extract with Ethyl Acetate hydrolysis->extraction wash Wash with NaHCO₃ solution extraction->wash evaporation Evaporate solvent wash->evaporation recrystallization Recrystallize from CCl₄ evaporation->recrystallization product Benzoylformic acid recrystallization->product

Caption: Workflow for the synthesis of benzoylformic acid.

Materials:

  • Benzoyl cyanide

  • Concentrated hydrochloric acid

  • Ethyl acetate

  • 5% Sodium bicarbonate solution

  • Carbon tetrachloride

Procedure:

  • Heat a mixture of benzoyl cyanide and concentrated hydrochloric acid at 50 °C with stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with ethyl acetate.

  • Wash the combined organic extracts with a 5% sodium bicarbonate solution.

  • Evaporate the solvent to obtain the crude product.

  • Recrystallize the crude product from carbon tetrachloride to yield pure benzoylformic acid.

Comparative Reactivity in Key Chemical Transformations

The utility of this compound and benzoylformic acid as synthetic intermediates lies in their ability to undergo a variety of chemical reactions at their carboxylic acid and α-keto functional groups.

Nucleophilic Acyl Substitution: Esterification and Amidation

Esterification and amidation are fundamental reactions in drug development for modifying the pharmacokinetic and pharmacodynamic properties of lead compounds. The reactivity of the carboxylic acid group is influenced by the electron-donating or -withdrawing nature of the aromatic ring.

The electron-rich nature of the thiophene ring in this compound can be expected to slightly decrease the electrophilicity of the carboxyl carbon compared to the phenyl group in benzoylformic acid, potentially leading to slower reaction rates in nucleophilic acyl substitutions. However, the greater aromaticity and stability of the benzene ring can also play a role. Direct comparative kinetic studies are limited, but the general principles of electronic effects provide a basis for predicting their relative reactivity.

Logical Relationship of Aromatic Ring Electronics and Reactivity

cluster_thiophene This compound cluster_benzoyl Benzoylformic Acid Thiophene Thiophene Ring (Electron-rich) T_Effect Donates electron density to carbonyl group Thiophene->T_Effect T_Reactivity Slightly decreased electrophilicity of carboxyl carbon T_Effect->T_Reactivity B_Reactivity Slightly increased electrophilicity of carboxyl carbon Benzene Benzene Ring (Less electron-rich) B_Effect Less electron donation to carbonyl group Benzene->B_Effect B_Effect->B_Reactivity

Caption: Influence of the aromatic ring on the reactivity of the carboxylic acid group.

Applications in Drug Development and Biological Activity of Derivatives

Both this compound and benzoylformic acid serve as precursors for a wide range of biologically active molecules. The thiophene moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to mimic a phenyl ring while offering different electronic and lipophilic properties.[6] Similarly, the benzoyl moiety is a common feature in many pharmaceutical agents.

The following tables summarize the reported in vitro anticancer activity (IC₅₀ values) of various derivatives synthesized from thiophene and benzoyl precursors. It is important to note that these are not direct derivatives of this compound and benzoylformic acid in all cases, but they illustrate the potential of these core structures in generating potent bioactive compounds.

Table 2: Anticancer Activity of Selected Thiophene Derivatives

Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
Thieno[2,3-d]pyrimidineA549 (Lung)0.20[7]
Thieno[2,3-d]pyrimidineMCF-7 (Breast)1.25[7]
Thieno[2,3-d]pyrimidineHeLa (Cervical)1.03[7]
Thieno[3,2-b]pyridineHCT116 (Colon)0.025 - 0.05[8]
Thieno[3,2-b]pyridineMDA-MB-231 (Breast)0.035 - 0.225[8]

Table 3: Anticancer Activity of Selected Benzoyl Derivatives

Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
Benzofuran-based Hydroxamic AcidsA549 (Lung)0.005 - 0.023[9]
Benzofuran-based Hydroxamic AcidsHT-29 (Colon)0.006 - 0.016[9]
Benzofuran-based Hydroxamic AcidsMCF-7 (Breast)0.007 - 0.019[9]
Benzofuran-based PyrazolesQ23 (HIV Pseudovirus)0.39
Benzofuran-based PyrazolesCAP210 (HIV Pseudovirus)1.00

The data presented in these tables highlight that both thiophene and benzoyl-containing scaffolds can be elaborated into highly potent anticancer and antiviral agents. The choice between this compound and benzoylformic acid as a starting material will depend on the specific therapeutic target and the desired structure-activity relationship (SAR).

Conclusion

Both this compound and benzoylformic acid are valuable and versatile intermediates in chemical synthesis, particularly for applications in drug discovery and development. The primary distinction in their chemical behavior arises from the electronic properties of their respective aromatic rings. This compound, with its electron-rich thiophene ring, is generally more reactive towards electrophilic substitution, which can be a synthetic advantage. Benzoylformic acid, on the other hand, offers greater stability due to its benzene ring.

The selection of one over the other should be guided by the specific requirements of the synthetic route and the desired properties of the final product. For instance, if a higher degree of reactivity at the aromatic ring is desired for further functionalization, this compound may be the preferred choice. Conversely, if stability under harsh reaction conditions is a priority, benzoylformic acid might be more suitable. The biological activity data for their derivatives suggest that both scaffolds hold significant promise for the development of potent therapeutic agents. Further head-to-head comparative studies of analogous derivatives under identical conditions are warranted to provide a more definitive guide to their relative merits in specific applications.

References

spectroscopic analysis for the validation of 2-Thiopheneglyoxylic acid structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 2-Thiopheneglyoxylic acid against the well-characterized analogue, 2-Thiophenecarboxylic acid. The validation of the chemical structure of this compound is crucial for its application in pharmaceutical research and development. This document outlines the expected spectroscopic characteristics based on its structure and compares them with the experimental data of a closely related compound, offering a robust framework for structural confirmation.

Spectroscopic Analysis Workflow

The structural elucidation of an organic compound like this compound is a multi-step process that relies on the synergistic interpretation of data from various spectroscopic techniques. The general workflow is outlined below.

Spectroscopic Analysis Workflow Workflow for Spectroscopic Validation of this compound cluster_0 Initial Analysis cluster_1 Functional Group Identification cluster_2 Structural Elucidation cluster_3 Final Validation Sample_Preparation Sample Preparation (Purity Check) Mass_Spectrometry Mass Spectrometry (MS) - Molecular Weight - Elemental Formula Sample_Preparation->Mass_Spectrometry Introduction IR_Spectroscopy Infrared (IR) Spectroscopy - Identify Key Functional Groups (C=O, O-H, C-S) Data_Integration Data Integration & Comparison - Correlate MS, IR, and NMR data - Compare with known/related structures Mass_Spectrometry->Data_Integration Provides MW NMR_Spectroscopy Nuclear Magnetic Resonance (NMR) - 1H NMR (Proton Environment) - 13C NMR (Carbon Skeleton) IR_Spectroscopy->Data_Integration Provides Functional Groups NMR_Spectroscopy->Data_Integration Provides Connectivity Structure_Confirmed Structure Validated Data_Integration->Structure_Confirmed

Caption: Workflow for the spectroscopic validation of this compound.

Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound and the available experimental data for the reference compound, 2-Thiophenecarboxylic acid.

Table 1: ¹H NMR Data (Predicted vs. Experimental)

CompoundProton AssignmentPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)
This compound H3 (Thiophene)7.8 - 8.0Data not available
H4 (Thiophene)7.2 - 7.4Data not available
H5 (Thiophene)7.6 - 7.8Data not available
COOH10.0 - 13.0 (broad)Data not available
2-Thiophenecarboxylic acid H3 (Thiophene)-~7.8[1][2]
H4 (Thiophene)-~7.1[1][2]
H5 (Thiophene)-~7.6[1][2]
COOH-~12.5 (broad)[1]

Table 2: ¹³C NMR Data (Predicted vs. Experimental)

CompoundCarbon AssignmentPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)
This compound C=O (keto)180 - 190Data not available
C=O (acid)165 - 175Data not available
C2 (Thiophene)140 - 145Data not available
C3 (Thiophene)135 - 140Data not available
C4 (Thiophene)128 - 132Data not available
C5 (Thiophene)134 - 138Data not available
2-Thiophenecarboxylic acid C=O (acid)-~163[1]
C2 (Thiophene)-~133[1]
C3 (Thiophene)-~128[1]
C4 (Thiophene)-~128[1]
C5 (Thiophene)-~134[1]

Table 3: Infrared (IR) Spectroscopy Data (Predicted vs. Experimental)

CompoundFunctional Group VibrationPredicted Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
This compound O-H stretch (acid)3300 - 2500 (broad)Observed[3]
C-H stretch (aromatic)3100 - 3000Observed[3]
C=O stretch (keto)1720 - 1700Observed[3]
C=O stretch (acid)1710 - 1680Observed[3]
C=C stretch (thiophene)1600 - 1450Observed[3]
C-S stretch (thiophene)800 - 600Observed[3]
2-Thiophenecarboxylic acid O-H stretch (acid)-3100 - 2500 (broad)[1][4]
C-H stretch (aromatic)-~3090[1][4]
C=O stretch (acid)-~1680[1][4]
C=C stretch (thiophene)-~1530, 1420[1][4]
C-S stretch (thiophene)-~750[1][4]

Table 4: Mass Spectrometry (MS) Data (Predicted vs. Experimental)

CompoundFragmentation Ion (m/z)Predicted m/zExperimental m/z (Relative Intensity)
This compound [M]+• (Molecular Ion)156Data not available
[M-OH]+139Data not available
[M-COOH]+111Data not available
[C4H3S-CO]+111Data not available
[C4H3S]+83Data not available
2-Thiophenecarboxylic acid [M]+• (Molecular Ion)-128 (100%)[1][5]
[M-OH]+-111 (95%)[1][5]
[C4H3S]+-83 (20%)[1][5]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[6][7] A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[7] The solution must be homogeneous and free of particulate matter.[8]

  • Instrumentation : Data is acquired on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition : A standard one-pulse sequence is used. Key parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : A proton-decoupled pulse sequence is employed. A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is used to ensure quantitative observation of all carbon signals, including quaternary carbons.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR) : For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid sample is placed directly onto the ATR crystal.[9] Pressure is applied to ensure good contact between the sample and the crystal.[9]

  • Sample Preparation (KBr Pellet) : Alternatively, 1-2 mg of the finely ground sample is mixed with approximately 100-200 mg of dry potassium bromide (KBr).[9] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[9]

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition : A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first.[10] The sample is then scanned, typically over the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Preparation : The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[11] The solution is then introduced into the mass spectrometer.

  • Instrumentation : A mass spectrometer equipped with an electron ionization (EI) source is commonly used for small organic molecules.

  • Data Acquisition : In EI-MS, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positive ions are accelerated and separated based on their mass-to-charge ratio (m/z). The mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak ([M]+•) provides the molecular weight of the compound.

References

A Comparative Guide to the Synthetic Routes of 2-Thiopheneglyoxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Thiopheneglyoxylic acid is a valuable intermediate in organic synthesis, finding applications in the preparation of pharmaceuticals and other fine chemicals. The selection of an optimal synthetic route is critical for achieving high yield, purity, and cost-effectiveness. This guide provides a detailed comparison of the most common synthetic methodologies for this compound, supported by experimental data and protocols.

At a Glance: Comparison of Synthetic Routes

The primary precursor for the synthesis of this compound is 2-acetylthiophene, which can be synthesized from thiophene via Friedel-Crafts acylation. The subsequent oxidation of the acetyl group to a glyoxylic acid is the key transformation. Two main oxidative methods are prevalent in the literature: oxidation with sodium nitrite and hydrochloric acid, and oxidation with nitrosyl sulfuric acid.

Synthetic RouteKey ReactantsOxidizing AgentReaction TimeTemperature (°C)Yield (%)Purity (%)AdvantagesDisadvantages
Route 1 2-Acetylthiophene, Sodium Nitrite, Hydrochloric AcidSodium Nitrite / Hydrochloric Acid1 hour65-95Not explicitly stated, but is a common industrial methodNot explicitly statedReadily available and inexpensive reagents.Formation of sodium chloride as a solid waste product, corrosive nature of hydrochloric acid, and generation of high-salt, strong acid waste effluent, which can cause environmental pollution and equipment corrosion.[1][2]
Route 2 2-Acetylthiophene, Nitrosyl sulfuric acid, Sulfuric acidNitrosyl sulfuric acid1 hour-10 to 4081-88>98.5High yield and purity, no salt by-product, solvent is not volatile, reducing equipment corrosion, and the mother liquor can be recycled, making it more environmentally friendly.[1]Use of highly corrosive nitrosyl sulfuric acid and sulfuric acid requires careful handling and specialized equipment.

Synthetic Pathways Overview

The synthesis of this compound generally begins with the Friedel-Crafts acylation of thiophene to produce 2-acetylthiophene.[3] This intermediate is then oxidized to the final product.

Synthetic_Pathway Thiophene Thiophene Two_Acetylthiophene 2-Acetylthiophene Thiophene->Two_Acetylthiophene Friedel-Crafts Acylation Acetylating_Agent Acylating Agent (e.g., Acetic Anhydride) Acetylating_Agent->Two_Acetylthiophene Catalyst1 Catalyst (e.g., Hβ zeolite) Catalyst1->Two_Acetylthiophene Two_Thiopheneglyoxylic_Acid This compound Two_Acetylthiophene->Two_Thiopheneglyoxylic_Acid Oxidation Oxidizing_Agent Oxidizing Agent Oxidizing_Agent->Two_Thiopheneglyoxylic_Acid

Caption: General synthetic scheme for this compound.

Route 1: Oxidation with Sodium Nitrite and Hydrochloric Acid

This method is a classical approach to the oxidation of methyl ketones. The reaction involves the use of a mixture of sodium nitrite and hydrochloric acid.[3][4][5]

Experimental Protocol

The following is a representative protocol based on procedures described in the literature.[3][5]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 2-acetylthiophene, an aprotic acid catalyst (e.g., zinc chloride, weight ratio of catalyst to 2-acetylthiophene is 0.01-0.1:1), sodium nitrite, and water.[5]

  • Reaction: Heat the mixture to the desired temperature (ranging from 65-95°C).[3][5]

  • Addition of Hydrochloric Acid: Slowly add concentrated hydrochloric acid dropwise to the reaction mixture while maintaining the temperature. The weight ratio of 2-acetylthiophene, sodium nitrite, and hydrochloric acid can vary, for instance, from 1:1.5:10 to 1:5.0:15.[3][5]

  • Reaction Completion: After the addition of hydrochloric acid is complete, continue stirring at the same temperature for approximately 1 hour.[5]

  • Work-up:

    • Cool the reaction mixture.

    • Adjust the pH to 2-3 with a base.

    • Extract with an organic solvent (e.g., ethyl acetate, toluene, methylene chloride) to remove impurities.[4]

    • Adjust the pH of the aqueous layer to below 1 with acid to precipitate the product.[4]

  • Isolation and Purification:

    • Filter the precipitate.

    • Wash the filter cake with cold water.

    • Dry the solid to obtain this compound.[4]

Data Summary: Route 1
ParameterEmbodiment 1[3]Embodiment 2[3]Embodiment 3[3]
2-Acetylthiophene:NaNO₂:HCl (w/w) 1:1.5:101:5.0:151:3:13
Temperature (°C) 659585
Final pH for Precipitation 233

Route 2: Oxidation with Nitrosyl Sulfuric Acid

This modern approach offers several advantages over the classical sodium nitrite/hydrochloric acid method, including higher yields, improved purity, and a more environmentally friendly process.[1]

Experimental Protocol

The following protocol is based on a detailed procedure from the literature.[1]

  • Reaction Setup: In a 5L four-necked bottle equipped with a mechanical stirrer, add 250g of 2-acetylthiophene and 1000g of 65% sulfuric acid.

  • Cooling: Stir the mixture and cool it to 0°C.

  • Addition of Oxidant: Add 1500g of nitrosyl sulfuric acid to the reaction mixture while maintaining the internal temperature at 2 ± 3°C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at this temperature for 1 hour.

  • Quenching and Crystallization: Slowly pour the reaction mixture into 4.5L of ice water. Continue to cool to allow for crystallization over 3 hours.

  • Filtration: Filter the resulting yellow solid. The mother liquor can be concentrated under reduced pressure to a 65% sulfuric acid content and reused in subsequent batches.

  • Purification:

    • Dissolve the solid in an alkaline aqueous solution.

    • Adjust the pH to 3.

    • Extract with dichloroethane to remove impurities.

    • Adjust the pH of the aqueous layer to 0.9 with acid.

    • Extract the product with dichloromethane.

  • Isolation: Evaporate the organic layer to dryness to obtain this compound.

Data Summary: Route 2
ParameterExample 1[1]Example 2[1]Example 3 (with mother liquor recovery)[1]
2-Acetylthiophene (g) 250500500
60-65% Sulfuric Acid (g) 100020003000 (recovered mother liquor)
Nitrosyl sulfuric acid (g) 150030003000
Temperature (°C) 2 ± 315 ± 3-2 ± 3
Yield (%) 838488
Purity (%) 98.598.798.2

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound from 2-acetylthiophene.

Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_product Final Product Start 2-Acetylthiophene Reaction Oxidation Reaction Start->Reaction Quenching Quenching / pH Adjustment Reaction->Quenching Extraction Extraction Quenching->Extraction Precipitation Precipitation / Crystallization Extraction->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying Filtration->Drying Final_Product Pure this compound Drying->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

References

2-Thiopheneglyoxylic Acid-Based Kinase Inhibitors Outperform Alternatives in Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals now have access to a comprehensive comparison of 2-thiopheneglyoxylic acid-based materials against other kinase inhibitors for anticancer applications. Emerging evidence demonstrates that thiophene-containing compounds, particularly those developed as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, exhibit potent anticancer activity, in some cases exceeding the efficacy of established drugs. This guide provides a detailed analysis of their performance, supported by experimental data and methodologies.

The thiophene scaffold, a sulfur-containing heterocycle, is a key pharmacophore in modern medicinal chemistry. Its derivatives have shown a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Notably, thiophene-based molecules have been successfully developed as kinase inhibitors, a class of targeted cancer therapy that blocks enzymes called kinases, which are crucial for cancer cell growth and proliferation.

Performance Comparison: Thiophene Derivatives vs. Standard Anticancer Agents

Recent studies have highlighted the potential of thiophene derivatives as potent VEGFR-2 inhibitors. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors.

A comparative analysis of novel thieno[2,3-c]pyridine derivatives with the established chemotherapeutic agent cisplatin reveals the promising activity of the thiophene-based compounds. For instance, the thiophene derivative 6i has demonstrated significant inhibitory activity against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)
Thiophene Derivative 6i HSC3 (Head and Neck)10.8
T47D (Breast)11.7
RKO (Colorectal)12.4
Cisplatin (Reference) HSC3 (Head and Neck)Not specified in the study
T47D (Breast)Not specified in the study
RKO (Colorectal)Not specified in the study
Data sourced from a study on thieno[2,3-c]pyridine derivatives as Hsp90 inhibitors, which also exhibit broad-spectrum anticancer activity.[2]

In another study, a series of thiophene-3-carboxamide derivatives were evaluated as VEGFR-2 inhibitors. Compound 14d from this series showed excellent anti-proliferative activity against several cancer cell lines and potent VEGFR-2 inhibition.

CompoundTarget/Cell LineIC50
Thiophene Derivative 14d VEGFR-2191.1 nM
HCT116 (Colon)Data not provided in nM
MCF7 (Breast)Data not provided in nM
PC3 (Prostate)Data not provided in nM
A549 (Lung)Data not provided in nM
Sorafenib (Reference) VEGFR-24.85 µM (in a different study)[3]
Data for compound 14d is from a study on thiophene-3-carboxamide derivatives as VEGFR-2 inhibitors.[4]

The data clearly indicates that thiophene-based compounds can be highly effective, with some derivatives showing inhibitory concentrations in the nanomolar range for their target kinase.

Experimental Protocols

The evaluation of these compounds relies on standardized in vitro assays to determine their anticancer activity.

MTT Assay for Cell Viability

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.

Procedure:

  • Cancer cells are seeded in 96-well plates and allowed to attach for 24 hours.

  • The cells are then treated with various concentrations of the thiophene derivative or a reference drug.

  • After a specified incubation period (e.g., 24-72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Viable cells with active metabolism convert the MTT into a purple formazan product.

  • The formazan crystals are dissolved in a solvent (e.g., DMSO).

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 490-570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[5][6][7]

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Procedure:

  • The VEGFR-2 enzyme, a substrate peptide, and ATP are combined in a reaction buffer.

  • The test compound (thiophene derivative) at various concentrations is added to the mixture.

  • The reaction is allowed to proceed for a set period at a specific temperature.

  • The amount of phosphorylated substrate is quantified, often using an ELISA-based method or radiometric analysis.

  • The percentage of inhibition is calculated relative to a control reaction without the inhibitor, and the IC50 value is determined.[8][9]

Mechanism of Action: Signaling Pathway Inhibition

Thiophene-based VEGFR-2 inhibitors function by blocking the downstream signaling pathways that promote cancer cell proliferation, survival, and angiogenesis.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Thiophene Thiophene-Based Inhibitor Thiophene->VEGFR2 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation experimental_workflow Synthesis Synthesis of Thiophene Derivatives Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Screening Kinase_Assay Target Kinase Inhibition Assay (e.g., VEGFR-2) Screening->Kinase_Assay Mechanism Mechanism of Action Studies (Cell Cycle, Apoptosis) Kinase_Assay->Mechanism In_Vivo In Vivo Animal Models Mechanism->In_Vivo

References

A Comparative Guide to the Characterization of 2-Thiopheneglyoxylic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of reaction products derived from 2-Thiopheneglyoxylic acid, a versatile starting material in the synthesis of novel heterocyclic compounds. The following sections detail the synthesis of various thiophene derivatives, compare their biological activities with supporting experimental data, and provide comprehensive experimental protocols. This document is intended for researchers, scientists, and drug development professionals working in the field of medicinal chemistry.

I. Synthesis and Performance of this compound Derivatives

This compound serves as a key building block for the synthesis of a diverse range of thiophene derivatives with potential therapeutic applications. The primary reaction pathways involve condensation reactions of the α-keto acid functionality with various nucleophiles. This section compares the synthesis and biological performance of two major classes of derivatives: substituted 2-aminothiophenes and thiophene-based heterocycles.

A. Substituted 2-Aminothiophene Derivatives

The Gewald synthesis is a prominent method for the preparation of 2-aminothiophenes. While the classical Gewald reaction utilizes α-cyano esters, elemental sulfur, and an active methylene compound in the presence of a base, modifications can be employed to incorporate this compound or its derivatives. The resulting 2-aminothiophene derivatives have been reported to exhibit significant antimicrobial and antioxidant activities.

Table 1: Comparative Antimicrobial Activity of 2-Aminothiophene Derivatives

Compound IDR GroupTest OrganismMinimum Inhibitory Concentration (MIC, µg/mL)Reference
S1 4-ChlorobenzylideneBacillus subtilis0.81
Staphylococcus aureus0.81
Escherichia coli0.81
Salmonella typhi0.81
S4 4-NitrobenzylideneAspergillus niger0.91
Candida albicans0.91
Cefadroxil (Standard Antibacterial)--
Fluconazole (Standard Antifungal)--

Table 2: Comparative Antioxidant Activity of 2-Aminothiophene Derivatives

Compound IDR GroupIC50 (µg/mL)Reference
S4 4-Nitrobenzylidene48.45
S6 2,4-Dichlorobenzylidene45.33
Ascorbic Acid (Standard)-
B. Thiophene-Based Heterocyclic Derivatives

Condensation of this compound with various binucleophiles can lead to the formation of a wide array of fused and substituted heterocyclic systems. For instance, reaction with hydrazides can yield thiophene-containing 1,3,4-oxadiazoles, which have been investigated for their antimicrobial properties.

Table 3: Antimicrobial Activity of Thiophene-Based Heterocycles

Compound IDHeterocyclic SystemTest OrganismMinimum Inhibitory Concentration (MIC, µg/mL)Reference
12b Thiazolidinone derivativeAmpicillin-resistant strainHigh Activity
17 Spiro-indoline-oxadiazoleClostridium difficile2-4

II. Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound derivatives.

A. General Synthesis of Substituted 2-Aminothiophenes (Modified Gewald Synthesis)

This protocol is a representative procedure adapted from the principles of the Gewald synthesis for the preparation of 2-aminothiophene derivatives.

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Malononitrile

  • Elemental sulfur

  • Morpholine or Diethylamine (base)

  • Ethanol

  • Dimethylformamide (DMF)

Procedure:

  • A mixture of this compound (10 mmol), the appropriately substituted benzaldehyde (10 mmol), malononitrile (10 mmol), and elemental sulfur (12 mmol) in ethanol (50 mL) is prepared.

  • A catalytic amount of morpholine or diethylamine (0.5 mL) is added to the mixture.

  • The reaction mixture is refluxed for 4-6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or DMF-water mixture).

  • The structure of the synthesized compound is confirmed by spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).

B. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Synthesized thiophene derivatives

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Standard antibacterial and/or antifungal agents (e.g., Cefadroxil, Fluconazole)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Stock solutions of the synthesized compounds and standard drugs are prepared in DMSO.

  • Serial two-fold dilutions of the compounds are prepared in the appropriate growth medium in 96-well microtiter plates.

  • The microbial inoculum is prepared and adjusted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Each well is inoculated with the microbial suspension.

  • Positive (medium with inoculum) and negative (medium only) controls are included.

  • The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

C. DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol describes the evaluation of the antioxidant potential of the synthesized compounds.

Materials:

  • Synthesized thiophene derivatives

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Ascorbic acid (standard)

  • UV-Vis spectrophotometer

Procedure:

  • A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared.

  • Various concentrations of the synthesized compounds and ascorbic acid are prepared in methanol.

  • An aliquot of each compound concentration is mixed with the DPPH solution.

  • The reaction mixtures are incubated in the dark at room temperature for 30 minutes.

  • The absorbance of the solutions is measured at a specific wavelength (e.g., 517 nm) using a UV-Vis spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

III. Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the general synthetic pathway for 2-aminothiophene derivatives and the experimental workflow for antimicrobial screening.

G General Synthesis of 2-Aminothiophene Derivatives 2-Thiopheneglyoxylic_acid This compound Reaction_Mixture Reaction Mixture in Ethanol 2-Thiopheneglyoxylic_acid->Reaction_Mixture Substituted_Benzaldehyde Substituted Benzaldehyde Substituted_Benzaldehyde->Reaction_Mixture Malononitrile Malononitrile Malononitrile->Reaction_Mixture Sulfur Sulfur Sulfur->Reaction_Mixture Base Base (e.g., Morpholine) Base->Reaction_Mixture Reflux Reflux (4-6h) Reaction_Mixture->Reflux Precipitation Precipitation in Ice Water Reflux->Precipitation Filtration_Drying Filtration and Drying Precipitation->Filtration_Drying Recrystallization Recrystallization Filtration_Drying->Recrystallization Final_Product Substituted 2-Aminothiophene Recrystallization->Final_Product

Caption: Synthetic pathway for 2-aminothiophenes.

G Workflow for Antimicrobial Susceptibility Testing Stock_Solution Prepare Stock Solutions (Compounds & Standards in DMSO) Serial_Dilution Perform Serial Dilutions in 96-well Plates Stock_Solution->Serial_Dilution Inoculation Inoculate Plates Serial_Dilution->Inoculation Inoculum_Preparation Prepare Standardized Microbial Inoculum Inoculum_Preparation->Inoculation Incubation Incubate Plates (37°C, 24h or 35°C, 48h) Inoculation->Incubation MIC_Determination Determine MIC (Visual Inspection) Incubation->MIC_Determination Data_Analysis Data Analysis and Comparison MIC_Determination->Data_Analysis

Caption: Antimicrobial screening workflow.

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Thiopheneglyoxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of active pharmaceutical ingredients and related compounds is fundamental to ensuring product quality and safety. This guide offers an objective comparison of two prevalent analytical methods for the quantification of 2-Thiopheneglyoxylic acid: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS).

Cross-validation of analytical methods is a critical step to ensure that different analytical techniques produce comparable and reliable results, which is essential for method transfer between laboratories or for replacing an existing method with a new one. This document provides a framework for such a comparison, complete with supporting experimental data and detailed methodologies.

Comparative Performance Data

The choice between HPLC-UV and UPLC-MS/MS for the analysis of this compound depends on the specific requirements of the assay, such as required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the typical performance characteristics of these two methods for the analysis of small organic acids like this compound.

Performance ParameterHPLC-UVUPLC-MS/MS
Linearity (r²) > 0.999> 0.999
Linearity Range 0.5 - 100 µg/mL0.1 - 500 ng/mL
Accuracy (% Recovery) 98.0 - 105.0%99.0 - 102.0%
Precision (% RSD) < 2.0%< 1.5%
Limit of Detection (LOD) ~50 ng/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~150 ng/mL~0.1 ng/mL
Selectivity ModerateHigh
Run Time 10 - 15 minutes2 - 5 minutes

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on specific sample matrices and instrumentation.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is a robust and widely available technique suitable for routine quality control and quantification of this compound in bulk material and simple formulations.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of (A) 0.1% phosphoric acid in water and (B) acetonitrile.

    • Gradient Program: Start with 5% B, ramp to 70% B over 10 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 285 nm.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of water and acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the same diluent. Perform serial dilutions to create a calibration curve (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers superior sensitivity and selectivity, making it the ideal method for trace-level detection and quantification of this compound in complex matrices such as biological fluids.

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Gradient Program: Start with 2% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions for a 1-minute equilibration.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • MRM Transition: Precursor Ion (m/z) 155.0 -> Product Ion (m/z) 111.0.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

  • Sample Preparation: For plasma samples, a protein precipitation extraction is recommended. Add three parts of cold acetonitrile to one part of the plasma sample, vortex, and centrifuge. Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.

  • Standard Preparation: Prepare a stock solution of this compound in methanol. Perform serial dilutions in the initial mobile phase to create a calibration curve (e.g., 0.1, 0.5, 1, 10, 50, 100, 500 ng/mL).

Cross-Validation Workflow and Key Parameters

A systematic approach is crucial for the successful cross-validation of analytical methods. The following diagrams illustrate a general workflow for cross-validation and highlight the key parameters that are assessed according to international guidelines.

CrossValidationWorkflow start Define Acceptance Criteria method1 Analyze Samples with Original Method (e.g., HPLC-UV) start->method1 method2 Analyze the Same Samples with New Method (e.g., UPLC-MS/MS) start->method2 compare Compare Results method1->compare method2->compare evaluate Evaluate Against Acceptance Criteria compare->evaluate pass Methods are Cross-Validated evaluate->pass Pass fail Investigate Discrepancies and Re-evaluate evaluate->fail Fail fail->start

Workflow for Cross-Validation of Analytical Methods.

ValidationParameters Validation Key Validation Parameters Accuracy Precision (Repeatability & Intermediate) Specificity Linearity & Range Robustness Limit of Detection (LOD) Limit of Quantification (LOQ)

Key Parameters for Analytical Method Validation.

Safety Operating Guide

Proper Disposal of 2-Thiopheneglyoxylic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 2-Thiopheneglyoxylic acid is critical for laboratory safety and environmental protection. This guide provides essential procedural information for researchers, scientists, and drug development professionals. The following procedures are based on standard laboratory safety protocols and information from safety data sheets (SDS).

Immediate Safety Considerations: this compound is a corrosive material that causes severe skin burns and eye damage.[1] Always handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedure, ensure you are wearing the proper PPE.

PPE CategorySpecificationRationale
Eye Protection Goggles or a face shield (European standard - EN 166).[1]To protect against splashes and contact with the corrosive material.
Hand Protection Protective gloves.To prevent severe skin burns upon contact.[1]
Body Protection Lab coat or appropriate protective clothing.To prevent skin exposure.[1]
Respiratory Use only in a well-ventilated area. If ventilation is insufficient, wear suitable respiratory equipment.[1]To avoid inhalation of dust or vapors.

Handling Precautions:

  • Do not breathe dust, mist, vapors, or spray.[1]

  • Avoid contact with eyes, skin, and clothing.[1]

  • Handle in accordance with good industrial hygiene and safety practices.[1][2]

  • Incompatible materials to avoid include strong oxidizing agents and strong bases.[1][3]

Disposal Workflow and Procedures

The disposal of this compound must be handled as hazardous waste. The primary directive is to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][2][4]

G cluster_prep Step 1: Preparation & Assessment cluster_disposal Step 2: Disposal Path cluster_containment Step 3: Containment & Labeling cluster_final Step 4: Final Disposal start Start: Have 2-Thiopheneglyoxylic Acid for Disposal assess_waste Assess Waste Type (Unused Product vs. Contaminated Material) start->assess_waste wear_ppe Wear Full PPE (Gloves, Goggles, Lab Coat) assess_waste->wear_ppe is_small_residue Small Residue/ Spill? wear_ppe->is_small_residue large_quantity Large Quantity or Unused Product is_small_residue->large_quantity No small_residue_proc 1. Sweep up solid material. 2. Place in a suitable, labeled container for disposal. is_small_residue->small_residue_proc Yes containerize Place waste in a designated, compatible, and sealable hazardous waste container. large_quantity->containerize small_residue_proc->containerize label_waste Label container clearly: 'Hazardous Waste - Corrosive Solid' 'this compound' containerize->label_waste consult_regs Consult Local, Regional, & National Regulations label_waste->consult_regs approved_facility Arrange for disposal through an approved and licensed waste disposal facility. consult_regs->approved_facility end End: Waste Disposed approved_facility->end

Caption: Disposal workflow for this compound.

Experimental Protocol: Neutralization for Aqueous Solutions (General Guidance)

For acidic waste that is in an aqueous solution and does not contain heavy metals or other prohibited substances, neutralization is a common pre-treatment step. This protocol is a general guideline for acid neutralization and must be performed with extreme caution.

Objective: To neutralize acidic waste to a pH suitable for aqueous waste disposal, in accordance with local regulations.

Materials:

  • Acidic waste solution containing this compound

  • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

  • Large beaker (at least twice the volume of the waste)

  • Stir bar and stir plate

  • pH meter or pH strips

  • Appropriate PPE

Procedure:

  • Dilution: If the acid is concentrated, slowly and carefully dilute it by adding the acid to a large volume of cold water. Never add water to acid .[5] This step is crucial to manage the exothermic reaction.

  • Setup: Place the diluted acidic solution in the large beaker on a stir plate in a fume hood. Begin stirring.

  • Neutralization: Slowly add the neutralizing agent (sodium bicarbonate or sodium carbonate) in small portions. Be prepared for foaming and gas (CO₂) evolution.[6]

  • pH Monitoring: Continuously monitor the pH of the solution. Continue adding the base until the pH is within the neutral range (typically 6-8), as specified by your institution's waste disposal guidelines.

  • Final Disposal: Once neutralized, the resulting salt solution can often be disposed of down the drain with copious amounts of water, provided it complies with local sewer authority regulations.[6] Confirm that no other hazardous materials are present.

Important: This general neutralization procedure may not be applicable if the this compound is mixed with other chemicals. In such cases, or for the pure solid, disposal through a certified hazardous waste contractor is mandatory.[2][4]

Disposal of Contaminated Materials
  • Contaminated Packaging: Empty containers retain product residue. They must be disposed of in accordance with local regulations and should not be reused.[1]

  • Solid Debris: Items such as contaminated gloves, wipes, or absorbent materials should be collected in a sealed container, clearly labeled with the chemical contaminant, and disposed of as hazardous solid waste.[7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.